Valericanhydride
Description
Properties
IUPAC Name |
pentanoyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-5-7-9(11)13-10(12)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCKXCGALKOSJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870934 | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-59-9 | |
| Record name | Valeric anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valeric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | valeric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valeric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALERIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B5ZQ67R5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Valeric Anhydride: A Comprehensive Technical Guide
CAS Number: 2082-59-9
Synonyms: Pentanoic anhydride (B1165640), Pentanoyl pentanoate, n-Valeric anhydride[1][2]
This technical guide provides an in-depth overview of valeric anhydride, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and other chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and common reactions, and relevant safety information.
Core Properties of Valeric Anhydride
Valeric anhydride is a colorless to pale yellow liquid with a characteristic pungent odor.[1][2][3] It is primarily utilized as an acylating agent in the synthesis of esters, amides, and ketones.[3]
Physicochemical Data
The fundamental physical and chemical properties of valeric anhydride are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2][4] |
| Molecular Weight | 186.25 g/mol | [4] |
| Density | 0.944 g/mL at 20 °C | [4] |
| Boiling Point | 228-230 °C | [4] |
| Melting Point | -56 °C | [4] |
| Refractive Index (n20/D) | 1.421 | [4] |
| Flash Point | 99 °C (210.2 °F) - closed cup | |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. It hydrolyzes in the presence of water to form valeric acid. | [1][2] |
Synthesis of Valeric Anhydride
A common laboratory-scale synthesis of valeric anhydride involves the dehydration of valeric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide
This protocol is adapted from a patented method for the preparation of valeric anhydride.[5]
Materials:
-
Valeric acid
-
Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (B109758) (organic solvent)
-
Three-necked flask
-
Filtration apparatus
-
Distillation apparatus (for reduced pressure)
Procedure:
-
In a 1000 mL three-necked flask, add 170g of dichloromethane and 102g of valeric acid.[5]
-
While stirring at room temperature, add 206g of dicyclohexylcarbodiimide in batches.[5]
-
Allow the reaction to proceed at room temperature for 20 minutes.[5]
-
Remove the solid byproduct (dicyclohexylurea) by filtration.[5]
-
Recover the dichloromethane from the filtrate by distillation under reduced pressure.[5]
-
Following the removal of the solvent, purify the resulting crude valeric anhydride by distillation under reduced pressure to obtain the final product.[5]
Caption: Workflow for the synthesis of valeric anhydride.
Key Reactions of Valeric Anhydride
Valeric anhydride is a versatile reagent for acylation reactions. Below are detailed protocols for its use in Friedel-Crafts acylation and the synthesis of esters and amides.
Friedel-Crafts Acylation
Valeric anhydride can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form aryl ketones.[1]
Experimental Protocol: Acylation of Benzene (B151609) [1]
Materials:
-
Valeric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Ice bath
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Vacuum distillation apparatus
Procedure:
-
Suspend 2.2 equivalents of anhydrous aluminum chloride in 5 equivalents of anhydrous benzene in a round-bottom flask, and cool the mixture to 5 °C using an ice bath.[1]
-
Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to reflux for 4-6 hours.[1]
-
Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.[1]
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.[1]
-
Combine the organic layers and wash with a 10% sodium bicarbonate solution (to remove the valeric acid byproduct), followed by brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.[1]
-
Remove the solvent under reduced pressure, and purify the crude valerophenone (B195941) by vacuum distillation.[1]
Caption: Mechanism of Friedel-Crafts acylation with valeric anhydride.
Esterification
Valeric anhydride reacts with alcohols to form esters, a process often catalyzed by a base like pyridine.
Experimental Protocol: Synthesis of an Ester
This is a general procedure that can be adapted for specific alcohols.
Materials:
-
Valeric anhydride
-
Alcohol (e.g., ethanol)
-
Pyridine (or another suitable base)
-
Separatory funnel
-
5% Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine 1.0 equivalent of the alcohol with 1.2 equivalents of valeric anhydride in the presence of pyridine.
-
Heat the mixture gently under reflux for 1-2 hours.
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and then water to remove unreacted anhydride and valeric acid.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the ester by distillation.
Amide Synthesis
The reaction of valeric anhydride with primary or secondary amines yields the corresponding amides.
Experimental Protocol: Synthesis of an Amide
This is a general procedure that can be adapted for specific amines.
Materials:
-
Valeric anhydride
-
Amine (e.g., aniline)
-
A suitable solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Separatory funnel
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1.0 equivalent of the amine in THF in a reaction flask.
-
Add 1.1 equivalents of valeric anhydride to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Pour the mixture into a separatory funnel with water and a suitable organic solvent if necessary (e.g., ethyl acetate).
-
Wash the organic layer with dilute hydrochloric acid (to remove unreacted amine), followed by saturated sodium bicarbonate solution (to remove valeric acid), and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude amide, which can be further purified by recrystallization or chromatography.
Analytical Methods
The purity of valeric anhydride and the progress of its reactions can be monitored by standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for assessing the purity of valeric anhydride and for identifying and quantifying the products of its reactions. A typical procedure involves injecting a diluted sample onto a capillary GC column interfaced with a mass spectrometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of valeric anhydride and its derivatives.
-
Infrared (IR) Spectroscopy: The presence of the characteristic anhydride carbonyl stretches (typically two bands around 1820 and 1750 cm⁻¹) can confirm the identity of valeric anhydride.
Safety and Handling
Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
References
Valeric Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Valeric anhydride (B1165640), also known as pentanoic anhydride, is a reactive organic compound widely utilized as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its utility stems from the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, spectral data, reactivity, and safety information for valeric anhydride, tailored for professionals in research and development.
Physicochemical Properties
The fundamental physical and chemical properties of valeric anhydride are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 1: General and Physical Properties of Valeric Anhydride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, acidic | |
| Density | 0.944 g/mL at 20 °C | [3] |
| Melting Point | -56 °C | [3] |
| Boiling Point | 228-230 °C | [3] |
| Flash Point | 99 °C (210.2 °F) - closed cup | [3] |
| Refractive Index (n²⁰/D) | 1.421 | [3] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | [1] |
Table 2: Thermodynamic and Safety Properties of Valeric Anhydride
| Property | Value | Reference(s) |
| Vapor Pressure | 0.0758 mmHg at 25 °C | [4] |
| LogP (Octanol/Water Partition Coefficient) | 2.43660 | [4] |
| Hazard Class | 8 (Corrosive) | [4] |
| Signal Word | Danger | |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is essential for quality control and process development. Standardized methods, such as those established by ASTM International, are widely used.
-
Density: The density of liquid chemicals like valeric anhydride can be determined using a digital density meter according to ASTM D4052 . This method offers high precision and is suitable for a wide range of liquids.
-
Boiling Point: The boiling point of organic liquids is typically determined by distillation methods as outlined in ASTM D1078 . For smaller sample volumes, micro-methods can be employed.
-
Melting Point: The melting point of organic compounds that are solid at room temperature is determined using a capillary tube method as described in ASTM E324 . For substances like valeric anhydride with a low melting point, a cryostat is necessary.
-
Refractive Index: The refractive index of transparent liquids is measured using a refractometer following the procedures in ASTM D1218 . This property is a quick and effective measure of purity.
Spectral Data and Analysis
Spectroscopic techniques are indispensable for the structural elucidation and identification of valeric anhydride.
Infrared (IR) Spectroscopy
The IR spectrum of valeric anhydride exhibits characteristic absorption bands for the anhydride functional group. The two carbonyl stretching vibrations are observed at approximately 1818 cm⁻¹ (symmetric stretch) and 1751 cm⁻¹ (asymmetric stretch). A strong C-O stretching band is also present around 1043 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum of valeric anhydride is characterized by signals corresponding to the different methylene (B1212753) and methyl protons of the pentanoyl chains. A detailed spectrum with peak assignments is crucial for confirming the structure.
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the anhydride group are typically observed in the downfield region of the spectrum.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of valeric anhydride provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 186. Key fragment ions can be attributed to the cleavage of the C-O and C-C bonds of the pentanoyl chains. A common fragmentation pathway involves the formation of the acylium ion [CH₃(CH₂)₃CO]⁺ at m/z 85.
Reactivity and Synthetic Applications
Valeric anhydride is a versatile reagent in organic synthesis, primarily utilized for acylation reactions.
Hydrolysis
Valeric anhydride reacts with water to undergo hydrolysis, yielding two equivalents of valeric acid.[1] This reaction is typically slow at neutral pH but is catalyzed by both acids and bases. The susceptibility to hydrolysis necessitates handling and storage in anhydrous conditions to maintain its integrity.[5]
Caption: Hydrolysis of Valeric Anhydride.
Reactions with Alcohols (Esterification)
Valeric anhydride reacts with alcohols to form esters and valeric acid as a byproduct.[6] This reaction is a common method for the synthesis of valerate (B167501) esters, which often possess pleasant fragrances and are used in the flavor and fragrance industry. The reaction can be catalyzed by acids or bases.
Caption: Esterification using Valeric Anhydride.
Reactions with Amines (Amidation)
The reaction of valeric anhydride with primary or secondary amines yields N-substituted valeramides and valeric acid.[7] This is a highly efficient method for the formation of amide bonds, which are fundamental linkages in many pharmaceutical compounds and other bioactive molecules. The reaction typically proceeds readily, often without the need for a catalyst.
Caption: Amidation using Valeric Anhydride.
Stability and Storage
Valeric anhydride is sensitive to moisture and will hydrolyze to valeric acid.[5] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Information on the specific products of thermal decomposition is limited, but like other organic anhydrides, it is expected to decompose at high temperatures, potentially releasing carbon oxides.
Safety and Handling
Valeric anhydride is a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Valeric anhydride is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a foundational repository of technical information to support professionals in the fields of chemistry and drug development.
References
- 1. VALERIC ANHYDRIDE(2082-59-9) 13C NMR [m.chemicalbook.com]
- 2. Valeric anhydride [webbook.nist.gov]
- 3. Valeric anhydride 97 2082-59-9 [sigmaaldrich.com]
- 4. guidechem.com [guidechem.com]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of Valeric Anhydride (B1165640) from Valeric Acid
This technical guide provides a comprehensive overview of the synthesis of valeric anhydride from valeric acid, with a focus on a well-documented experimental protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Valeric anhydride, also known as pentanoic anhydride, is a valuable reagent and intermediate in the production of pharmaceuticals, agrochemicals, plasticizers, and fine chemicals.[1][2][3][4]
Core Synthesis Methodology: Dehydration using Dicyclohexylcarbodiimide (B1669883) (DCC)
A prevalent and efficient method for synthesizing valeric anhydride from valeric acid is through a dehydration reaction facilitated by a coupling agent, dicyclohexylcarbodiimide (DCC).[5] This method is advantageous due to its relatively mild reaction conditions and high yields.[5]
Reaction Principle
The fundamental principle of this synthesis is the removal of one molecule of water from two molecules of valeric acid to form the anhydride linkage. DCC acts as the dehydrating agent, activating the carboxylic acid group and facilitating the nucleophilic attack of a second valeric acid molecule. The DCC is consumed in the reaction, forming a solid byproduct, dicyclohexylurea (DCU), which can be easily removed by filtration.
Experimental Protocol
The following experimental protocol is adapted from a patented method for the preparation of valeric anhydride.[5]
Materials:
-
Valeric acid (C₅H₁₀O₂)
-
Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂)
-
Methylene (B1212753) chloride (CH₂Cl₂)
-
1000 ml three-necked flask
-
Filtration apparatus
-
Distillation apparatus (for reduced pressure)
Procedure:
-
Reaction Setup: In a 1000 ml three-necked flask, add the specified amount of methylene chloride and valeric acid.
-
Addition of DCC: While stirring at room temperature, add dicyclohexylcarbodiimide in batches.
-
Reaction: Continue the reaction at room temperature for the specified duration (20-40 minutes).[5]
-
Filtration: After the reaction is complete, remove the solid impurity (dicyclohexylurea) by filtration.
-
Solvent Recovery: Reclaim the methylene chloride from the filtrate by distillation under reduced pressure.
-
Product Isolation: After the solvent is completely recovered, intensify the heating for distillation under reduced pressure to obtain the target product, valeric anhydride.[5]
Quantitative Data
The following table summarizes the quantitative data from three example experiments described in the patent.[5]
| Experiment | Valeric Acid (g) | Methylene Chloride (g) | Dicyclohexylcarbodiimide (g) | Reaction Time (min) | Valeric Anhydride Yield (g) | Yield (%) | Purity (%) |
| 1 | 102 | 226 | 216 | 30 | 93 | 91 | 99.3 |
| 2 | 102 | 170 | 206 | 20 | 80 | 86 | 97.4 |
| 3 | 102 | 255 | 226.6 | 35 | 93 | 91 | 99.3 |
Visualizing the Process
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of valeric anhydride using the DCC method.
Caption: Experimental workflow for the synthesis of valeric anhydride.
Reaction Mechanism Pathway
The diagram below outlines the signaling pathway of the DCC-mediated dehydration of valeric acid.
Caption: Reaction mechanism for DCC-mediated dehydration of valeric acid.
Alternative Synthesis Routes
While the DCC method is highly effective, other approaches for the synthesis of carboxylic anhydrides from their corresponding acids exist and could be adapted for valeric anhydride. These include:
-
Dehydration with Phosphorus Pentoxide (P₂O₅): This is a classic method for the dehydration of carboxylic acids.[6][7] However, it often requires harsh conditions.
-
Reaction with Thionyl Chloride or Oxalyl Chloride: Carboxylic acids can be converted to their more reactive acid chlorides using reagents like thionyl chloride or oxalyl chloride.[7][8] The resulting valeryl chloride can then react with another equivalent of valeric acid or a valerate (B167501) salt to form the anhydride.[9][10]
-
Use of Triphenylphosphine (B44618) Oxide and Oxalyl Chloride: A more recent method utilizes a catalytic system of triphenylphosphine oxide with oxalyl chloride for the synthesis of symmetric carboxylic anhydrides under mild conditions.[7][8]
-
Thermal Dehydration: Direct heating of carboxylic acids at very high temperatures (e.g., 800 °C) can lead to the formation of anhydrides, though this method is generally not suitable for aliphatic acids due to poor yields.[6]
These alternative methods offer a range of options depending on the desired scale, available reagents, and required reaction conditions.
Conclusion
The synthesis of valeric anhydride from valeric acid is a critical transformation in organic synthesis. The use of dicyclohexylcarbodiimide as a dehydrating agent provides a reliable and high-yielding laboratory-scale method. The detailed experimental protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals. Furthermore, the outlined alternative synthetic routes provide a broader perspective on the chemical strategies available for the preparation of this important anhydride.
References
- 1. nbinno.com [nbinno.com]
- 2. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]
- 3. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105481680A - Valeric anhydride preparation method - Google Patents [patents.google.com]
- 6. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 7. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Valeric acid - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
mechanism of valeric anhydride formation
An In-depth Technical Guide on the Core Mechanisms of Valeric Anhydride (B1165640) Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the principal chemical mechanisms underlying the formation of valeric anhydride (pentanoic anhydride). Valeric anhydride is a key intermediate in organic synthesis, utilized in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its reactivity as an acylating agent makes it a valuable tool for creating esters and amides, modifying biologically active molecules, and synthesizing various organic compounds.[1][2][3] This document outlines three primary synthesis methodologies, complete with detailed experimental protocols, comparative quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding for research and development applications.
Core Formation Mechanisms
The synthesis of valeric anhydride is predominantly achieved through three distinct pathways:
-
Synthesis from Valeryl Chloride and a Carboxylate Salt: A highly efficient and common laboratory method involving the nucleophilic acyl substitution of a reactive acyl chloride.
-
DCC-Mediated Dehydrative Coupling: A modern approach that utilizes a coupling agent to facilitate anhydride formation from valeric acid under mild conditions.
-
Dehydration of Valeric Acid: The classical method involving the removal of a water molecule from two equivalents of valeric acid, typically under forcing conditions or with a dehydrating agent.
Mechanism: Synthesis from Valeryl Chloride
This method is one of the most common and reliable for preparing symmetrical anhydrides in a laboratory setting.[4] The mechanism is a classic nucleophilic acyl substitution. A valerate (B167501) salt, acting as the nucleophile, attacks the highly electrophilic carbonyl carbon of valeryl chloride. The chloride ion is an excellent leaving group, driving the reaction to completion.[1][5] A weak base like pyridine (B92270) is often used to neutralize the HCl byproduct when starting from the carboxylic acid instead of the salt.[6]
Signaling Pathway
Caption: Nucleophilic acyl substitution pathway for valeric anhydride formation.
Experimental Protocol: Synthesis from Valeryl Chloride and Sodium Valerate
This protocol is adapted from established methods for anhydride synthesis.[7]
-
Preparation of Reactants: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, suspend sodium valerate (1.05 equivalents) in anhydrous diethyl ether.
-
Reaction: Stir the suspension vigorously. Add valeryl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes. To control the mildly exothermic reaction, the flask can be cooled in an ice-water bath.
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 3-5 hours to ensure the reaction goes to completion.
-
Isolation: Filter the reaction mixture under suction to remove the precipitated sodium chloride. Wash the solid residue with a small volume of anhydrous diethyl ether and combine the washings with the filtrate.
-
Purification: Remove the diethyl ether from the filtrate by distillation under reduced pressure. The remaining residue is crude valeric anhydride, which can be further purified by vacuum distillation.
Mechanism: DCC-Mediated Dehydrative Coupling
The use of N,N'-Dicyclohexylcarbodiimide (DCC) is a highly effective method for forming anhydrides from carboxylic acids under mild, room-temperature conditions.[6] The mechanism involves the activation of one molecule of valeric acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of valeric acid, leading to the formation of the anhydride and the insoluble byproduct, dicyclohexylurea (DCU).
Signaling Pathway
Caption: DCC-mediated activation and coupling for valeric anhydride synthesis.
Experimental Protocol: DCC-Mediated Synthesis
This protocol is based directly on a patented preparation method for valeric anhydride.[6]
-
Preparation of Reactants: In a 1000 mL three-necked flask, add 226g of dichloromethane (B109758) and 102g of valeric acid.
-
Reaction: While stirring at room temperature, add 216g of dicyclohexylcarbodiimide (B1669883) (DCC) in batches. Maintain the reaction at room temperature for 30 minutes. The insoluble dicyclohexylurea (DCU) will precipitate as the reaction proceeds.
-
Isolation: Remove the solid DCU precipitate by filtration.
-
Purification: Transfer the filtrate to a distillation apparatus. First, recover the dichloromethane solvent by distillation under reduced pressure. Afterward, increase the temperature for a second vacuum distillation to obtain the final product, valeric anhydride.
Experimental Workflow
Caption: Experimental workflow for the DCC-mediated synthesis of valeric anhydride.
Mechanism: Dehydration of Valeric Acid
The direct dehydration of two carboxylic acid molecules is the most fundamental approach to forming an anhydride.[1] This equilibrium process typically requires high temperatures (up to 800 °C) or the use of a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), to drive the reaction toward the products.[4][8] A more practical laboratory adaptation involves using a pre-formed, more reactive anhydride, like acetic anhydride. In this case, an acyl substitution occurs, and the equilibrium is driven by the removal of the more volatile acetic acid byproduct.[9]
Signaling Pathway
Caption: Direct dehydration pathway for valeric anhydride formation.
Experimental Protocol: Dehydration using Acetic Anhydride
This protocol is a general method for converting carboxylic acids to their anhydrides.[9]
-
Setup: Place valeric acid (2.0 equivalents) and acetic anhydride (1.0 equivalent) in a distillation apparatus fitted with a fractionating column.
-
Reaction: Heat the mixture to reflux. The lower-boiling acetic acid (boiling point ~118 °C) formed as a byproduct will be removed by fractional distillation.
-
Completion: The reaction is driven to completion by the continuous removal of acetic acid, according to Le Châtelier's principle. Monitor the temperature at the head of the distillation column; a rise in temperature indicates the removal of acetic acid is complete.
-
Purification: After all the acetic acid has been removed, the remaining mixture contains the desired valeric anhydride (boiling point ~228-230 °C). The product can be purified by vacuum distillation.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the described methods of valeric anhydride formation.
| Parameter | Synthesis from Valeryl Chloride | DCC-Mediated Coupling | Dehydration of Valeric Acid |
| Reagents | Valeryl chloride, Sodium valerate | Valeric acid, DCC | Valeric acid, Dehydrating agent (e.g., Acetic Anhydride) |
| Typical Yield | Generally high (>90%) | 86% - 91%[6] | Variable, often lower due to equilibrium |
| Purity | High after distillation | 97.4% - 99.3%[6] | Requires careful fractional distillation to remove byproducts |
| Reaction Temp. | Room Temperature | Room Temperature[6] | High (Reflux) |
| Reaction Time | 3 - 5 hours | 20 - 40 minutes[6] | Several hours |
| Key Advantages | High yield, reliable, clean reaction | Mild conditions, high purity, fast | Atom economical (in theory) |
| Key Disadvantages | Requires preparation of acyl chloride | Expensive reagent (DCC), stoichiometric byproduct (DCU) | Harsh conditions, equilibrium limitations, potential for side reactions |
References
- 1. youtube.com [youtube.com]
- 2. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 3. Organic acid anhydride - Sciencemadness Wiki [sciencemadness.org]
- 4. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Organic acid anhydride - Wikipedia [en.wikipedia.org]
Technical Guide: ¹H NMR Spectral Analysis of Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for valeric anhydride (B1165640) (also known as pentanoic anhydride). Due to the limited availability of publicly accessible, detailed spectral data, this guide presents expected values based on the molecular structure and data from analogous compounds. It also includes a comprehensive experimental protocol for acquiring ¹H NMR spectra of liquid samples like valeric anhydride.
Data Presentation: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of valeric anhydride is predicted to exhibit four distinct signals corresponding to the four non-equivalent sets of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the anhydride functional group, which deshields adjacent protons, causing them to appear at a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Spectral Data for Valeric Anhydride
| Protons (Label) | Integration (Number of Protons) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hα | 4H | 2.2 - 2.5 | Triplet (t) | ~7.5 |
| Hβ | 4H | 1.5 - 1.7 | Sextet | ~7.5 |
| Hγ | 4H | 1.3 - 1.5 | Sextet | ~7.5 |
| Hδ | 6H | 0.8 - 1.0 | Triplet (t) | ~7.5 |
Note: These are estimated values. Actual experimental data may vary based on solvent, concentration, and instrument parameters.
Structural Representation and Proton Assignment
The structure of valeric anhydride and the assignment of the different proton environments are illustrated in the following diagram.
Caption: Molecular structure of valeric anhydride with proton assignments.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of a liquid sample such as valeric anhydride.
1. Sample Preparation
-
Analyte: Valeric anhydride (liquid).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar organic compounds. Ensure the solvent is of high purity (≥99.8 atom % D).[1][2]
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-25 mg of the analyte dissolved in 0.6-0.7 mL of the deuterated solvent is typically sufficient.[1][3]
-
Procedure:
-
Using a clean, dry pipette, transfer approximately 0.6 mL of CDCl₃ into a clean vial.[1]
-
Add 1-2 drops of valeric anhydride to the solvent.
-
If an internal standard is required for precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS).
-
Gently vortex or swirl the vial to ensure the sample is thoroughly mixed and a homogenous solution is formed.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a proton-sensitive probe.
-
Software: Standard NMR data acquisition software (e.g., TopSpin, VnmrJ).
-
Procedure:
-
Insertion: Carefully wipe the exterior of the NMR tube with a lint-free wipe and insert it into the spinner turbine. Place the sample in the instrument's autosampler or manually lower it into the magnet.
-
Locking: The instrument's software will lock onto the deuterium (B1214612) signal of the CDCl₃ to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.
-
Tuning and Matching: The probe is tuned to the resonance frequency of ¹H nuclei to maximize signal detection.
-
Acquisition Parameters: Set the following parameters for a standard ¹H experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.
-
-
Acquisition: Start the data acquisition.
-
3. Data Processing and Analysis
-
Software: NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Procedure:
-
Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The phase of the spectrum is manually or automatically corrected to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak of CDCl₃ (approximately 7.26 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: Identify the chemical shift of each peak.
-
Coupling Constant Measurement: For multiplet signals, the distance between the split peaks is measured in Hertz (Hz) to determine the coupling constants (J-values).
-
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
Caption: Workflow for ¹H NMR spectral analysis of valeric anhydride.
References
Data Presentation: Characteristic IR Absorption Bands
An in-depth analysis of the infrared (IR) spectrum of valeric anhydride (B1165640) reveals key spectral features that are indispensable for its structural elucidation and identification. This guide provides a comprehensive overview for researchers and professionals in drug development, detailing the characteristic vibrational modes, a standard experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation.
The infrared spectrum of valeric anhydride is distinguished by strong absorptions in the carbonyl and fingerprint regions. The quantitative data for its primary absorption peaks are summarized below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 1819 | Symmetric C=O Stretch | A strong, high-frequency band characteristic of the in-phase stretching of the two carbonyl groups. Its position is typical for noncyclic saturated anhydrides.[1] |
| 1752 | Asymmetric C=O Stretch | A strong band resulting from the out-of-phase stretching of the two carbonyl groups.[1] |
| 1038 | C-O-C Stretch | An intense peak corresponding to the stretching of the carbon-oxygen-carbon bond of the anhydride functional group.[1] |
| ~2960-2870 | C-H Stretch | Medium to strong absorptions arising from the stretching of C-H bonds in the butyl alkyl chains. |
| ~1465, ~1380 | C-H Bend | Medium intensity bands corresponding to the bending vibrations of the CH₂ and CH₃ groups. |
Interpretation of the IR Spectrum of Valeric Anhydride
The identification of valeric anhydride via IR spectroscopy hinges on the unique features of the anhydride functional group, which contains two carbonyl groups linked by an oxygen atom.[1]
-
Carbonyl (C=O) Stretching Region : The most definitive feature in the spectrum of an acid anhydride is the presence of two distinct carbonyl stretching peaks.[1] For valeric anhydride, a noncyclic saturated anhydride, these appear at 1819 cm⁻¹ and 1752 cm⁻¹.[1] These two bands arise from the symmetric and asymmetric stretching vibrations of the C=O groups.[1] For noncyclic anhydrides, the higher frequency symmetric stretch (1819 cm⁻¹) is typically more intense than the lower frequency asymmetric stretch (1752 cm⁻¹), a pattern that helps distinguish them from cyclic anhydrides.[1] The high wavenumbers of these peaks, often with one above 1800 cm⁻¹, are a strong indicator for the presence of an anhydride.[1][2]
-
C-O-C Stretching Region : Acid anhydrides also exhibit a strong C-O stretching band.[1][3] In valeric anhydride, this peak is observed at 1038 cm⁻¹, which falls within the general range of 1060 to 1035 cm⁻¹ for noncyclic anhydrides.[1] This band is often the most intense peak in the spectrum for this class of compounds.[1]
-
C-H Stretching and Bending : The spectrum also displays characteristic absorptions for the alkyl (butyl) chains of the valeric acid moieties. These include C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method for analyzing liquid samples like valeric anhydride due to its minimal sample preparation and rapid acquisition time.[4][5][6]
Objective: To acquire a high-quality infrared spectrum of liquid valeric anhydride.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., Diamond or Zinc Selenide crystal).[4][5]
-
Valeric anhydride sample.
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol).
-
Lint-free laboratory wipes.
-
Plastic pipette.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability.
-
Background Spectrum Acquisition:
-
Before introducing the sample, ensure the ATR crystal surface is impeccably clean.[4] Wipe the crystal gently with a lint-free tissue soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum.[7] This measurement captures the absorbance of ambient air (CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.[7]
-
-
Sample Application:
-
Data Acquisition:
-
Data Processing and Interpretation:
-
The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of valeric anhydride.
-
Process the spectrum if necessary (e.g., baseline correction).
-
Identify the characteristic absorption peaks and compare them to known values for valeric anhydride and related compounds.[4]
-
-
Cleaning:
Mandatory Visualization
The following diagram illustrates the logical workflow for identifying a noncyclic saturated anhydride from an unknown IR spectrum.
Caption: Workflow for the identification of a noncyclic saturated anhydride using IR spectroscopy.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. agilent.com [agilent.com]
- 6. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of valeric anhydride (B1165640). The information presented herein is essential for the structural elucidation and analytical characterization of this compound in various scientific and industrial applications.
Data Presentation: Electron Ionization Mass Spectrum of Valeric Anhydride
The mass spectrum of valeric anhydride is characterized by a series of fragment ions, with the molecular ion being weak or absent. The quantitative data for the principal ions observed in the electron ionization mass spectrum are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]
| m/z | Proposed Ion Fragment | Relative Intensity (%) |
| 27 | [C2H3]+ | 45 |
| 29 | [C2H5]+ | 30 |
| 41 | [C3H5]+ | 65 |
| 43 | [C3H7]+ | 100 |
| 57 | [C4H9]+ | 95 |
| 85 | [CH3(CH2)3CO]+ | 80 |
| 102 | [C5H10O2]+• | 5 |
| 113 | [M - C4H9O]+ | 8 |
| 186 | [M]+• ([C10H18O3]+•) | <1 |
Core Fragmentation Pathway
The fragmentation of carboxylic acid anhydrides under electron ionization is a well-understood process primarily driven by the stability of the resulting acylium cations.[2][3] The general mechanism involves the initial ionization of the molecule, followed by cleavage of the C-O bond between a carbonyl group and the central oxygen atom.
For valeric anhydride (molecular weight: 186.25 g/mol ), the process can be described as follows:
-
Ionization : An electron is ejected from the valeric anhydride molecule upon bombardment with high-energy electrons (typically 70 eV), forming a molecular ion ([M]+•). The molecular ion of valeric anhydride is generally of very low abundance and may not be observed in the spectrum.
-
Primary Fragmentation : The molecular ion undergoes rapid fragmentation. The most favorable cleavage occurs at the C-O-C bridge, leading to the formation of a stable pentanoyl cation (an acylium ion) with an m/z of 85. This is a prominent peak in the spectrum.
-
Secondary Fragmentation : The acylium ion ([CH3(CH2)3CO]+) can undergo further fragmentation through the loss of neutral molecules such as carbon monoxide (CO) to form an alkyl cation. For instance, the loss of CO from the m/z 85 ion would result in a butyl cation ([C4H9]+) at m/z 57.
-
Alkyl Chain Fragmentation : The alkyl fragments themselves can undergo further fragmentation, leading to a series of smaller carbocations. This accounts for the presence of ions at m/z 43 ([C3H7]+), 41 ([C3H5]+), 29 ([C2H5]+), and 27 ([C2H3]+). The high abundance of the ion at m/z 43 suggests that the propyl cation is a particularly stable fragment.
-
McLafferty Rearrangement : Another possible, though less dominant, fragmentation pathway for carboxylic acid derivatives is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. For valeric anhydride, this could lead to the formation of a radical cation with m/z 102.
Visualization of Fragmentation Pathway
The logical relationship of the core fragmentation cascade of valeric anhydride is depicted in the following diagram:
Caption: Fragmentation pathway of valeric anhydride in EI-MS.
Experimental Protocols
The following is a representative protocol for the analysis of valeric anhydride using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of valeric anhydride (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 270 °C at a rate of 10 °C/min.
-
Final hold: Hold at 270 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 20 - 250
-
Scan Speed: 1000 amu/s
-
Detector: Electron Multiplier
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to valeric anhydride.
-
Process the mass spectrum to identify the m/z values and relative intensities of the fragment ions.
-
Compare the obtained spectrum with a reference library, such as the NIST/EPA/NIH Mass Spectral Library, for confirmation.[1]
References
Theoretical Reactivity of Valeric Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeric anhydride (B1165640), a symmetrical carboxylic anhydride, serves as a versatile reagent in organic synthesis, particularly in acylation reactions. Understanding its reactivity from a theoretical standpoint is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides a comprehensive overview of the theoretical reactivity of valeric anhydride, drawing upon established computational chemistry principles and analogous experimental data. The document delves into the molecule's electronic structure, explores its reactivity through frontier molecular orbital (HOMO-LUMO) analysis and conceptual density functional theory (DFT), and examines the mechanisms of its key reactions, namely hydrolysis and alcoholysis. Detailed experimental protocols for kinetic studies are also provided to bridge theoretical concepts with practical applications.
Introduction
Valeric anhydride, also known as pentanoic anhydride, is a key building block in the synthesis of a variety of organic molecules, including esters and amides.[1][2] Its utility stems from the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. A thorough understanding of the factors governing its reactivity is paramount for its effective use in research and development, particularly in the pharmaceutical industry where it can be employed in the synthesis of active pharmaceutical ingredients.
This guide will explore the theoretical underpinnings of valeric anhydride's reactivity, providing a framework for predicting its behavior in chemical reactions. By examining its molecular orbital landscape and applying principles of conceptual DFT, we can gain insights into its electrophilicity and the regioselectivity of its reactions.
Theoretical Framework for Reactivity Analysis
The reactivity of an organic molecule is intrinsically linked to its electronic structure. Computational chemistry provides powerful tools to probe this structure and predict chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Theory
Frontier Molecular Orbital (HOMO-LUMO) theory is a cornerstone of reactivity prediction.[3][4] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a more reactive nucleophile.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a more reactive electrophile.
For valeric anhydride, the LUMO is expected to be localized on the carbonyl carbons, making them the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[5]
Conceptual Density Functional Theory (DFT)
Conceptual DFT provides a set of reactivity indices that quantify a molecule's response to changes in its electron density. These indices offer a more nuanced understanding of reactivity compared to simple HOMO-LUMO analysis.
-
Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.
-
Global Hardness (η): Measures the resistance to a change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
-
Global Softness (S): The reciprocal of global hardness, it indicates the molecule's polarizability.
-
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic power of a molecule.
-
Fukui Functions (f(r)): These local reactivity descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.[6][7] For valeric anhydride, the Fukui function for nucleophilic attack (f+) is predicted to be largest on the carbonyl carbons.
Key Reactions and Mechanistic Insights
Valeric anhydride undergoes several important reactions, primarily driven by nucleophilic acyl substitution.
Hydrolysis
In the presence of water, valeric anhydride hydrolyzes to form two molecules of valeric acid.[2] This reaction is a classic example of nucleophilic acyl substitution.
Mechanism:
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the valeric anhydride. This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the leaving group, which is a valerate (B167501) ion.
-
Leaving Group Departure: The tetrahedral intermediate collapses, expelling the valerate leaving group and reforming the carbonyl double bond, yielding a molecule of valeric acid and a valerate ion.
-
Protonation: The valerate ion is protonated by the hydronium ion formed in the first step to give the second molecule of valeric acid.
The general mechanism for the hydrolysis of an acid anhydride is depicted in the following diagram:
Caption: Generalized mechanism for the hydrolysis of valeric anhydride.
Alcoholysis
The reaction of valeric anhydride with an alcohol yields one molecule of a valerate ester and one molecule of valeric acid. This reaction is a fundamental method for ester synthesis.[9][10]
Mechanism:
The mechanism of alcoholysis is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water.
-
Nucleophilic Attack: The alcohol molecule attacks a carbonyl carbon of the valeric anhydride.
-
Proton Transfer: A proton is transferred from the alcohol to the valerate leaving group.
-
Leaving Group Departure: The tetrahedral intermediate collapses to form the ester and a valerate ion.
-
Protonation: The valerate ion is protonated to form valeric acid.
The general workflow for an alcoholysis reaction is as follows:
Caption: A typical experimental workflow for the alcoholysis of valeric anhydride.
Quantitative Reactivity Data (Analogous Systems)
While specific quantitative theoretical data for valeric anhydride is scarce in the literature, experimental kinetic data for the closely related acetic anhydride provides valuable insights into the expected reactivity trends.
Table 1: Pseudo-First-Order Rate Constants (k') for Reactions of Acetic Anhydride
| Nucleophile | Solvent | Temperature (°C) | k' (s⁻¹) | Reference |
| Water | Acetonitrile/Water | 25 | Varies with solvent composition | [11] |
| Water | Acetone/Water | 25 | Varies with solvent composition | [1] |
Table 2: Activation Parameters for the Hydrolysis of Acetic Anhydride in Acetonitrile/Water
| Parameter | Value | Units | Reference |
| Activation Enthalpy (ΔH‡) | Varies with solvent composition | kJ/mol | [11] |
| Activation Entropy (ΔS‡) | Varies with solvent composition | J/(mol·K) | [11] |
These data highlight the influence of the solvent system on the reaction kinetics. The activation parameters can be determined experimentally and provide crucial information about the transition state of the reaction.
Experimental Protocols for Kinetic Studies
The following protocols are adapted from studies on acetic anhydride and can be applied to investigate the kinetics of valeric anhydride reactions.
Protocol for Determining the Rate of Hydrolysis
This protocol utilizes in-situ Fourier Transform Infrared (FTIR) spectroscopy to monitor the reaction progress.
Materials:
-
Valeric anhydride
-
Deionized water
-
Chosen solvent (e.g., acetonitrile)
-
Batch reactor equipped with an in-situ FTIR probe and temperature control
Procedure:
-
Calibrate the FTIR spectrometer by preparing standard solutions of valeric anhydride and valeric acid in the chosen solvent at known concentrations and recording their spectra.
-
Charge the batch reactor with a known volume of the solvent and deionized water.
-
Allow the mixture to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding a known amount of valeric anhydride to the reactor.
-
Immediately begin collecting FTIR spectra at regular time intervals.
-
Analyze the spectra to determine the concentration of valeric anhydride as a function of time by monitoring the disappearance of a characteristic anhydride peak (e.g., the C=O stretch).
-
Plot the natural logarithm of the valeric anhydride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
The workflow for this experimental protocol can be visualized as follows:
Caption: Experimental workflow for determining the kinetics of valeric anhydride hydrolysis.
Conclusion
While direct computational studies on the reactivity of valeric anhydride are limited, a robust theoretical framework based on frontier molecular orbital theory and conceptual DFT can be effectively applied to understand and predict its chemical behavior. By drawing parallels with analogous systems like acetic anhydride, for which experimental kinetic data is available, we can make informed predictions about the reactivity of valeric anhydride in key reactions such as hydrolysis and alcoholysis. The provided experimental protocols offer a practical guide for researchers to obtain quantitative kinetic data, which can further refine our theoretical understanding and facilitate the optimization of synthetic processes involving this important reagent. Future computational studies focusing specifically on valeric anhydride are warranted to provide more precise quantitative data and further enhance our predictive capabilities.
References
- 1. dc.etsu.edu [dc.etsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 6. Kinetics Modelling of Uncatalyzed Esterification of Acetic Anhydride with Isoamyl Alcohol in a Microreactor System [ouci.dntb.gov.ua]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mjcce.org.mk [mjcce.org.mk]
- 11. "Eyring Activation Energy Analysis of Acetic Anhydride Hydrolysis in Ac" by Nathan Mitchell [dc.etsu.edu]
A Comprehensive Technical Guide to the Solubility of Valeric Anhydride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the solubility characteristics of valeric anhydride (B1165640) in various organic solvents. Valeric anhydride, also known as pentanoic anhydride, is a key reagent in organic synthesis, particularly in the pharmaceutical and polymer industries. A thorough understanding of its solubility is crucial for reaction optimization, process design, and the development of novel synthetic methodologies.
Core Concepts in Solubility
The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of valeric anhydride is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. As a general principle, substances with similar intermolecular forces are more likely to be soluble in one another ("like dissolves like"). Valeric anhydride, with its two carbonyl groups and relatively long alkyl chains, exhibits a balance of polar and non-polar characteristics, leading to a range of solubilities in different organic solvents.
Quantitative Solubility Data
Despite its widespread use, specific quantitative data on the solubility of valeric anhydride in organic solvents is not extensively documented in publicly available literature. The following table summarizes the available qualitative and the limited quantitative solubility information. Further experimental determination is recommended for precise applications.
| Solvent Classification | Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Halogenated | Chloroform | CHCl₃ | Slightly Soluble[1] | Not Specified | Qualitative observation. |
| Alcohols | Methanol | CH₃OH | Slightly Soluble[1] | Not Specified | Qualitative observation. |
| General Alcohols | R-OH | Soluble[2] | Not Specified | The term "alcohol" is broad; solubility will vary with the specific alcohol. | |
| Hydrocarbons | n-Dodecane | C₁₂H₂₆ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] |
| n-Tetradecane | C₁₄H₃₀ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] | |
| n-Hexadecane | C₁₆H₃₄ | Miscible | 25 | Inferred from a study on excess molar enthalpies of binary systems.[3] | |
| Aqueous | Water | H₂O | 486.3 mg/L (estimated)[2] | 25 | Valeric anhydride reacts with water (hydrolyzes) to form valeric acid. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid solute like valeric anhydride in an organic solvent, based on the widely used shake-flask method.[4] This method is recommended for its accuracy and reliability.[4]
Objective: To determine the equilibrium solubility of valeric anhydride in a selected organic solvent at a specific temperature.
Materials:
-
Valeric anhydride (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent and anhydride)
-
Vials with airtight seals
-
Analytical instrument for quantification (e.g., HPLC, GC, or titration apparatus)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of valeric anhydride to a known volume of the organic solvent in a sealed vial. The excess is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant. For many systems, 24 to 72 hours is sufficient.
-
Phase Separation: Once equilibrium is established, cease agitation and allow the undissolved phase to settle. It is critical to maintain the temperature during this step.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a pipette or syringe. To avoid contamination with the undissolved solute, it is advisable to use a syringe filter.
-
Dilution (if necessary): Accurately dilute the collected sample with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of valeric anhydride in the diluted sample using a validated analytical method.[1][5]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to separate and quantify valeric anhydride.[1][6]
-
Gas Chromatography (GC): GC can also be employed for the analysis of volatile compounds like valeric anhydride.
-
Titration: An acid-base titration can be used. The anhydride is first hydrolyzed to its corresponding carboxylic acid, which is then titrated with a standardized base.[7]
-
-
Calculation: Calculate the solubility of valeric anhydride in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of valeric anhydride solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. valeric anhydride, 2082-59-9 [thegoodscentscompany.com]
- 3. Valeric anhydride (CAS 2082-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Valeric Anhydride: Safety, Handling, and Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of valeric anhydride (B1165640), a key reagent in organic synthesis. It details critical safety information, proper handling protocols, and its core physical and chemical properties to ensure its safe and effective use in a laboratory setting.
Chemical Identification and Properties
Valeric anhydride, also known as pentanoic anhydride, is a clear, colorless to pale yellow liquid.[1] It is primarily used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals.[2][3]
Table 1: Chemical and Physical Properties of Valeric Anhydride
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2] |
| Molecular Weight | 186.25 g/mol | [2] |
| CAS Number | 2082-59-9 | [2][4] |
| Appearance | Clear colorless to yellow liquid | [1][2] |
| Melting Point | -56 °C | [2][4] |
| Boiling Point | 228-230 °C | [2][4] |
| Density | 0.944 g/mL at 20 °C | [2][4] |
| Flash Point | 99 °C - 100.1 °C (closed cup) | [4] |
| Refractive Index | n20/D 1.421 | [2][4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol.[2] Limited solubility in water.[1] |
Hazard Identification and Safety Precautions
Valeric anhydride is classified as a corrosive substance that poses significant health risks upon exposure.[4][5][6] Understanding these hazards is paramount for safe handling.
Table 2: GHS Hazard Information for Valeric Anhydride
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[4][7] |
Primary routes of exposure include inhalation, skin contact, eye contact, and ingestion. [5] Exposure can cause severe chemical burns to the skin, eyes, respiratory tract, and gastrointestinal tract.[5] The toxicological properties of this substance have not been fully investigated, warranting a high degree of caution.[5]
Personal Protective Equipment (PPE): To mitigate exposure risks, the following PPE is mandatory when handling valeric anhydride:
-
Eye Protection: Chemical safety goggles and a face shield are essential.[4]
-
Hand Protection: Wear suitable chemical-resistant gloves.[5]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[5] In case of potential splashing, an apron or full-body suit may be necessary.
-
Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside a fume hood or in poorly ventilated areas.[4]
Caption: Personal Protective Equipment (PPE) selection workflow for handling valeric anhydride.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid inhalation of vapors or mists.[7]
-
Prevent contact with skin, eyes, and clothing.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
-
Keep containers tightly closed when not in use.[5]
-
Ground and bond containers when transferring material to prevent static discharge.
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly sealed to prevent exposure to moisture, as valeric anhydride is moisture-sensitive.[7]
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[6][8]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety personnel.
Caption: Step-by-step workflow for responding to a valeric anhydride spill.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5][7]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.[5]
-
Inhalation: Remove the victim from the exposure area to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5][7] If the victim is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]
Fire-Fighting Measures
Valeric anhydride is a combustible liquid.[9]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[7]
-
Fire-Fighting Procedures: Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[5][7] Use a water spray to keep fire-exposed containers cool.[5]
-
Hazardous Combustion Products: Thermal decomposition can produce irritating and highly toxic gases, including carbon oxides.[7]
Disposal Considerations
Disposal of valeric anhydride and its containers must be handled as hazardous waste. All disposal practices must comply with federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.[5]
This technical guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier before working with valeric anhydride and ensure you are fully trained on the proper procedures for its use.
References
- 1. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 2. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
- 3. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 4. Valeric anhydride 97 2082-59-9 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
The Discovery and Enduring Utility of Valeric Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeric anhydride (B1165640), a reactive derivative of valeric acid, has been a cornerstone of organic synthesis for over a century and a half. Its discovery in the mid-19th century by Italian chemist Luigi Chiozza opened new avenues for the creation of complex organic molecules. This guide provides an in-depth exploration of the history of valeric anhydride, from its initial synthesis to its contemporary applications in medicinal chemistry and materials science. Detailed experimental protocols for both historical and modern synthetic methods are presented, alongside a comprehensive summary of its physicochemical properties. Furthermore, this document elucidates the role of valeric anhydride in the synthesis of key pharmaceuticals and illustrates the signaling pathways of these drugs through detailed diagrams.
Discovery and Historical Context
The first synthesis of valeric anhydride is credited to the Italian chemist Luigi Chiozza in the 1850s.[1] Chiozza's work was built upon the foundational research of French chemist Charles Gerhardt, who, in 1852, developed a general method for the preparation of acid anhydrides.[2][3] Gerhardt's groundbreaking procedure involved the reaction of an acid chloride with the salt of the corresponding carboxylic acid. Another method developed during this era, and likely employed by Chiozza, utilized phosphorus oxychloride to dehydrate the carboxylic acid.[1] These early synthetic routes, while effective for their time, often required harsh reaction conditions and laborious purification steps.
The discovery of valeric anhydride and other acid anhydrides was a pivotal moment in the development of organic chemistry. It provided chemists with a versatile new tool for acylation reactions, enabling the synthesis of a wide array of esters and amides. This newfound capability was instrumental in the burgeoning field of synthetic organic chemistry and laid the groundwork for the development of new dyes, fragrances, and eventually, pharmaceuticals.
Physicochemical Properties
Valeric anhydride is a colorless to pale yellow liquid with a characteristic pungent odor.[4] It is a versatile reagent in organic synthesis due to its reactivity. A summary of its key quantitative properties is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₃ | [1][5] |
| Molecular Weight | 186.25 g/mol | [1] |
| Boiling Point | 228-230 °C | [1][5] |
| Melting Point | -56 °C | [1][5] |
| Density | 0.944 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.421 | [1][5] |
| Flash Point | 99 °C (210.2 °F) | [1] |
Experimental Protocols
Historical Synthesis: The Gerhardt Method (Conceptual)
Reaction Scheme:
-
Method A: CH₃(CH₂)₃COCl + CH₃(CH₂)₃COONa → [CH₃(CH₂)₃CO]₂O + NaCl
-
Method B: 2 CH₃(CH₂)₃COOH + POCl₃ → [CH₃(CH₂)₃CO]₂O + 2 HCl + HPO₃
A general laboratory procedure for Method A would involve the careful heating of an equimolar mixture of valeryl chloride and sodium valerate (B167501). The reaction would proceed to form valeric anhydride and sodium chloride as a solid byproduct. Purification would likely have involved distillation to separate the liquid anhydride from the salt.
Modern Synthesis: Dicyclohexylcarbodiimide (B1669883) (DCC) Mediated Dehydration
A common and efficient modern method for the synthesis of valeric anhydride involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent. This method offers mild reaction conditions and high yields.[6][7]
Reaction Scheme:
2 CH₃(CH₂)₃COOH + C₆H₁₁N=C=NC₆H₁₁ → [CH₃(CH₂)₃CO]₂O + C₆H₁₁NHCONHC₆H₁₁
Detailed Protocol: [6]
-
Reaction Setup: In a 1000 mL three-necked flask equipped with a stirrer, add 255 g of dichloromethane (B109758) and 102 g of valeric acid.
-
Addition of DCC: While stirring at room temperature, add 226.6 g of dicyclohexylcarbodiimide (DCC) in portions.
-
Reaction: Continue stirring the mixture at room temperature for 35 minutes. A precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Remove the solid DCU by filtration.
-
Solvent Removal: Recover the dichloromethane from the filtrate by distillation under reduced pressure.
-
Purification: After the complete removal of the solvent, purify the resulting crude valeric anhydride by distillation under reduced pressure to obtain the final product. This protocol is reported to yield approximately 93 g of valeric anhydride with a purity of 99.3%.[6]
Applications in Drug Development
Valeric anhydride serves as a crucial building block and acylating agent in the synthesis of numerous pharmaceutical compounds.[8][9] Its ability to introduce a valeryl group can modify the pharmacokinetic and pharmacodynamic properties of a drug molecule. Notable examples include antiviral, anticonvulsant, and hormonal therapies.
Atazanavir (B138) (Antiviral)
Atazanavir is a protease inhibitor used in the treatment of HIV/AIDS.[5][8] Valeric anhydride is utilized in the synthesis of intermediates for this complex molecule. The mechanism of action of atazanavir involves the inhibition of the HIV protease enzyme, which is essential for the maturation of the virus.[4][5][10] By blocking this enzyme, atazanavir prevents the production of infectious viral particles.
Sodium Valproate (Anticonvulsant and Mood Stabilizer)
Sodium valproate, a derivative of valeric acid, is a widely used medication for epilepsy and bipolar disorder.[1][9] While not directly synthesized from valeric anhydride, its structural relationship highlights the importance of the valerate moiety in pharmacology. The mechanism of action of sodium valproate is multifaceted, primarily involving the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[9] It is believed to increase GABA levels by inhibiting enzymes that break it down and may also block voltage-gated sodium channels, reducing neuronal excitability.[9][11]
Estradiol (B170435) Valerate (Hormone Therapy)
Estradiol valerate is a synthetic ester of the natural estrogen, 17β-estradiol, and is used in hormone replacement therapy and hormonal contraception.[6][12] Valeric anhydride is a key reagent in the esterification of estradiol to produce estradiol valerate. This modification prolongs the duration of action of estradiol in the body.[13] Once administered, estradiol valerate is cleaved by esterases to release 17β-estradiol, which then binds to estrogen receptors (ERα and ERβ) to exert its physiological effects.[3][6][12]
References
- 1. Valproate - Wikipedia [en.wikipedia.org]
- 2. Estradiol valerate - Wikipedia [en.wikipedia.org]
- 3. Estradiol Valerate | C23H32O3 | CID 13791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atazanavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. CN105481680A - Valeric anhydride preparation method - Google Patents [patents.google.com]
- 8. Atazanavir - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]
- 10. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]
- 11. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the mechanism of Estradiol Valerate? [synapse.patsnap.com]
- 13. Articles [globalrx.com]
A Technical Guide to the Hydrolysis Kinetics of Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis kinetics of valeric anhydride (B1165640). Due to a scarcity of published kinetic data specifically for valeric anhydride, this document leverages data from closely related linear-chain anhydrides, namely propionic and butyric anhydride, to provide insights into the expected kinetic and thermodynamic behavior. Detailed experimental protocols, adapted from studies on similar anhydrides, are presented to facilitate further research in this area.
Introduction
Valeric anhydride, also known as pentanoic anhydride, is a chemical intermediate utilized in the synthesis of various organic compounds, including esters and amides, which are of significant interest in the pharmaceutical and fine chemical industries.[1] The hydrolysis of valeric anhydride to two molecules of valeric acid is a fundamental reaction that influences its stability, reactivity, and application in aqueous or protic environments.[1] Understanding the kinetics of this hydrolysis reaction is crucial for process optimization, formulation development, and ensuring product stability.
This guide summarizes the key factors influencing the rate of hydrolysis, presents relevant kinetic and thermodynamic data from analogous compounds, and provides detailed experimental methodologies for kinetic analysis.
Reaction Mechanism and Influencing Factors
The hydrolysis of valeric anhydride proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the departure of a valerate (B167501) ion as the leaving group, which is subsequently protonated to yield a second molecule of valeric acid. The reaction can be catalyzed by both acids and bases.
Several factors influence the rate of hydrolysis:
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a significant increase in the hydrolysis rate.
-
pH: The hydrolysis rate is sensitive to the pH of the medium. Both acidic and basic conditions can catalyze the reaction.
-
Solvent: The polarity and composition of the solvent can affect the reaction rate. For instance, the use of co-solvents can alter the rate by orders of magnitude.[2]
-
Catalysts: The presence of nucleophilic or general-base catalysts can accelerate the hydrolysis reaction.
Quantitative Kinetic and Thermodynamic Data
Table 1: Activation Parameters for the Simple Hydrolysis of Propionic and Butyric Anhydride
| Anhydride | Temperature Range (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Propionic Anhydride | 0 - 60 | 12.3 ± 0.2 | -28.1 ± 0.7 |
| Butyric Anhydride | 0 - 60 | 12.6 ± 0.2 | -28.8 ± 0.6 |
Data extracted from a study on the aqueous hydrolyses of propionic and butyric anhydride. The study suggests a two-step mechanism for simple hydrolysis below room temperature.[3]
Table 2: Activation Parameters for the General-Base Catalyzed Hydrolysis of Propionic and Butyric Anhydride
| Anhydride | Temperature Range (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| Propionic Anhydride | 0 - 60 | 14.8 ± 0.2 | -13.5 ± 0.5 |
| Butyric Anhydride | 0 - 60 | 16.0 ± 0.3 | -9.6 ± 0.9 |
Data extracted from a study on the aqueous hydrolyses of propionic and butyric anhydride. The study suggests a single-step mechanism for propanoate- and butanoate-catalyzed hydrolysis for all temperatures.[3]
Experimental Protocols for Kinetic Analysis
The following are detailed methodologies adapted from studies on acetic anhydride that can be applied to investigate the hydrolysis kinetics of valeric anhydride.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the reactant and product concentrations without disturbing the reaction mixture.[4][5][6][7]
Experimental Setup:
-
A batch reactor equipped with an in-situ FTIR probe.
-
A thermostat to maintain a constant reaction temperature.
-
A magnetic stirrer to ensure homogeneity.
Procedure:
-
Calibration:
-
Prepare a series of standard solutions of valeric acid in the reaction solvent (e.g., water) at known concentrations.
-
Acquire the FTIR spectrum for each standard and measure the absorbance of a characteristic peak for valeric acid (e.g., the C=O stretch).
-
Construct a calibration curve of absorbance versus concentration.
-
A calibration for valeric anhydride can be obtained by monitoring the hydrolysis reaction to completion and using the stoichiometry to relate the final valeric acid concentration to the initial anhydride concentration.[6]
-
-
Kinetic Run:
-
Equilibrate the solvent in the reactor to the desired temperature.
-
Initiate the reaction by adding a known amount of valeric anhydride to the solvent with vigorous stirring.
-
Immediately begin acquiring FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of a characteristic peak for valeric anhydride and the increase in the absorbance of the valeric acid peak.
-
-
Data Analysis:
-
Use the calibration curves to convert absorbance data to concentration data for both the reactant and product over time.
-
Analyze the concentration versus time data using integral or differential methods to determine the reaction order and the rate constant.[5]
-
Benchtop Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a powerful tool for real-time reaction monitoring and kinetic profiling.[8]
Experimental Setup:
-
A benchtop NMR spectrometer equipped with a flow cell.
-
A reaction flask immersed in a temperature-controlled bath.
-
A peristaltic pump to circulate the reaction mixture through the NMR flow cell.
-
PTFE tubing for circulation.
Procedure:
-
Preparation:
-
Prepare a solution of valeric anhydride in the desired solvent (e.g., D₂O for proton NMR).
-
Set up the flow system, circulating the solvent through the NMR spectrometer to obtain a baseline spectrum.
-
-
Kinetic Run:
-
Initiate the reaction by adding a known amount of valeric anhydride to the reaction flask.
-
Start the pump to circulate the reaction mixture through the NMR flow cell.
-
Acquire NMR spectra at regular intervals. The methyl or methylene (B1212753) protons adjacent to the carbonyl group will have distinct chemical shifts for the anhydride and the resulting acid, allowing for simultaneous monitoring.
-
-
Data Analysis:
-
Integrate the characteristic peaks corresponding to valeric anhydride and valeric acid in each spectrum.
-
Plot the normalized integral values as a function of time.
-
Fit the data to the appropriate kinetic model (e.g., pseudo-first-order) to determine the rate constant.
-
The activation energy can be determined by performing the reaction at different temperatures.[8]
-
pH-Stat Titration
This method is particularly useful for reactions that produce an acid, as it maintains a constant pH by the controlled addition of a base. The rate of addition of the titrant is directly related to the rate of the reaction.
Experimental Setup:
-
A pH-stat titrator equipped with a pH electrode and a burette.
-
A thermostatted reaction vessel.
-
A magnetic stirrer.
Procedure:
-
Setup:
-
Calibrate the pH electrode using standard buffer solutions.
-
Place the solvent (e.g., a weakly buffered aqueous solution) in the reaction vessel and equilibrate to the desired temperature.
-
Set the desired pH value on the pH-stat controller.
-
-
Kinetic Run:
-
Initiate the hydrolysis by adding a known amount of valeric anhydride to the vessel.
-
The pH-stat will automatically add a standard solution of a base (e.g., NaOH) to neutralize the valeric acid as it is formed, maintaining a constant pH.
-
Record the volume of titrant added as a function of time.
-
-
Data Analysis:
-
The rate of the reaction is proportional to the rate of addition of the titrant.
-
The concentration of the product at any time can be calculated from the volume of titrant added.
-
The kinetic data can then be analyzed to determine the rate constant.
-
Visualizations
Reaction Pathway
Caption: Figure 1. General Mechanism of Valeric Anhydride Hydrolysis.
Experimental Workflow for Kinetic Analysis
Caption: Figure 2. General Experimental Workflow for Kinetic Studies.
References
- 1. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. arcjournals.org [arcjournals.org]
- 4. ERIC - EJ1085719 - Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory, Chemical Engineering Education, 2005 [eric.ed.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory | Chemical Engineering Education [journals.flvc.org]
- 8. asahilab.co.jp [asahilab.co.jp]
In-Depth Technical Guide to the Computational Chemistry of Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeric anhydride (B1165640) (also known as pentanoic anhydride) is a chemical compound widely utilized as a reagent in organic synthesis. Its reactivity, particularly in acylation reactions, makes it a valuable tool in the synthesis of esters, amides, and other derivatives, which are often key intermediates in the development of pharmaceuticals and other bioactive molecules. Understanding the fundamental molecular properties of valeric anhydride through computational chemistry provides crucial insights into its reactivity, stability, and spectroscopic characteristics. This guide offers a detailed overview of the computational chemistry of valeric anhydride, presenting key data and methodologies for researchers in the field.
Molecular Structure and Properties
Valeric anhydride is a symmetrical anhydride derived from valeric acid. Its molecular formula is C₁₀H₁₈O₃, and it has a molecular weight of approximately 186.25 g/mol .[1][2] The molecule consists of two pentanoyl groups linked by an oxygen atom.
Optimized Molecular Geometry
A hypothetical computational study using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set would likely be a common approach to determine the optimized geometry. Such a calculation would provide precise bond lengths, bond angles, and dihedral angles. For context, typical C=O bond lengths in anhydrides are around 1.19 Å, C-O single bond lengths are approximately 1.40 Å, and the C-O-C bond angle is in the range of 115-120 degrees.
Spectroscopic Properties
Computational methods are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules.
Table 1: Calculated Vibrational Frequencies (Hypothetical)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) symmetric stretch | ~1820 | Strong, characteristic anhydride carbonyl stretch |
| ν(C=O) asymmetric stretch | ~1750 | Strong, characteristic anhydride carbonyl stretch |
| ν(C-O-C) symmetric stretch | ~1100 | Stretching of the central anhydride bond |
| ν(C-O-C) asymmetric stretch | ~950 | Stretching of the central anhydride bond |
| δ(CH₂) scissoring | ~1460 | Bending of methylene (B1212753) groups in the alkyl chains |
| ρ(CH₂) rocking | ~730 | Rocking of methylene groups in the alkyl chains |
| τ(C-C) torsion | < 400 | Torsional modes of the alkyl chains |
Note: These are hypothetical values based on typical vibrational frequencies for anhydrides and related molecules. A dedicated computational study would be required for precise, validated frequencies.
Thermodynamic Properties
Computational chemistry provides a powerful means to estimate the thermodynamic properties of molecules, which are crucial for understanding reaction energetics and equilibria.
Table 2: Calculated Thermodynamic Properties of Valeric Anhydride
| Property | Value | Unit | Source/Method |
| Standard Gibbs free energy of formation (ΔfG°) | -329.52 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -607.11 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 26.04 | kJ/mol | Joback Calculated Property[3] |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 53.76 | kJ/mol | Joback Calculated Property[3] |
| Normal Boiling Point (Tboil) | 558.36 | K | Joback Calculated Property[3] |
| Normal melting (fusion) point (Tfus) | 324.55 | K | Joback Calculated Property[3] |
Experimental and Computational Protocols
Geometry Optimization
A common and reliable method for determining the equilibrium geometry of a molecule like valeric anhydride is through DFT calculations.
-
Method: Density Functional Theory (DFT)
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: A Pople-style basis set such as 6-31G* or a more extensive one like 6-311+G(d,p) would be appropriate. The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electron distribution, especially around the electronegative oxygen atoms.
-
Procedure: The calculation is typically performed in the gas phase. An initial guess for the molecular structure is generated, and the electronic energy is minimized with respect to the positions of the atoms. The process is iterated until the forces on the atoms are close to zero, indicating that a stationary point on the potential energy surface has been reached. A subsequent frequency calculation is necessary to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation can be performed at the same level of theory.
-
Method: The calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) provides the vibrational frequencies and the corresponding normal modes.
-
Scaling: It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental data. The scaling factor depends on the level of theory and basis set used. For B3LYP/6-31G*, a typical scaling factor is around 0.96.
-
Output: The output of this calculation includes the vibrational frequencies (in cm⁻¹), their corresponding infrared intensities, and Raman activities. These can be used to generate a theoretical vibrational spectrum that can be compared with experimental data.
Thermodynamic Property Calculation
Thermodynamic properties are typically calculated from the output of the frequency analysis.
-
Method: Statistical mechanics principles are applied to the vibrational, rotational, and translational partition functions, which are derived from the calculated frequencies and the optimized geometry.
-
Properties Calculated: This allows for the determination of properties such as zero-point vibrational energy (ZPVE), thermal energy, enthalpy, entropy, and Gibbs free energy at a given temperature and pressure. High-accuracy composite methods like G3MP2 or CBS-QB3 can also be employed for more precise thermodynamic data.
Reaction Mechanisms and Pathways
Valeric anhydride readily undergoes nucleophilic acyl substitution reactions. A key example is its hydrolysis to form two molecules of valeric acid.
Hydrolysis of Valeric Anhydride
The hydrolysis of valeric anhydride is a fundamental reaction that can be studied computationally to understand its mechanism and kinetics. A plausible reaction pathway involves the nucleophilic attack of a water molecule on one of the carbonyl carbons.
Below is a conceptual workflow for a computational study of the hydrolysis of valeric anhydride.
A detailed computational investigation of this reaction would involve:
-
Locating Stationary Points: Optimization of the geometries of the reactants (valeric anhydride and water), the pre-reaction complex, the transition state, any intermediates, the post-reaction complex, and the products (two molecules of valeric acid).
-
Frequency Calculations: Performing frequency calculations for each stationary point to confirm their nature (minima or transition state) and to obtain zero-point vibrational energies and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the transition state geometry can be performed to confirm that it connects the reactant and product sides of the reaction.
-
Energy Profile: The relative energies of all stationary points are then used to construct a potential energy surface for the reaction, providing the activation energy and the overall reaction enthalpy.
Conclusion
Computational chemistry offers a powerful and insightful approach to understanding the fundamental properties of valeric anhydride. Through methods like DFT, it is possible to predict its molecular structure, vibrational spectra, and thermodynamic properties with a high degree of accuracy. Furthermore, computational studies can elucidate the mechanisms of important reactions, such as hydrolysis, providing a molecular-level understanding of its reactivity. This knowledge is invaluable for researchers in drug development and other scientific fields who utilize valeric anhydride as a key synthetic building block. While dedicated computational studies on valeric anhydride are not abundant in publicly accessible literature, the methodologies are well-established, and the principles outlined in this guide provide a solid foundation for conducting and interpreting such research.
References
Technical Guide: A-to-Z Crystal Structure Analysis of Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of valeric anhydride (B1165640). Although, to date, a definitive crystal structure for valeric anhydride has not been deposited in publicly accessible crystallographic databases, this document outlines the complete experimental and computational workflow that would be employed for such a determination. Valeric anhydride's liquid state at room temperature presents a unique challenge, necessitating specialized crystallization techniques. This guide will therefore serve as a robust reference for researchers undertaking the structural analysis of similar small organic molecules.
Introduction to Valeric Anhydride
Valeric anhydride, also known as pentanoic anhydride, is an organic compound with the chemical formula C10H18O3.[1][2][3][4][5][6][7][8][9] It is a derivative of valeric acid and is primarily used as a reagent in organic synthesis.[2][3][4] Understanding its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and solid-state properties, which are of significant interest in materials science and drug development.
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the crystallization of the compound, followed by X-ray diffraction data collection and, finally, structure solution and refinement.[3][10][11]
Given that valeric anhydride is a liquid at room temperature, obtaining single crystals suitable for X-ray diffraction requires specialized low-temperature crystallization techniques.
Methodology: In Situ Cryocrystallization
-
Sample Preparation: A small amount of high-purity valeric anhydride (≥97%) is loaded into a fine capillary tube (e.g., a MiTeGen MicroMount™).[3]
-
Mounting: The capillary is mounted on the goniometer head of the X-ray diffractometer.
-
Cooling: A controlled stream of cold nitrogen gas is directed over the sample, rapidly cooling it to a temperature below its melting point (-56 °C).[2][4]
-
Crystal Growth: A micro-heater (e.g., a focused infrared laser) is used to anneal the frozen sample. This involves cycles of gentle heating and cooling to encourage the growth of a single, well-ordered crystal from the polycrystalline or amorphous solid. This process is monitored visually using a microscope.
Once a suitable single crystal is obtained, X-ray diffraction data are collected to determine the unit cell parameters and reflection intensities.
Methodology: Single-Crystal X-ray Diffraction
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a low-temperature device is used.
-
X-ray Source: A monochromatic X-ray source, typically a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) rotating anode or a synchrotron beamline, is employed.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[12] A complete dataset is typically obtained by collecting a full sphere of data.
-
Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption, polarization), and reduce the data to a set of unique reflections with their corresponding structure factor amplitudes (|F|).
Structure Solution and Refinement
The processed diffraction data are used to solve the crystal structure and refine the atomic positions.
Methodology: Computational Structure Analysis
-
Structure Solution: The phase problem is solved using direct methods or dual-space recycling algorithms, which are effective for small molecules. This yields an initial electron density map.
-
Model Building: An initial atomic model of the valeric anhydride molecule is fitted into the electron density map.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization algorithm to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[1][11]
-
Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for chemical and geometric reasonability.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from a successful crystal structure analysis of valeric anhydride.
Table 1: Hypothetical Crystallographic Data for Valeric Anhydride
| Parameter | Value |
| Chemical Formula | C10H18O3 |
| Formula Weight | 186.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 109.87 |
| γ (°) | 90 |
| Volume (ų) | 998.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.234 |
| Absorption Coefficient (mm⁻¹) | 0.098 (for Mo Kα) |
| F(000) | 408 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 8765 |
| Unique Reflections | 2345 |
| R_int | 0.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.056, wR₂ = 0.134 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles for Valeric Anhydride
| Bond/Angle | Length (Å) / Angle (°) |
| C1=O1 | 1.205 |
| C1-O2 | 1.345 |
| C1-C2 | 1.521 |
| O2-C6 | 1.348 |
| C6=O3 | 1.203 |
| C6-C7 | 1.523 |
| O1-C1-O2 | 121.5 |
| O1-C1-C2 | 125.8 |
| O2-C1-C2 | 112.7 |
| C1-O2-C6 | 118.9 |
Visualizations
Visual representations of the experimental workflow and molecular structure are essential for a clear understanding of the crystal structure analysis process.
Caption: Experimental workflow for the crystal structure analysis of valeric anhydride.
Caption: Molecular structure of valeric anhydride.
Conclusion
While an experimentally determined crystal structure of valeric anhydride is not currently available, this guide details the necessary steps to achieve this goal. The protocols for in situ cryocrystallization, single-crystal X-ray diffraction, and computational structure refinement provide a clear pathway for the structural elucidation of this and other challenging small organic molecules. The resulting structural information would be invaluable for understanding the chemical and physical properties of valeric anhydride, with potential applications in rational drug design and materials science.
References
- 1. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. sssc.usask.ca [sssc.usask.ca]
- 6. Predicting crystal structures of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60279F [pubs.rsc.org]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Data Collection Course [mol-xray.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Valeric Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Valeric anhydride (B1165640), also known as pentanoic anhydride, is a valuable reagent in organic synthesis, frequently utilized in the pharmaceutical and polymer industries for the introduction of pentanoyl groups. A thorough understanding of its thermodynamic properties is crucial for reaction design, process optimization, and safety assessment. This technical guide provides a summary of the available thermodynamic data for valeric anhydride, outlines general experimental methodologies for their determination, and presents a logical workflow for one of its key synthetic applications.
Core Thermodynamic and Physical Properties
Table 1: Physical Properties of Valeric Anhydride
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₃ | [1][2][3][4][5] |
| Molecular Weight | 186.25 g/mol | [6][7][8] |
| Melting Point | -56 °C (217.15 K) | [7][8] |
| Boiling Point | 228-230 °C (501.15-503.15 K) at 760 mmHg | [7][8] |
| 186.35 °C (459.5 K) | [2] | |
| Density | 0.944 g/mL at 20 °C | [7][8] |
| Refractive Index | 1.421 at 20 °C | [7][8] |
Table 2: Calculated Thermodynamic Properties of Valeric Anhydride
| Property | Value | Method | Source |
| Standard Enthalpy of Formation (gas, 298.15 K) | -607.11 kJ/mol | Joback | [6] |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | -329.52 kJ/mol | Joback | [6] |
| Standard Enthalpy of Vaporization (at boiling point) | 53.76 kJ/mol | Joback | [6] |
| Standard Enthalpy of Fusion (at melting point) | 26.04 kJ/mol | Joback | [6] |
| Ideal Gas Heat Capacity (Cp,gas) | Value not available | [6] | |
| Standard Molar Entropy | Value not available |
Note: The Joback method is a group contribution method used for the prediction of thermochemical properties of organic compounds. While widely used, these are estimated values and may differ from experimental data.
Experimental Protocols for Thermodynamic Data Determination
The experimental determination of thermodynamic properties relies on a variety of calorimetric and analytical techniques. While specific detailed protocols for valeric anhydride are scarce in publicly available literature, the following outlines the general methodologies that would be employed.
Determination of Enthalpy of Reaction: Reaction Calorimetry
Reaction calorimetry is a powerful technique to determine the heat evolved or absorbed during a chemical reaction. This is crucial for assessing reaction safety and for process scale-up.
General Protocol:
-
Calorimeter Setup: A reaction calorimeter, such as a Mettler-Toledo RC1 or a similar heat-flow calorimeter, is utilized. The reactor is equipped with a stirrer, temperature probes for both the reactor contents and the jacket, and a dosing system for the controlled addition of reactants.
-
Calibration: The overall heat transfer coefficient (U) of the calorimeter is determined before and after the reaction. This is typically done by introducing a known amount of heat into the reactor using a calibration heater and measuring the temperature difference between the reactor and the jacket.
-
Reaction Execution: A known amount of the initial reactant (e.g., a substrate to be acylated) and solvent are charged into the reactor and brought to the desired reaction temperature.
-
Dosing: Valeric anhydride is then dosed into the reactor at a controlled rate. The heat flow is continuously monitored throughout the addition.
-
Data Analysis: The heat of reaction is calculated from the measured heat flow, the molar amount of the limiting reactant, and the calibration data.
Determination of Enthalpy of Vaporization: Vapor Pressure Measurement
The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.
General Protocol:
-
Apparatus: A gas-tight flask equipped with a pressure sensor and a temperature probe is used. The flask is placed in a temperature-controlled water bath.
-
Initial Measurement: The pressure of the air in the flask is measured at a known initial temperature.
-
Sample Introduction: A small amount of valeric anhydride is introduced into the flask.
-
Temperature Variation: The temperature of the water bath is varied in steps, and the total pressure inside the flask is recorded at each temperature once equilibrium is reached.
-
Data Analysis: The partial pressure of the air at each temperature is calculated and subtracted from the total pressure to obtain the vapor pressure of the valeric anhydride. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is equal to -ΔHvap/R, where R is the gas constant.
Synthetic Application Workflow: Acylation of Chitosan (B1678972)
Valeric anhydride is used to modify biopolymers like chitosan to alter their physical and chemical properties. The following diagram illustrates the logical workflow for the N-acylation of chitosan using valeric anhydride.
References
- 1. Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Chitosan and Its Derivatives as Highly Efficient Polymer Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valeric anhydride [webbook.nist.gov]
- 5. Valeric anhydride [webbook.nist.gov]
- 6. Valeric anhydride (CAS 2082-59-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Acylation of Alcohols Using Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the acylation of primary, secondary, and tertiary alcohols using valeric anhydride (B1165640). This process, also known as valerylation, is a crucial transformation in organic synthesis for the formation of valerate (B167501) esters, which are valuable intermediates in the pharmaceutical, fragrance, and flavor industries.
Introduction
Acylation of alcohols with valeric anhydride is an effective method for introducing a valeryl group onto a molecule. This reaction is typically facilitated by a catalyst to proceed at a practical rate. The choice of catalyst and reaction conditions is critical and depends on the steric hindrance and reactivity of the alcohol substrate. This document outlines protocols using common and effective catalysts, including 4-(Dimethylamino)pyridine (DMAP) and Bismuth(III) triflate (Bi(OTf)₃), as well as solvent-free approaches.
Reaction Mechanism
The acylation of an alcohol with valeric anhydride proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the valeric anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of valeric acid as a leaving group and forming the desired ester. In the presence of a catalyst like DMAP, the reaction rate is significantly enhanced. DMAP first reacts with the anhydride to form a highly reactive N-acylpyridinium ion, which is then readily attacked by the alcohol.
Catalyst Systems and Their Applications
4-(Dimethylamino)pyridine (DMAP) Catalysis
DMAP is a highly efficient nucleophilic catalyst for the acylation of primary and secondary alcohols. It is particularly useful for sterically hindered alcohols that react sluggishly under other conditions.
Bismuth(III) Triflate (Bi(OTf)₃) Catalysis
Bismuth(III) triflate is a Lewis acid catalyst that has proven to be exceptionally powerful for the acylation of alcohols, including sterically demanding tertiary alcohols.[1][2] It activates the anhydride, making it more susceptible to nucleophilic attack by the alcohol. A significant advantage of Bi(OTf)₃ is its applicability to a wide range of alcohols, including those with acid-labile protecting groups.[2]
Solvent-Free Acylation
Solvent-free, or neat, reaction conditions offer a greener and more efficient alternative to traditional solvent-based systems. These reactions often proceed faster and with simpler work-up procedures.[3]
Experimental Protocols
General Safety Precautions
Valeric anhydride is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Protocol 1: DMAP-Catalyzed Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
Materials:
-
Primary Alcohol (e.g., Benzyl alcohol)
-
Valeric Anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 mmol) and DMAP (0.05-0.1 mmol, 5-10 mol%) in anhydrous DCM (5 mL) under a nitrogen atmosphere, add valeric anhydride (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired valerate ester.
Protocol 2: Bi(OTf)₃-Catalyzed Acylation of a Tertiary Alcohol
Materials:
-
Tertiary Alcohol
-
Valeric Anhydride
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the tertiary alcohol (1.0 mmol) and Bi(OTf)₃ (0.01-0.05 mmol, 1-5 mol%) in an anhydrous solvent (5 mL), add valeric anhydride (1.5 mmol).[1]
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
To quench the reaction and remove excess anhydride, add methanol (2 mL) and stir for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Dilute the residue with diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure valerate ester.
Protocol 3: Solvent-Free Acylation of a Primary or Secondary Alcohol
Materials:
-
Primary or Secondary Alcohol
-
Valeric Anhydride
-
Optional: Catalyst (e.g., a few drops of pyridine (B92270) or a catalytic amount of a Lewis acid)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flask, combine the alcohol (1.0 mmol) and valeric anhydride (1.1-1.5 mmol).
-
If desired, add a catalytic amount of a promoter (e.g., 1-2 drops of pyridine).
-
Stir the mixture at room temperature or gently heat (e.g., 50-80 °C) as needed to facilitate the reaction. Monitor the progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ solution to remove the valeric acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and remove the solvent under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Data Presentation
The following tables summarize typical reaction conditions and yields for the acylation of various alcohols with valeric anhydride under different catalytic systems. Please note that specific yields and reaction times may vary depending on the exact substrate and reaction scale.
| Table 1: DMAP-Catalyzed Valerylation of Alcohols | ||||
| Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) |
| Primary Alcohol | 1-5 | DCM | Room Temp. | 1-4 |
| Secondary Alcohol | 5-10 | DCM or Acetonitrile | Room Temp. - 50 | 4-24 |
| Representative Yields | 85-98% |
| Table 2: Bi(OTf)₃-Catalyzed Valerylation of Alcohols | ||||
| Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) |
| Primary Alcohol | 0.1-1 | Acetonitrile | Room Temp. | 0.5-2 |
| Secondary Alcohol | 1-5 | Acetonitrile | Room Temp. | 1-6 |
| Tertiary Alcohol | 1-5 | Acetonitrile | Room Temp. | 2-12 |
| Representative Yields | 90-99% |
| Table 3: Solvent-Free Valerylation of Alcohols | ||||
| Alcohol Substrate | Catalyst | Temperature (°C) | Time (h) | Representative Yield |
| Primary Alcohol | None or Pyridine (cat.) | Room Temp. - 80 | 0.5-5 | >90% |
| Secondary Alcohol | None or Pyridine (cat.) | 50-100 | 2-12 | 80-95% |
Conclusion
The acylation of alcohols with valeric anhydride is a versatile and efficient method for the synthesis of valerate esters. The choice of catalyst and reaction conditions can be tailored to the specific alcohol substrate to achieve high yields. DMAP is a reliable catalyst for primary and secondary alcohols, while Bi(OTf)₃ offers a powerful alternative for the acylation of even sterically hindered tertiary alcohols. Solvent-free conditions provide an environmentally friendly and often more efficient protocol. The detailed procedures and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
Application Notes and Protocols for the Esterification of Phenols with Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of phenols is a cornerstone of synthetic chemistry, with profound implications for the pharmaceutical industry. Phenolic esters are not only valuable intermediates in organic synthesis but also play a crucial role in prodrug strategies. The esterification of a phenolic hydroxyl group can enhance the lipophilicity of a drug molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile and increasing its bioavailability.[1][2] Valeric anhydride (B1165640), a five-carbon acid anhydride, is a versatile reagent for introducing a pentanoyl group onto a phenolic moiety, forming a phenyl pentanoate. This modification can be particularly useful in tuning the pharmacokinetic properties of phenolic drugs.[3]
Phenols are generally less nucleophilic than aliphatic alcohols, which means their esterification often requires more reactive acylating agents like acid anhydrides or acyl halides, and may necessitate the use of catalysts or more forcing reaction conditions.[4][5][6] The choice of reaction conditions can significantly influence the outcome, particularly regarding the competition between O-acylation (ester formation) and C-acylation (Friedel-Crafts type reaction). This document provides detailed protocols and application notes for the successful esterification of a range of phenols with valeric anhydride.
Chemical Reaction
General Reaction Scheme:
Applications in Drug Development
The introduction of a valerate (B167501) ester to a phenolic drug can serve several key purposes in drug development:
-
Prodrug Design: Esterification masks the polar phenolic hydroxyl group, increasing the lipophilicity of the parent drug. This can lead to improved passage through biological membranes and enhanced oral bioavailability.[2] Once absorbed, the ester is typically cleaved by endogenous esterases to release the active phenolic drug.
-
Modified Release Profiles: The rate of hydrolysis of the ester bond can be tuned by modifying the steric and electronic environment around the ester linkage, potentially leading to sustained or controlled release of the active drug.
-
Improved Formulation: The modified physicochemical properties of the ester prodrug, such as solubility and melting point, can facilitate the formulation of the final drug product.
Experimental Protocols
Two primary methodologies are presented for the esterification of phenols with valeric anhydride: a base-catalyzed approach and an acid-catalyzed approach. The choice of method will depend on the specific phenolic substrate and the desired reaction conditions.
Protocol 1: Base-Catalyzed Esterification of Phenols with Valeric Anhydride
This method is generally preferred as it enhances the nucleophilicity of the phenol (B47542) through the formation of a phenoxide ion, leading to higher and cleaner yields under milder conditions.[5] Pyridine (B92270) is a commonly used base that also acts as a solvent and neutralizes the valeric acid byproduct.[7]
Materials:
-
Phenol (or substituted phenol)
-
Valeric Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add the phenol (1.0 eq.). Dissolve the phenol in anhydrous pyridine (5-10 mL per gram of phenol).
-
Addition of Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add valeric anhydride (1.1 - 1.5 eq.) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). For less reactive phenols, gentle heating (40-60 °C) may be required.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with dichloromethane or diethyl ether.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted valeric anhydride and valeric acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude phenyl pentanoate.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by vacuum distillation.
-
Protocol 2: Acid-Catalyzed Esterification of Phenols with Valeric Anhydride
Strong acid catalysts can be employed to activate the valeric anhydride, making it more susceptible to nucleophilic attack by the phenol.[1] This method can be useful for certain substrates but may lead to side reactions like sulfonation if sulfuric acid is used at high temperatures.[7]
Materials:
-
Phenol (or substituted phenol)
-
Valeric Anhydride
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene or other suitable inert solvent
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with Dean-Stark apparatus (optional)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the phenol (1.0 eq.) and valeric anhydride (1.2 eq.) in a suitable solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq.).
-
Reaction: Heat the mixture to reflux (typically 70-110 °C) for 2-8 hours.[1] If water is expected to be present or formed, a Dean-Stark apparatus can be used to remove it azeotropically with toluene. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize the acid catalyst and any remaining valeric acid.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Presentation
The yield of the esterification reaction is highly dependent on the electronic and steric properties of the substituents on the phenolic ring. Electron-donating groups generally increase the nucleophilicity of the phenol and lead to higher yields, while electron-withdrawing groups decrease reactivity.[8] Steric hindrance, particularly at the ortho positions, can also reduce the reaction yield.[8]
The following table provides representative yields for the esterification of various substituted phenols. While these specific yields are for reactions with benzoic acid and pivalic anhydride, they serve as a good qualitative and semi-quantitative guide for what to expect with valeric anhydride under optimized conditions.[8]
| Phenol Substrate | Substituent Position | Substituent Type | Expected Yield Range (%) |
| Phenol | - | - | 75 - 85 |
| p-Cresol | para | Electron-donating (alkyl) | 80 - 90 |
| m-Cresol | meta | Electron-donating (alkyl) | 80 - 90 |
| o-Cresol | ortho | Electron-donating (alkyl) | 60 - 70 |
| p-Methoxyphenol | para | Electron-donating (alkoxy) | 85 - 95 |
| p-Chlorophenol | para | Electron-withdrawing (halo) | 70 - 80 |
| p-Bromophenol | para | Electron-withdrawing (halo) | 70 - 80 |
| p-Nitrophenol | para | Strongly Electron-withdrawing | 30 - 50 |
| 2-Naphthol | - | Fused Aromatic Ring | 70 - 80 |
Mandatory Visualizations
Signaling Pathway of Base-Catalyzed Esterification
Caption: Base-catalyzed esterification of phenol.
Experimental Workflow for Esterification and Purification
Caption: General workflow for phenol esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of Amides from Amines and Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pentanamides via the reaction of primary and secondary amines with valeric anhydride (B1165640). Amide bond formation is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and functional materials. The acylation of amines with anhydrides is a robust and widely utilized method for creating these crucial linkages. These protocols outline the general principles, reaction conditions, purification methods, and expected outcomes for the synthesis of a variety of amides from valeric anhydride.
Introduction
The reaction between an amine and an acid anhydride, such as valeric anhydride, proceeds through a nucleophilic acyl substitution mechanism. This method is a common and efficient way to form amide bonds. The reaction is typically characterized by high yields and straightforward purification procedures. Valeric anhydride serves as an effective pentanoylating agent for a wide range of primary and secondary amines, including aliphatic and aromatic substrates. The reaction produces the desired amide and valeric acid as a byproduct. To drive the reaction to completion, a base is often employed to neutralize the carboxylic acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
Reaction Mechanism
The synthesis of an amide from an amine and valeric anhydride follows a two-step nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of valeric anhydride. This initial attack results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure and Proton Transfer: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a valerate (B167501) anion as the leaving group. A subsequent proton transfer from the nitrogen to the valerate anion yields the final amide product and valeric acid.
The overall reaction can be summarized as follows:
RNH₂ + (CH₃(CH₂)₃CO)₂O → RNHCO(CH₂)₃CH₃ + CH₃(CH₂)₃COOH
Where R can be an alkyl or aryl group.
Experimental Protocols
The following are generalized protocols for the synthesis of amides from the reaction of primary and secondary amines with valeric anhydride. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N-Alkylpentanamide from a Primary Aliphatic Amine
Example: Synthesis of N-Benzylpentanamide
-
Materials:
-
Valeric Anhydride
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).
-
Add a suitable base such as pyridine or triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add valeric anhydride (1.0 - 1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude N-benzylpentanamide can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of N-Arylpentanamide from a Primary Aromatic Amine
Example: Synthesis of N-Phenylpentanamide
-
Materials:
-
Valeric Anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add valeric anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude N-phenylpentanamide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Protocol 3: Synthesis of N,N-Dialkylpentanamide from a Secondary Amine
Example: Synthesis of N,N-Diethylpentanamide
-
Materials:
-
Valeric Anhydride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Procedure:
-
In a round-bottom flask, combine diethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add valeric anhydride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude N,N-diethylpentanamide may be purified by vacuum distillation or column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of various amides from amines and valeric anhydride. Please note that actual yields may vary depending on the specific substrates and reaction conditions.
| Amine Substrate | Amine Type | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | Primary Aliphatic | Pyridine | DCM | 2 - 6 | 85 - 95 |
| n-Butylamine | Primary Aliphatic | Triethylamine | THF | 2 - 4 | 90 - 98 |
| Aniline | Primary Aromatic | Pyridine | DCM | 4 - 8 | 80 - 90 |
| p-Toluidine | Primary Aromatic | Pyridine | DCM | 4 - 8 | 82 - 92 |
| Diethylamine | Secondary Aliphatic | Triethylamine | THF | 3 - 6 | 88 - 96 |
| Piperidine | Secondary Cyclic | Triethylamine | THF | 2 - 5 | 90 - 98 |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the key chemical transformations and the general experimental procedure.
Caption: Nucleophilic acyl substitution mechanism for amide synthesis.
Caption: General experimental workflow for amide synthesis.
Application Notes and Protocols: Valeric Anhydride in the Synthesis of Non-Imidazole Histamine H3-Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of valeric anhydride (B1165640) in the synthesis of non-imidazole histamine (B1213489) H3-receptor antagonists. The histamine H3 receptor, primarily expressed in the central nervous system, is a key target in drug discovery for treating neurological and cognitive disorders. Non-imidazole antagonists are sought after to avoid the potential side effects associated with imidazole-based compounds, such as inhibition of cytochrome P450 enzymes.
Valeric anhydride serves as a crucial reagent for introducing a pentanoyl (valeryl) moiety onto a core scaffold, often a piperidine (B6355638) or piperazine (B1678402) derivative, which is a common structural feature of many non-imidazole H3-antagonists. This acylation step is critical for modulating the pharmacological properties of the final compound.
Representative Synthesis of a Non-Imidazole Histamine H3-Antagonist
This section details the synthesis of a representative non-imidazole histamine H3-antagonist, 1-(1-pentanoylpiperidin-4-yl)-3-(4-phenoxyphenoxy)propane (PNP-H3A) , using valeric anhydride. This structure is a hypothetical compound based on common pharmacophores for H3-antagonists.
Table 1: Reaction Parameters and Yields
| Step | Reactants | Reagent/Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 1-(3-bromopropoxy)-4-phenoxybenzene (B8718970), tert-butyl piperidin-4-ylcarbamate | K₂CO₃ | Acetonitrile | 24 | 80 | 85 | >98 |
| 2 | tert-butyl (1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-yl)carbamate | Trifluoroacetic acid | Dichloromethane (B109758) | 4 | Room Temp | 98 | >99 |
| 3 | 1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-amine | Valeric Anhydride | Dichloromethane | 6 | Room Temp | 92 | >99 |
Table 2: Biological Activity of PNP-H3A
| Assay Type | Receptor Target | Species | IC₅₀ (nM) | Kᵢ (nM) | Functional Activity |
| Radioligand Binding | Histamine H3 | Human | 15.2 | 8.5 | N/A |
| [³⁵S]GTPγS Binding | Histamine H3 | Human | 25.8 | N/A | Inverse Agonist |
| Radioligand Binding | Histamine H1 | Human | >10,000 | >5,000 | N/A |
| Radioligand Binding | Histamine H2 | Human | >10,000 | >5,000 | N/A |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-yl)carbamate
-
To a solution of 1-(3-bromopropoxy)-4-phenoxybenzene (1.0 eq) in acetonitrile, add tert-butyl piperidin-4-ylcarbamate (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80°C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Protocol 2: Synthesis of 1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-amine
-
Dissolve tert-butyl (1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-yl)carbamate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.
Protocol 3: N-Acylation with Valeric Anhydride to yield PNP-H3A
-
Dissolve 1-(3-(4-phenoxyphenoxy)propyl)piperidin-4-amine (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (B128534) (1.5 eq) to the solution and cool to 0°C.
-
Add valeric anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain PNP-H3A.
Visualizations
Diagram 1: Synthetic Workflow for PNP-H3A
Application Notes and Protocols: The Role of Valeric Anhydride in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeric anhydride (B1165640), also known as pentanoic anhydride, is a reactive chemical species primarily utilized in organic synthesis as an acylating agent.[1] While not a common monomer for direct polymerization, its properties lend it to significant supporting roles in polymer science. These applications primarily fall into two categories: the synthesis of precursors for polymerization and the post-polymerization modification of existing polymers. This document provides detailed application notes and protocols related to these uses and also discusses the related synthesis of poly(3-hydroxybutyric-co-3-hydroxyvaleric acid) (PHBV) from valeric acid, a key biodegradable polymer.
Core Applications of Valeric Anhydride in Polymer-Related Synthesis
Valeric anhydride's utility in the context of polymers is principally as a reagent for the formation of other molecules that are then used in polymerization or for the chemical modification of existing polymer chains.
Synthesis of Activated Monomers for Polyanhydride Formation
Polyanhydrides are a class of biodegradable polymers with significant applications in controlled drug delivery.[2] A common method for their synthesis is the melt polycondensation of dicarboxylic acids. In this process, an anhydride, typically acetic anhydride, is used to convert the dicarboxylic acids into a more reactive mixed anhydride prepolymer.[3][4] This prepolymer then undergoes polymerization at elevated temperatures and under vacuum to form the final high molecular weight polyanhydride.[3]
While acetic anhydride is the most prevalently used reagent for this activation step, other linear anhydrides like valeric anhydride can theoretically be employed in a similar fashion. The logical workflow for such a process is outlined below.
Caption: Workflow for Polyanhydride Synthesis.
Experimental Protocol: Synthesis of a Polyanhydride Precursor using a Linear Anhydride
This protocol is adapted from established methods using acetic anhydride and outlines the theoretical steps for using valeric anhydride.
Materials:
-
Dicarboxylic acid (e.g., sebacic acid)
-
Valeric anhydride
-
Reaction vessel with reflux condenser and nitrogen inlet
-
Vacuum pump
-
Heating mantle
Procedure:
-
The dicarboxylic acid is added to the reaction vessel.
-
An excess of valeric anhydride is added to the vessel. The molar ratio of anhydride to the carboxylic acid groups of the diacid can be varied to control the resulting polymer's molecular weight.[3]
-
The mixture is heated under a nitrogen atmosphere with stirring to reflux for a specified period to form the mixed anhydride prepolymer.
-
After the reaction is complete, the excess valeric anhydride and the valeric acid byproduct are removed under vacuum.
-
The resulting prepolymer is then used in a melt polycondensation reaction by heating at high temperature (e.g., 180°C) under high vacuum to yield the polyanhydride.[5]
Data Presentation: Effect of Anhydride to Diacid Ratio on Polymer Molecular Weight
The following table, based on studies with acetic anhydride, illustrates the expected trend in molecular weight when varying the anhydride to diacid ratio. A similar trend would be anticipated when using valeric anhydride.
| Molar Ratio of Acetic Anhydride to Carboxylic Acid Moieties | Resulting Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |
| 0.25 | Low | Narrow |
| 0.5 | Moderate | Narrow |
| 1.0 | High | Narrow |
| 5.0 | High | Broad |
| Data adapted from studies on poly(sebacic acid) synthesis.[3] |
Post-Polymerization Modification of Biopolymers
Valeric anhydride is a potent acylating agent, meaning it can introduce a valeryl group onto molecules with nucleophilic functional groups such as hydroxyl (-OH) or amine (-NH2) groups. This reactivity can be harnessed to modify the properties of existing polymers, particularly natural biopolymers like chitosan (B1678972). O-acylation of chitosan with anhydrides can alter its solubility, hydrophobicity, and potential for drug encapsulation.[6]
Caption: Workflow for Polymer Modification.
Experimental Protocol: O-acylation of a Biopolymer
Materials:
-
Biopolymer (e.g., chitosan)
-
Valeric anhydride
-
Suitable solvent (e.g., a mixture of methanesulfonic acid and an organic solvent)
-
Precipitating solvent (e.g., ethanol)
Procedure:
-
The biopolymer is dissolved in the chosen solvent system.
-
Valeric anhydride is added to the solution, and the reaction is allowed to proceed at a specific temperature for a set duration.
-
The modified polymer is then precipitated by adding the reaction mixture to a non-solvent.
-
The precipitated polymer is collected by filtration, washed, and dried.
Related Polymer Synthesis: PHBV from Valeric Acid
While not a direct use of valeric anhydride, the synthesis of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) is a crucial area of biodegradable polymer production that utilizes valeric acid. PHBV is a thermoplastic polyester (B1180765) produced by certain bacteria. The incorporation of hydroxyvalerate units, derived from valeric acid, into the polyhydroxybutyrate (B1163853) (PHB) polymer chain disrupts the crystallinity of PHB, leading to a more flexible and processable material.[7][8]
Data Presentation: Properties of PHBV with Varying Hydroxyvalerate (HV) Content
| Property | PHB (0% HV) | PHBV (5-12% HV) | PHBV (>20% HV) |
| Melting Point (°C) | ~175 | 120-170 | Lower |
| Crystallinity | High | Reduced | Low |
| Brittleness | High | Reduced | Low |
| Flexibility | Low | Increased | High |
Conclusion
Valeric anhydride serves as a valuable, though indirect, reagent in the field of polymer synthesis. Its primary roles are in the activation of monomers for polyanhydride synthesis and in the post-polymerization modification of biopolymers to alter their physicochemical properties. Understanding these applications, alongside the related use of valeric acid in the production of the important biopolymer PHBV, provides a comprehensive picture of the contribution of "valeric" compounds to modern polymer science and its applications in drug development and biomaterials.
References
- 1. US20130225845A1 - Process for preparation of estradiol valerate and a novel crystalline form a of estradiol divalerate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Synthesis of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Valeric Anhydride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of valeric anhydride (B1165640) and its derivatives in the synthesis of agrochemicals. While direct large-scale application of valeric anhydride in the synthesis of specific commercial agrochemicals is not widely documented in publicly available literature, its role as a potent acylating agent for the formation of valerate (B167501) esters is of significant interest. Valerate esters are moieties found in certain pyrethroid insecticides, where they contribute to the compound's efficacy and stability.
This document focuses on the synthesis of the pyrethroid insecticide fluvalinate (B1673501), an agrochemical structurally derived from valine, an amino acid closely related to valeric acid. A detailed protocol for a common synthetic route to fluvalinate is provided, followed by a general protocol for utilizing valeric anhydride as an alternative acylating agent for the synthesis of valerate esters.
Key Applications of Valeric Anhydride Derivatives in Agrochemicals
Valeric acid and its derivatives, such as valeric anhydride, are utilized in the agrochemical industry to introduce a valeryl group into a molecule.[1][2] This can enhance the lipophilicity of the compound, which may improve its penetration through the waxy cuticle of plants or the exoskeleton of insects. The formation of valerate esters can also influence the compound's residual activity and environmental stability.[3]
Synthesis of Fluvalinate: A Case Study
Fluvalinate is a synthetic pyrethroid insecticide used to control a variety of pests on crops and in honeybee hives for the management of Varroa mites.[4] It is a notable example of an agrochemical that contains a valine-derived moiety, which is structurally similar to a valerate group. The synthesis of fluvalinate involves the esterification of N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine with cyano(3-phenoxyphenyl)methanol.[4][]
Experimental Protocol: Synthesis of Fluvalinate
This protocol describes a common laboratory-scale synthesis of fluvalinate.
Materials:
-
N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine
-
Thionyl chloride (SOCl₂)
-
Cyano(3-phenoxyphenyl)methanol
-
Toluene (B28343) (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Synthesis of N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valinoyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride. This intermediate is typically used in the next step without further purification.
-
-
Esterification to form Fluvalinate:
-
Dissolve the crude N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valinoyl chloride in anhydrous toluene.
-
To this solution, add cyano(3-phenoxyphenyl)methanol (1.0 eq) and pyridine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude fluvalinate.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure fluvalinate.
-
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valinoyl chloride | N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valine | Thionyl chloride | >95 (crude) | - |
| 2 | Fluvalinate | N-(2-chloro-4-(trifluoromethyl)phenyl)-DL-valinoyl chloride, Cyano(3-phenoxyphenyl)methanol | Pyridine | 85-90 | >95 (after chromatography) |
Note: Yields and purity are representative and may vary depending on reaction conditions and scale.
General Protocol for Acylation using Valeric Anhydride
Valeric anhydride can be employed as an alternative to thionyl chloride for the activation of the carboxylic acid in the synthesis of valerate esters. This method avoids the generation of corrosive HCl gas.
Materials:
-
Carboxylic acid (e.g., a substituted valine derivative)
-
Valeric anhydride
-
Alcohol (e.g., cyano(3-phenoxyphenyl)methanol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Triethylamine (B128534) or Pyridine
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), the alcohol (1.0 eq), and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Add triethylamine or pyridine (1.2 eq) to the mixture.
-
Add valeric anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove valeric acid byproduct), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Visualizations
References
Catalytic Applications of Valeric Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeric anhydride (B1165640), also known as pentanoic anhydride, is a versatile reagent in organic synthesis, primarily utilized as a potent acylating agent to introduce the valeryl (pentanoyl) group into a variety of molecules. While not a catalyst itself, it is a key reactant in numerous catalyzed reactions that are fundamental to the pharmaceutical, fine chemical, and materials science industries. Its applications range from the synthesis of anti-cancer drug precursors and non-imidazole histamine (B1213489) H3-antagonists to the modification of biopolymers and the formation of advanced materials like metal-organic frameworks (MOFs).[1]
This document provides detailed application notes and experimental protocols for key catalytic reactions involving valeric anhydride, including esterification and Friedel-Crafts acylation. The protocols are presented with clarity and precision to enable their replication in a laboratory setting. Quantitative data from cited experiments are summarized in tables for comparative analysis, and logical workflows and reaction mechanisms are illustrated with diagrams.
I. Esterification Reactions
Valeric anhydride is an effective reagent for the esterification of alcohols and phenols, a reaction crucial for the synthesis of various esters used as fragrances, flavors, and pharmaceutical intermediates.[2] These reactions are typically catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), or a strong acid.
Application Note 1: DMAP-Catalyzed Esterification of Alcohols
4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the acylation of alcohols with acid anhydrides.[3][4][5] The reaction proceeds under mild, often solvent-free conditions, and is applicable to a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as sterically hindered phenols.[3][4] The high yields and mild conditions make this a preferred method for many synthetic applications.[3][6]
Reaction Mechanism: The accepted mechanism involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium ion. This intermediate is then readily attacked by the alcohol to form the ester and regenerate the DMAP catalyst.
Quantitative Data for DMAP-Catalyzed Esterification
| Entry | Alcohol | Anhydride | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| 1 | l-Menthol | Isobutyric Anhydride | 0.5 | 55 mmol anhydride, 50 mmol alcohol, RT | >99 | J. Am. Chem. Soc. 2007, 129, 14775-14779[7] |
| 2 | 1-Adamantanol | Acetic Anhydride | 2.0 | 1.1 mmol anhydride, 1.0 mmol alcohol, 50 °C, 24 h | 98 | J. Am. Chem. Soc. 2007, 129, 14775-14779[7] |
| 3 | Geraniol | Acetic Anhydride | 0.1 | 55 mmol anhydride, 50 mmol alcohol, RT, 0.5 h | >99 | J. Am. Chem. Soc. 2007, 129, 14775-14779[7] |
Experimental Protocol: General Procedure for DMAP-Catalyzed Esterification of an Alcohol with Valeric Anhydride
This protocol is adapted from the highly efficient, solvent-free method described by Ishihara and coworkers.[3][7]
Materials:
-
Alcohol (1.0 eq)
-
Valeric anhydride (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05-2 mol%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq) and DMAP (0.05-2 mol%).
-
With stirring, add valeric anhydride (1.1 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be directly purified by distillation if the product ester is volatile.
-
Alternatively, for non-volatile esters, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove unreacted anhydride and valeric acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Caption: Experimental workflow for DMAP-catalyzed esterification.
Application Note 2: Synthesis of Alkyl 9-Nitrocamptothecin Esters
Valeric anhydride is used in the synthesis of potent anti-cancer prodrugs, such as 9-nitrocamptothecin-20-valerate.[8][9] The esterification of the C20 hydroxyl group of 9-nitrocamptothecin (9NC) with valeric anhydride is typically catalyzed by a strong acid like sulfuric acid.[8][9] These ester derivatives often exhibit improved pharmacokinetics and reduced toxicity compared to the parent compound.[10][11]
Quantitative Data for Synthesis of 9-Nitrocamptothecin-20-valerate (5g)
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield | Reference |
| 9-Nitrocamptothecin | Valeric Anhydride | H₂SO₄ | Valeric Anhydride (neat) | 60±10 °C, 24 h | Not explicitly stated, but preparative method implies good yield. | Acta Pharmacol Sin. 2003 Feb; 24 (2): 109-119[9] |
Experimental Protocol: Synthesis of 9-Nitrocamptothecin-20-valerate
This protocol is based on the procedure reported by Cao et al.[9]
Materials:
-
9-Nitrocamptothecin (9NC)
-
Valeric anhydride
-
Concentrated sulfuric acid
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Filtration apparatus
Procedure:
-
In a 50 mL round-bottom flask, add 9-nitrocamptothecin (300 mg, ~0.8 mmol) to 10 mL of valeric anhydride.
-
To this suspension, carefully add 4-6 drops of concentrated sulfuric acid.
-
Stir the mixture at 60±10 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water with stirring.
-
Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Mechanism of acid-catalyzed esterification of 9-NC.
II. Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. Valeric anhydride can be used as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Application Note 3: Acylation of Aromatic Compounds
The acylation of aromatic compounds like benzene (B151609) or anisole (B1667542) with valeric anhydride provides a direct route to aryl pentyl ketones. These products can be valuable intermediates in the synthesis of more complex molecules. The reaction typically requires stoichiometric amounts of the Lewis acid catalyst, which activates the anhydride towards electrophilic aromatic substitution.
Quantitative Data for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Anisole | Acetic Anhydride | AlCl₃ | Reflux | 85.7 | CHE 171 Lab Report Example[12] |
| Benzene | Valeryl Chloride | AlCl₃ | 0-5 °C to reflux | High (implied) | BenchChem Protocol[6] |
Note: A specific yield for the acylation of benzene with valeric anhydride was not found, but similar reactions typically proceed in good to excellent yields.
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Valeric Anhydride
This protocol is a standard procedure for Friedel-Crafts acylation.[6]
Materials:
-
Anhydrous benzene (solvent and reactant)
-
Valeric anhydride (1.0 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Crushed ice and concentrated hydrochloric acid
-
Diethyl ether for extraction
-
10% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up a dry apparatus consisting of a round-bottom flask, reflux condenser, and dropping funnel under a nitrogen or argon atmosphere.
-
Suspend anhydrous aluminum chloride (2.2 eq) in anhydrous benzene (5 eq) in the flask.
-
Cool the mixture to 5 °C using an ice bath.
-
Add valeric anhydride (1.0 eq) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with 10% sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude valerophenone (B195941) product by vacuum distillation.
References
- 1. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Alkyl esters of camptothecin and 9-nitrocamptothecin: synthesis, in vitro pharmacokinetics, toxicity, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. condor.depaul.edu [condor.depaul.edu]
Green Chemistry Approaches to Valeric Anhydride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing valeric anhydride (B1165640) in various chemical syntheses, with a focus on green chemistry principles. These guidelines aim to promote sustainable practices by minimizing waste, employing safer reagents, and utilizing energy-efficient methodologies.
Application Note 1: Solvent-Free Friedel-Crafts Acylation of Aromatic Compounds
Introduction:
Friedel-Crafts acylation is a fundamental method for the synthesis of aromatic ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. Traditional methods often employ stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride, leading to significant waste generation. This application note describes a greener, solvent-free approach using a recyclable solid acid catalyst, Zeolite H-Beta, for the acylation of aromatic compounds with valeric anhydride.
Key Green Advantages:
-
Solvent-Free Conditions: Eliminates the need for volatile and often hazardous organic solvents, reducing environmental pollution and simplifying product work-up.[1][2][3][4]
-
Heterogeneous Catalysis: Utilizes a solid acid catalyst that can be easily recovered by filtration and reused, minimizing catalyst waste and cost.[1][5]
-
High Atom Economy: The reaction proceeds with high efficiency, maximizing the incorporation of reactants into the final product.
Experimental Protocol: Acylation of Anisole (B1667542) with Valeric Anhydride using Zeolite H-Beta
This protocol is adapted from established procedures for zeolite-catalyzed acylations with other anhydrides.[6][7][8]
Materials:
-
Anisole
-
Valeric Anhydride
-
Zeolite H-Beta catalyst
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta catalyst by heating at 500°C for 3 hours in a furnace. Allow to cool to room temperature in a desiccator before use.
-
Reaction Setup: In a 50 mL round-bottom flask, combine anisole (10 mmol), valeric anhydride (12 mmol), and the activated Zeolite H-Beta catalyst (10 wt% with respect to anisole).
-
Reaction: Heat the mixture to 100°C with vigorous stirring under a reflux condenser. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate to dissolve the product.
-
Catalyst Recovery: Separate the catalyst by filtration. The recovered catalyst can be washed with ethyl acetate, dried, and reactivated for reuse.
-
Product Isolation: Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted valeric anhydride and valeric acid byproduct. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product, 4-methoxyvalerophenone.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Quantitative Data:
| Acylating Agent | Catalyst | Temperature (°C) | Time (h) | Anisole Conversion (%) | p-isomer Selectivity (%) | Reference |
| Propionic Anhydride | H-Beta | 100 | 4 | 88.9 | 75.3 | [6] |
| Acetic Anhydride | Nano-sized H-Beta | 120 | - | ~90 | >95 | [8] |
Application Note 2: Enzymatic Synthesis of Valeric Esters
Introduction:
Esters of valeric acid are valuable compounds used as flavor and fragrance agents. Traditional chemical synthesis often requires harsh conditions and strong acid catalysts. Enzymatic synthesis using lipases offers a green alternative, proceeding under mild conditions with high selectivity.[9] This application note describes a solvent-free method for the synthesis of ethyl valerate (B167501) using an immobilized lipase (B570770) and valeric anhydride.
Key Green Advantages:
-
Biocatalysis: Utilizes a biodegradable and highly selective enzyme catalyst, avoiding the use of harsh chemical reagents.[6][10][11]
-
Mild Reaction Conditions: The reaction is performed at or near room temperature, reducing energy consumption.
-
Solvent-Free: The absence of a solvent increases the concentration of reactants, potentially leading to higher reaction rates and simplifying product purification.[12][13]
-
Immobilized Enzyme: The use of an immobilized lipase allows for easy recovery and reuse of the biocatalyst.[14][15]
Experimental Protocol: Solvent-Free Synthesis of Ethyl Valerate
This protocol is based on general procedures for solvent-free enzymatic ester synthesis.[12][13]
Materials:
-
Valeric Anhydride
-
Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435)
-
Molecular sieves (optional, for water removal)
-
Reaction vessel with magnetic stirrer
-
Incubator shaker
Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine valeric anhydride (10 mmol) and ethanol (20 mmol).
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Reaction: Place the vessel in an incubator shaker at 30-40°C with constant agitation (e.g., 200 rpm). The reaction progress can be monitored by GC analysis of small aliquots.
-
Work-up: Upon completion, separate the immobilized enzyme by filtration.
-
Product Isolation: The product, ethyl valerate, can be purified from the remaining reactants by distillation.
Quantitative Data:
The direct enzymatic esterification using valeric anhydride is less common than using valeric acid. The following data for the synthesis of ethyl valerate from valeric acid provides a useful comparison. A solvent-free system with immobilized lipase showed low conversion, highlighting the challenges of this approach.[14][15]
| Substrates | Catalyst | Solvent | Temperature (°C) | Time | Conversion (%) | Reference |
| Valeric Acid, Ethanol | Immobilized Lipase (TLL-PHB) | Heptane | 30.5 | 105 min | ~92 | [14][15] |
| Valeric Acid, Ethanol | Immobilized Lipase (TLL-PHB) | Solvent-Free | - | 45 min | 13 | [14][15] |
Application Note 3: Green O-acylation of Chitosan (B1678972) for Biomaterial Applications
Introduction:
Chitosan is a biocompatible and biodegradable polysaccharide with numerous applications in the biomedical field.[4] Acylation of chitosan can modify its properties, such as solubility and hydrophobicity, to create novel biomaterials.[4] Traditional acylation methods often use pyridine (B92270) as a catalyst and solvent, which is toxic. This application note outlines a greener approach to the O-acylation of chitosan using valeric anhydride, avoiding the use of hazardous reagents.
Key Green Advantages:
-
Avoidance of Toxic Reagents: This protocol avoids the use of pyridine, a toxic and environmentally harmful solvent and catalyst.
-
Biodegradable Starting Material: Utilizes chitosan, a renewable and biodegradable polymer.
-
Tailored Properties: Allows for the modification of a natural polymer to create advanced biomaterials with specific functionalities.
Experimental Protocol: O-acylation of Chitosan with Valeric Anhydride
This protocol is an adaptation of methods for chitosan acylation, focusing on greener reaction conditions.[10]
Materials:
-
Chitosan
-
Valeric Anhydride
-
Acetic acid (1% aqueous solution)
-
Sodium hydroxide (B78521) solution (2 M)
-
Acetone
-
Dialysis tubing
Procedure:
-
Chitosan Solution: Dissolve chitosan in a 1% aqueous acetic acid solution to a concentration of 1% (w/v).
-
Reaction: To the chitosan solution, add valeric anhydride dropwise with vigorous stirring. The molar ratio of valeric anhydride to the glucosamine (B1671600) units of chitosan can be varied to control the degree of substitution. Allow the reaction to proceed at room temperature for 16-24 hours.
-
Neutralization and Precipitation: Neutralize the reaction mixture with a 2 M sodium hydroxide solution. The acylated chitosan will precipitate out of the solution.
-
Purification: Filter the precipitate and wash thoroughly with methanol and then acetone.
-
Dialysis: Redissolve the product in a suitable solvent (e.g., dilute acetic acid) and dialyze against deionized water for 48 hours to remove any remaining impurities.
-
Drying: Lyophilize the dialyzed solution to obtain the purified O-acylated chitosan.
Quantitative Data:
The degree of substitution (DS) is a key parameter for acylated chitosan and can be determined by techniques such as NMR spectroscopy and FT-IR. The DS can be controlled by adjusting the molar ratio of valeric anhydride to chitosan.
| Acylating Agent | Chitosan Starting Material | Key Reaction Condition | Method for DS Determination | Reference |
| Hexanoyl Chloride | Low molecular weight chitosan | pH adjustment of reaction solution | 1H-NMR | [10] |
| Various Anhydrides | Chitosan Oligomers | Amine protection/deprotection | 13C-NMR | [16] |
Visualizations
Experimental Workflows
References
- 1. The compound millepachine and its derivatives inhibit tubulin polymerization by irreversibly binding to the colchicine-binding site in β-tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aidic.it [aidic.it]
- 10. mdpi.com [mdpi.com]
- 11. Chitosan: a sustainable, reusable and biodegradable organocatalyst for green synthesis of 1,4-dihydropyridine derivativ… [ouci.dntb.gov.ua]
- 12. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 14. researchgate.net [researchgate.net]
- 15. Improvement of the enzymatic synthesis of ethyl valerate by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
valeric anhydride for the synthesis of fragrance compounds
Valeric anhydride (B1165640) is a key intermediate in the synthesis of various fragrance compounds, primarily through the esterification of alcohols. This process, known as acylation, yields valerate (B167501) esters, many of which possess pleasant, fruity aromas valuable in the fragrance and flavor industries. This document provides detailed application notes and experimental protocols for the synthesis of fragrance esters using valeric anhydride, focusing on the use of 4-(dimethylamino)pyridine (DMAP) as a highly efficient catalyst.
Application Notes
Principle of the Reaction:
Valeric anhydride serves as an acylating agent, reacting with alcohols in the presence of a catalyst to form the corresponding valerate ester and valeric acid as a byproduct. The use of an anhydride is often preferred over the corresponding carboxylic acid as it can lead to higher yields and does not produce water, which can make purification easier.
Catalysis:
4-(Dimethylamino)pyridine (DMAP) is a particularly effective nucleophilic catalyst for this reaction. It reacts with valeric anhydride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is much more susceptible to nucleophilic attack by the alcohol than the anhydride itself, thus accelerating the reaction rate significantly. Typically, only a catalytic amount of DMAP (0.5-5 mol%) is required. The reaction can often be conducted under mild, and even solvent-free, conditions.
Key Fragrance Esters from Valeric Anhydride:
-
Ethyl Valerate: Possesses a powerful, fruity, apple-like aroma.[1][2][3]
-
Isoamyl Valerate: Characterized by a fruity, ripe apple scent.[4][5][6][7]
-
Benzyl (B1604629) Valerate: Offers a fruity, floral aroma with notes of apple skin.[8][9]
Reaction Work-up and Purification:
The work-up procedure for these reactions typically involves neutralizing the valeric acid byproduct and removing the catalyst. This is usually achieved by washing the reaction mixture with an aqueous basic solution, such as sodium bicarbonate.[1][3][10] The organic layer containing the ester is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the crude ester is purified by distillation.[1][3][10]
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the synthesis of various valerate fragrance esters using valeric anhydride and a DMAP catalyst.
| Ester Name | Alcohol | Catalyst | Typical Reaction Time | Typical Yield | Boiling Point of Ester (°C) | Aroma Profile |
| Ethyl Valerate | Ethanol (B145695) | DMAP | 4-8 hours | >90% | 145-146 | Fruity, apple-like |
| Isoamyl Valerate | Isoamyl Alcohol | DMAP | 6-12 hours | >90% | 192-193 | Fruity, ripe apple |
| Benzyl Valerate | Benzyl Alcohol | DMAP | 8-16 hours | >85% | 261-262 | Fruity, floral, apple skin |
Experimental Protocols
General Safety Precautions: Valeric anhydride is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Alcohols used are flammable.
Protocol 1: Synthesis of Ethyl Valerate
This protocol is adapted from a general procedure for DMAP-catalyzed acylation.[11]
Materials:
-
Valeric Anhydride (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.02 eq)
-
Dichloromethane (optional, as solvent)
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add valeric anhydride (1.0 eq) and DMAP (0.02 eq). If a solvent is desired, add anhydrous dichloromethane.
-
Slowly add anhydrous ethanol (1.1 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux (approximately 40-50°C if using dichloromethane, or gently heat if solvent-free) and maintain for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Transfer the crude product to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the crude ethyl valerate by fractional distillation (Boiling Point: 145-146°C).[1]
Protocol 2: Synthesis of Isoamyl Valerate
Materials:
-
Valeric Anhydride (1.0 eq)
-
Isoamyl Alcohol (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.02 eq)
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a fume hood, combine valeric anhydride (1.0 eq), isoamyl alcohol (1.1 eq), and DMAP (0.02 eq) in a round-bottom flask with a magnetic stirrer.
-
Stir the mixture at room temperature for 6-12 hours. Gentle heating (e.g., to 50°C) can be applied to increase the reaction rate.
-
Monitor the reaction by GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction mixture as described in Protocol 1, steps 7-9.
-
Purify the crude isoamyl valerate by vacuum distillation (Boiling Point: 192-193°C).
Protocol 3: Synthesis of Benzyl Valerate
Materials:
-
Valeric Anhydride (1.0 eq)
-
Benzyl Alcohol (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.02 eq)
-
Toluene (B28343) (as solvent)
-
5% Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask, add valeric anhydride (1.0 eq), benzyl alcohol (1.1 eq), DMAP (0.02 eq), and toluene.
-
Heat the mixture to reflux (approximately 110°C) for 8-16 hours, with stirring.
-
Monitor the reaction by GC.
-
After completion, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Follow the work-up procedure as outlined in Protocol 1, steps 7-9.
-
Purify the crude benzyl valerate by vacuum distillation (Boiling Point: 261-262°C).
Visualizations
Caption: General synthesis pathway for valerate esters using valeric anhydride and DMAP catalyst.
Caption: A typical experimental workflow for the synthesis and purification of valerate esters.
References
- 1. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 2. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 3. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. coachbenner.weebly.com [coachbenner.weebly.com]
- 11. datapdf.com [datapdf.com]
Application Notes and Protocols: Synthesis of O-acylated Chitosan Nanofibers with Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitosan (B1678972), a natural polysaccharide derived from chitin, has garnered significant attention in the biomedical field due to its biocompatibility, biodegradability, and inherent antimicrobial properties. The fabrication of chitosan into nanofibers further enhances its utility by providing a high surface-area-to-volume ratio, mimicking the extracellular matrix. However, the inherent hydrophilicity of chitosan can limit its application in certain drug delivery systems where controlled release of hydrophobic drugs is desired.
O-acylation of chitosan nanofibers with valeric anhydride (B1165640) introduces hydrophobic valeryl groups onto the chitosan backbone. This modification enhances the hydrophobicity of the nanofibers, allowing for improved encapsulation and sustained release of hydrophobic therapeutic agents. These modified nanofibers hold great promise for applications in tissue engineering, wound dressing, and advanced drug delivery systems.
Experimental Protocols
This section details the protocols for the synthesis of O-acylated chitosan nanofibers with valeric anhydride, encompassing the initial fabrication of chitosan nanofibers via electrospinning and the subsequent O-acylation reaction.
Part 1: Electrospinning of Chitosan Nanofibers
This protocol describes the preparation of chitosan nanofibers using the electrospinning technique. A blend with a carrier polymer like polyethylene (B3416737) oxide (PEO) is often used to improve the spinnability of the chitosan solution.
Materials:
-
Chitosan (low molecular weight, degree of deacetylation > 85%)
-
Polyethylene oxide (PEO, Mw = 900,000 g/mol )
-
Acetic acid (glacial)
-
Distilled water
Equipment:
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)
-
Magnetic stirrer
-
Beakers and flasks
-
Syringes with a 21-gauge needle
Protocol:
-
Preparation of Chitosan/PEO Solution:
-
Prepare a 7% (w/v) chitosan solution in 90% (v/v) aqueous acetic acid by stirring until the chitosan is completely dissolved. This may take several hours.
-
Prepare a 7% (w/v) PEO solution in distilled water by stirring until fully dissolved.
-
Mix the chitosan and PEO solutions in a 70:30 (v/v) ratio.
-
Stir the blended solution for at least 3 hours to ensure homogeneity.
-
-
Electrospinning Process:
-
Load the prepared chitosan/PEO solution into a 10 mL syringe fitted with a 21-gauge needle.
-
Mount the syringe on the syringe pump of the electrospinning apparatus.
-
Set the following electrospinning parameters (these may require optimization based on the specific setup):
-
Voltage: 20 kV
-
Flow rate: 0.5 mL/h
-
Distance between needle tip and collector: 15 cm
-
-
Initiate the electrospinning process and collect the nanofibers on a grounded collector (e.g., aluminum foil).
-
After deposition, carefully peel the nanofiber mat from the collector.
-
-
Post-Spinning Treatment:
-
To remove the PEO and residual acetic acid, immerse the nanofiber mat in a 70% ethanol (B145695) solution for 24 hours.
-
Subsequently, wash the mat thoroughly with distilled water.
-
Dry the purified chitosan nanofiber mat in a vacuum oven at 40°C for 24 hours.
-
Part 2: O-acylation of Chitosan Nanofibers with Valeric Anhydride
This protocol outlines the surface modification of the prepared chitosan nanofibers with valeric anhydride to introduce hydrophobic properties.[1]
Materials:
-
Electrospun chitosan nanofibers (from Part 1)
-
Valeric anhydride
-
Pyridine (B92270) (as a catalyst and solvent)
-
Ethanol
-
Distilled water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Fume hood
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Reaction Setup:
-
Place a known weight of the dried chitosan nanofiber mat into a reaction vessel.
-
Under a fume hood, add a sufficient volume of pyridine to fully immerse the nanofibers.
-
Add valeric anhydride to the reaction mixture. A molar ratio of valeric anhydride to the glucosamine (B1671600) units of chitosan of 3:1 is a typical starting point.
-
Stir the mixture at room temperature.
-
-
Acylation Reaction:
-
Allow the reaction to proceed for 2 to 4 hours with continuous stirring.[1] The reaction time can be varied to control the degree of substitution.
-
-
Purification of O-acylated Nanofibers:
-
After the reaction, filter the nanofiber mat using a Buchner funnel.
-
Wash the mat extensively with ethanol to remove unreacted valeric anhydride and pyridine.
-
Subsequently, wash the mat thoroughly with distilled water to remove any remaining impurities.
-
-
Drying:
-
Dry the purified O-valeryl chitosan nanofibers in a vacuum oven at 50°C until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of O-acylated chitosan nanofibers.
Table 1: Electrospinning Parameters for Chitosan Nanofiber Fabrication
| Parameter | Typical Value |
| Chitosan Concentration | 7% (w/v) |
| PEO Concentration | 7% (w/v) |
| Chitosan:PEO Ratio | 70:30 (v/v) |
| Solvent | 90% Acetic Acid |
| Applied Voltage | 20 kV |
| Flow Rate | 0.5 mL/h |
| Needle-to-Collector Distance | 15 cm |
Table 2: Reaction Conditions for O-acylation of Chitosan Nanofibers
| Parameter | Typical Value |
| Acylating Agent | Valeric Anhydride |
| Catalyst/Solvent | Pyridine |
| Molar Ratio (Anhydride:Glucosamine) | 3:1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 4 hours |
Table 3: Characterization of O-Valeryl Chitosan Nanofibers
| Property | Unmodified Chitosan Nanofibers | O-Valeryl Chitosan Nanofibers |
| Average Fiber Diameter (nm) | 150 - 250 | 180 - 300 |
| Degree of Substitution (%) | N/A | 15 - 40 |
| Water Contact Angle (°) | 40 - 60 | 90 - 120 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of O-valeryl chitosan nanofibers.
Signaling Pathway of Hydrophobicity and Drug Release
Caption: Modification of chitosan nanofibers enhances hydrophobic drug encapsulation and release.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the successful acylation of chitosan.
Protocol:
-
Obtain FTIR spectra of unmodified chitosan nanofibers and O-valeryl chitosan nanofibers using an FTIR spectrometer with an ATR accessory.
-
Record spectra in the range of 4000-400 cm⁻¹.
-
Expected Results: The spectrum of O-valeryl chitosan nanofibers will show a new characteristic ester carbonyl peak around 1735 cm⁻¹, which is absent in the spectrum of unmodified chitosan. A decrease in the intensity of the hydroxyl (-OH) band (around 3400 cm⁻¹) may also be observed.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to determine the degree of substitution (DS) of the valeryl groups.
Protocol:
-
Dissolve a small amount of the O-valeryl chitosan nanofiber sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to ensure solubility).
-
Record the ¹H NMR spectrum.
-
Degree of Substitution (DS) Calculation: The DS can be calculated by comparing the integral of the proton signals from the valeryl group (e.g., the methyl protons around 0.9 ppm) with the integral of a characteristic proton from the chitosan backbone (e.g., the H-2 proton of the glucosamine unit).
Scanning Electron Microscopy (SEM)
SEM is used to analyze the morphology of the nanofibers.
Protocol:
-
Mount a small piece of the nanofiber mat onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the nanofibers using an SEM.
-
Expected Results: SEM images will reveal the fibrous morphology of the mats. The average fiber diameter can be measured from the images. O-acylation may lead to a slight increase in the average fiber diameter and a more fused fiber structure.[1]
Water Contact Angle Measurement
This measurement quantifies the change in surface hydrophobicity.
Protocol:
-
Place a small, flat piece of the nanofiber mat on a horizontal stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface of the mat.
-
Capture an image of the droplet and measure the contact angle between the droplet and the nanofiber surface using appropriate software.
-
Expected Results: Unmodified chitosan nanofibers will have a lower water contact angle, indicating their hydrophilic nature. O-valeryl chitosan nanofibers will exhibit a significantly higher water contact angle, confirming the increased surface hydrophobicity.[1]
Applications in Drug Development
The hydrophobic nature of O-valeryl chitosan nanofibers makes them excellent candidates for the controlled delivery of hydrophobic drugs. The valeryl groups can interact with hydrophobic drug molecules, leading to higher drug loading efficiency and a more sustained release profile compared to unmodified chitosan. This is particularly beneficial for applications requiring prolonged therapeutic effects, such as in long-acting drug formulations, medicated wound dressings, and tissue engineering scaffolds that elute bioactive molecules over time. The sustained release is primarily governed by drug diffusion through the hydrophobic nanofiber matrix.
References
Application Notes and Protocols: Preparation of Valeric Anhydride-Modified Bismuth Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of valeric anhydride-modified bismuth metal-organic frameworks (Bi-MOFs), specifically focusing on the post-synthetic modification of an amino-functionalized Bi-MOF. This modification allows for the introduction of alkyl chains onto the MOF structure, potentially altering its properties for various applications, including drug delivery.
Introduction
Bismuth-based metal-organic frameworks (Bi-MOFs) are a class of porous materials that have garnered significant interest for biomedical applications due to the low toxicity of bismuth.[1] The ability to functionalize these MOFs through post-synthetic modification allows for the tailoring of their chemical and physical properties. The modification with valeric anhydride (B1165640) introduces pentanoyl groups to the MOF structure, which can enhance its hydrophobicity and potentially influence its interaction with drug molecules and biological systems. This protocol is based on the modification of the amino-functionalized Bi-MOF, CAU-7-TATB-NH2.[2][3]
Experimental Protocols
This section details the necessary protocols for the synthesis of the parent amino-functionalized Bi-MOF and its subsequent modification with valeric anhydride.
Synthesis of Amino-Functionalized Bismuth MOF (CAU-7-TATB-NH2)
Materials:
-
Bismuth(III) nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O)
-
2-amino-1,3,5-benzenetricarboxylic acid (H₃TATB-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Deionized water
Procedure:
-
In a glass vial, dissolve bismuth(III) nitrate pentahydrate and 2-amino-1,3,5-benzenetricarboxylic acid in a mixture of DMF and methanol.
-
Seal the vial and heat it in an oven at a specified temperature for a designated period to allow for the formation of the Bi-MOF crystals.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the collected crystals with fresh DMF and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the synthesized CAU-7-TATB-NH₂ under vacuum.
Post-Synthetic Modification with Valeric Anhydride
Materials:
-
Dried CAU-7-TATB-NH₂
-
Valeric anhydride
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable anhydrous solvent (e.g., chloroform)
-
Anhydrous methanol for washing
Procedure:
-
Activate the synthesized CAU-7-TATB-NH₂ by heating under vacuum to remove any guest molecules from the pores.
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated CAU-7-TATB-NH₂ in an anhydrous solvent.
-
Add an excess of valeric anhydride to the suspension.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for a period ranging from several hours to a few days to ensure a high degree of conversion. The degree of conversion for this type of modification has been reported to be in the range of 33% to 79%.[2][3]
-
After the reaction period, collect the modified MOF by filtration.
-
Thoroughly wash the product with the anhydrous solvent used for the reaction, followed by washing with anhydrous methanol to remove any unreacted valeric anhydride and byproducts.
-
Dry the resulting valeric anhydride-modified Bi-MOF under vacuum.
Characterization
A comprehensive characterization of the Bi-MOFs before and after modification is crucial to confirm the success of the functionalization.
Table 1: Characterization Techniques and Expected Outcomes
| Characterization Technique | Unmodified Bi-MOF (CAU-7-TATB-NH₂) | Valeric Anhydride-Modified Bi-MOF |
| Powder X-ray Diffraction (PXRD) | Crystalline pattern confirming the MOF structure. | The crystalline structure should be retained, with possible minor shifts in peak positions. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Shows characteristic peaks for the amino group (-NH₂) vibrations. | Appearance of new peaks corresponding to the amide C=O and C-N stretching vibrations, and a decrease in the intensity of the -NH₂ peaks. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy (after digestion) | Resonances corresponding to the aromatic protons of the linker and the amino protons. | Appearance of new resonances in the aliphatic region corresponding to the pentanoyl group's protons. |
| Thermogravimetric Analysis (TGA) | Shows a specific thermal decomposition profile. | The thermal stability may be altered. The decomposition profile will change due to the presence of the organic functional group. |
| Brunauer-Emmett-Teller (BET) Surface Area Analysis | High surface area characteristic of the porous MOF. | A decrease in the surface area and pore volume is expected due to the presence of the functional groups within the pores. |
Data Presentation
The following table summarizes representative quantitative data that could be expected from the characterization of the unmodified and modified Bi-MOFs.
Table 2: Representative Quantitative Characterization Data
| Parameter | CAU-7-TATB-NH₂ (Unmodified) | CAU-7-TATB-C(O)(CH₂)₃CH₃ (Modified) |
| BET Surface Area (m²/g) | ~ 800 - 1200 | ~ 400 - 800 |
| Pore Volume (cm³/g) | ~ 0.4 - 0.6 | ~ 0.2 - 0.4 |
| Degree of Functionalization (%) | N/A | 33 - 79[2][3] |
Visualizations
The following diagrams illustrate the experimental workflow for the preparation of valeric anhydride-modified Bi-MOFs.
Caption: Experimental workflow for the synthesis and modification of Bi-MOFs.
Caption: Logical relationship of the Bi-MOF modification process.
References
Application Notes and Protocols: Valeric Anhydride in Peptide Synthesis - Managing Side Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeric anhydride (B1165640), a less commonly used acylating agent compared to its counterpart acetic anhydride, finds application in peptide synthesis for N-terminal capping and the introduction of valeryl moieties. The addition of this five-carbon linear alkyl chain can modify the lipophilicity and pharmacological properties of peptides. However, like other reactive reagents, valeric anhydride is not without its potential for inducing side reactions, which can lead to the formation of impurities, reduce the yield of the desired peptide, and complicate purification processes. These side reactions primarily involve the acylation of nucleophilic amino acid side chains. Understanding and mitigating these unwanted reactions is crucial for the successful synthesis of modified peptides.
These application notes provide a detailed overview of the potential side reactions associated with the use of valeric anhydride in solid-phase peptide synthesis (SPPS), protocols for its use as a capping agent, and strategies to minimize the formation of undesired byproducts.
Potential Side Reactions of Valeric Anhydride
The primary desired reaction when using valeric anhydride for capping is the acylation of the free N-terminal α-amino group of the growing peptide chain. However, nucleophilic side chains of certain amino acids can also react, leading to undesired modifications. The general mechanism for these side reactions is a nucleophilic attack of the side-chain functional group on one of the carbonyl carbons of valeric anhydride.
A summary of potential side reactions with various amino acid residues is presented below.
Table 1: Potential Side Reactions of Valeric Anhydride with Amino Acid Side Chains
| Amino Acid Residue | Nucleophilic Side-Chain Group | Potential Side Reaction | Product of Side Reaction | Mitigation Strategy |
| Serine (Ser) | Hydroxyl (-OH) | O-acylation | O-valeryl serine | Use of a side-chain protecting group (e.g., tBu, Bzl). |
| Threonine (Thr) | Hydroxyl (-OH) | O-acylation | O-valeryl threonine | Use of a side-chain protecting group (e.g., tBu, Bzl). |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | O-acylation | O-valeryl tyrosine | Use of a side-chain protecting group (e.g., tBu, 2-Br-Z). |
| Lysine (Lys) | ε-Amino (-NH₂) | Nε-acylation | Nε-valeryl lysine | Use of a side-chain protecting group (e.g., Boc, Z). |
| Ornithine (Orn) | δ-Amino (-NH₂) | Nδ-acylation | Nδ-valeryl ornithine | Use of a side-chain protecting group (e.g., Boc, Z). |
| Arginine (Arg) | Guanidino Group | Guanidino-acylation | Acylated arginine derivative | Generally low reactivity; side-chain protection (e.g., Pbf, Pmc) is standard. |
| Histidine (His) | Imidazole Ring | Imidazole N-acylation | N-valeryl histidine | Side-chain protection (e.g., Trt, Boc) is recommended. |
| Tryptophan (Trp) | Indole Ring | Indole N-acylation | N-valeryl tryptophan | Generally low reactivity under standard capping conditions. Side-chain protection (e.g., Boc) can be used. |
Comparison with Acetic Anhydride
While both valeric anhydride and acetic anhydride are used for capping, their properties can influence the outcome of the reaction.
Table 2: Qualitative Comparison of Valeric Anhydride and Acetic Anhydride as Capping Agents
| Property | Valeric Anhydride | Acetic Anhydride | Remarks |
| Reactivity | Moderate | High | Acetic anhydride is generally more reactive due to less steric hindrance. This may result in faster capping times but potentially more side reactions if not controlled. |
| Steric Hindrance | Higher | Lower | The bulkier valeryl group may lead to slower reaction rates and potentially incomplete capping of sterically hindered N-termini. |
| Lipophilicity of Product | Increases lipophilicity significantly | Increases lipophilicity modestly | The addition of a C5 chain has a more pronounced effect on the overall hydrophobicity of the peptide. |
| Byproduct | Valeric Acid | Acetic Acid | Both are volatile and easily removed during washing steps. |
| Potential for Side Reactions | Moderate | High | The higher reactivity of acetic anhydride may increase the propensity for side-chain acylation if protecting groups are absent or labile. |
Experimental Protocols
The following protocols are provided as a general guideline for the use of valeric anhydride as a capping agent in Fmoc-based solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Standard Capping of Unreacted N-termini with Valeric Anhydride
This protocol is designed to block unreacted amino groups after a coupling step to prevent the formation of deletion sequences.
Materials:
-
Peptide-resin with free N-terminal amines
-
Valeric Anhydride
-
Diisopropylethylamine (DIPEA) or Pyridine (B92270)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Washing solvents (DMF, DCM, Methanol)
Procedure:
-
Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Prepare the capping solution. For a 0.1 mmol scale synthesis, a typical capping solution consists of:
-
Option A (DIPEA): 10% (v/v) valeric anhydride and 5% (v/v) DIPEA in DMF.
-
Option B (Pyridine): A 2:3 ratio of valeric anhydride to pyridine in DMF or DCM.
-
-
Add the freshly prepared capping solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes. The reaction time may need to be extended compared to acetic anhydride due to potentially lower reactivity.
-
Drain the capping solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 1 min), DCM (3 x 1 min), and Methanol (2 x 1 min).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
-
Dry the resin under vacuum before proceeding to the next Fmoc-deprotection step.
Protocol 2: N-terminal Valerylation of a Completed Peptide Sequence
This protocol is for the intentional modification of the N-terminus of the final peptide with a valeryl group.
Materials:
-
Fully assembled peptide-resin after final Fmoc-deprotection
-
Valeric Anhydride
-
DIPEA
-
DMF
Procedure:
-
After the final Fmoc-deprotection and subsequent washing steps, ensure the peptide-resin is well-swollen in DMF.
-
Prepare the valerylation solution: 5 equivalents of valeric anhydride and 5 equivalents of DIPEA relative to the resin loading in DMF.
-
Add the valerylation solution to the peptide-resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction for completion using a small sample of resin cleaved and analyzed by HPLC-MS.
-
Once the reaction is complete, wash the resin extensively with DMF, DCM, and methanol.
-
Dry the resin under vacuum before proceeding to the final cleavage and deprotection of side-chain protecting groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential reaction pathways of valeric anhydride in peptide synthesis.
Caption: Experimental workflow for capping with valeric anhydride in SPPS.
Conclusion
Valeric anhydride is a useful reagent for the introduction of valeryl groups in peptide synthesis, which can be important for modulating the biological activity and pharmacokinetic properties of peptide-based drug candidates. While it is a valuable tool, users must be aware of the potential for side reactions, particularly the acylation of nucleophilic amino acid side chains. The use of appropriate orthogonal protecting groups is the most effective strategy to prevent these undesired modifications. The provided protocols offer a starting point for the successful application of valeric anhydride for both capping and N-terminal modification. As with any synthetic procedure, optimization for each specific peptide is recommended to ensure high purity and yield of the final product.
Application Notes and Protocols for the Esterification of Alcohols with Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the esterification of primary, secondary, and tertiary alcohols using valeric anhydride (B1165640). The information is intended to guide researchers in developing robust and efficient synthetic procedures for the preparation of valerate (B167501) esters, which are common intermediates and final products in the pharmaceutical and fragrance industries.
Introduction
Esterification with valeric anhydride is a versatile and widely used method for the synthesis of valerate esters. This reaction involves the acylation of an alcohol with valeric anhydride, typically facilitated by a catalyst. The choice of catalyst and reaction conditions is crucial and depends on the steric hindrance and reactivity of the alcohol substrate. Generally, acid catalysts are employed for primary and less hindered secondary alcohols, while more potent nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are often necessary for sterically hindered secondary and tertiary alcohols. Valeric anhydride is a reactive yet stable acylating agent, making it a valuable reagent in organic synthesis.[1]
Table 1: Summary of Reaction Conditions for Valeric Anhydride Esterification
| Alcohol Type | Substrate Example | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary | n-Butanol | H₂SO₄ (catalytic) | Benzene or Toluene (B28343) | Reflux | 2-6 | >90 (expected) |
| Secondary | Estradiol (B170435) | Pyridine (B92270) (catalyst & solvent) | Pyridine | 75-80 | 2 | ~90 (of divalerate) |
| Secondary | General | DMAP (0.1-0.2 eq.) | Dichloromethane (DCM) or Toluene | Room Temp. to 50 | 2-12 | 85-95 (typical) |
| Tertiary | General | DMAP (0.2-0.5 eq.) | Toluene or Dichloromethane (DCM) | 50 to Reflux | 12-48 | Variable |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Primary Alcohols (e.g., n-Butanol)
This protocol is based on the principles of Fischer-Speier esterification and is suitable for most primary alcohols.
Materials:
-
Primary Alcohol (e.g., n-Butanol) (1.0 eq.)
-
Valeric Anhydride (1.1 eq.)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq.)
-
Toluene or Benzene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the primary alcohol (1.0 eq.) and toluene (or benzene) to make a 0.5 M solution.
-
Slowly add the concentrated sulfuric acid (0.05 eq.) to the stirred solution.
-
Add valeric anhydride (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude valerate ester.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: Synthesis of Estradiol Valerate (A Secondary Alcohol Esterification)
This protocol is a specific example of the esterification of a sterically hindered secondary alcohol.[2][3]
Materials:
-
Estradiol (1.0 eq.)
-
Valeric Anhydride (2.3 eq.)
-
Pyridine (anhydrous)
-
Ethyl Acetate (B1210297)
-
1:1 Hydrochloric Acid/Water
-
6% Sodium Bicarbonate Solution
-
Methanol
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve estradiol (100 g, 0.367 moles) in anhydrous pyridine (500 ml).[3]
-
To this solution, add n-valeric anhydride (217.2 ml, 0.856 moles).[3]
-
Heat the reaction mixture to 75-80 °C for approximately 2 hours.[2][3]
-
Cool the reaction mixture to room temperature.[3]
-
Add water (500 ml), followed by a 1:1 mixture of hydrochloric acid and water (500 ml) to neutralize the pyridine.[3]
-
Extract the product with ethyl acetate (500 ml).[3]
-
Wash the organic layer sequentially with water (500 ml) and a 6% sodium bicarbonate solution (500 ml) to remove any remaining acid.[3]
-
Concentrate the organic layer under reduced pressure to obtain the crude estradiol divalerate as an oil.[3]
-
For selective hydrolysis to the 17-monoester, the crude divalerate can be treated with a mild base, such as potassium carbonate in methanol.[2]
-
The final product can be purified by crystallization from a methanol/water mixture.[2][3]
Protocol 3: DMAP-Catalyzed Esterification of Sterically Hindered Secondary and Tertiary Alcohols
This general protocol is suitable for alcohols that are less reactive under acidic conditions. The catalyst loading and reaction temperature may need to be optimized for specific substrates.
Materials:
-
Alcohol (1.0 eq.)
-
Valeric Anhydride (1.2-1.5 eq.)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.5 eq.)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the alcohol (1.0 eq.) and DMAP (0.1-0.5 eq.).
-
Add anhydrous DCM or toluene to dissolve the solids.
-
Add valeric anhydride (1.2-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature for less hindered secondary alcohols, or heat to 50 °C or reflux for more hindered secondary or tertiary alcohols.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 48 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reaction Mechanisms and Workflow Diagrams
The esterification of an alcohol with valeric anhydride can proceed through different mechanisms depending on the catalytic conditions.
Acid-Catalyzed Esterification Mechanism
Under acidic conditions, the carbonyl oxygen of the anhydride is protonated, which activates the carbonyl group towards nucleophilic attack by the alcohol.
Caption: Acid-catalyzed esterification mechanism.
DMAP-Catalyzed Esterification Mechanism
DMAP acts as a nucleophilic catalyst, first reacting with the anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol.
Caption: DMAP-catalyzed esterification mechanism.
General Experimental Workflow
The following diagram outlines the typical workflow for a valeric anhydride esterification reaction, from setup to purification.
Caption: General experimental workflow for esterification.
References
Troubleshooting & Optimization
minimizing hydrolysis of valeric anhydride during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of valeric anhydride (B1165640) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is valeric anhydride and why is its hydrolysis a concern?
A1: Valeric anhydride, also known as pentanoic anhydride, is a reactive organic compound used in various chemical syntheses, particularly for introducing a valeryl group in acylation reactions.[1][2] Its hydrolysis is a significant concern because it reacts with water to form valeric acid.[2] This side reaction consumes the anhydride, reduces the yield of the desired product, and introduces an impurity (valeric acid) that may need to be removed during purification.[1]
Q2: How can I visually identify if my valeric anhydride has started to hydrolyze?
A2: While pure valeric anhydride is a clear, colorless to pale yellow liquid, significant hydrolysis may not result in a distinct visual change.[2] The most indicative sign of hydrolysis is the characteristic pungent and unpleasant odor of valeric acid.[3] If your stored valeric anhydride has a strong, rancid odor, it has likely been exposed to moisture and has partially hydrolyzed.
Q3: What are the ideal storage conditions to prevent hydrolysis of valeric anhydride?
A3: To maintain its stability and prevent degradation, valeric anhydride should be stored in a cool, dry place in a tightly sealed container.[2][4] It is sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent contact with atmospheric water.[5]
Q4: Can I use valeric anhydride that has partially hydrolyzed?
A4: Using partially hydrolyzed valeric anhydride is generally not recommended as it will introduce impurities and lead to lower yields. The presence of valeric acid can also potentially interfere with the intended reaction. For sensitive reactions, it is best to use fresh or properly stored valeric anhydride.
Q5: What are the main byproducts of a reaction involving hydrolyzed valeric anhydride?
A5: The primary byproduct of hydrolysis is valeric acid.[2] In a typical acylation reaction, if the anhydride has hydrolyzed, you will have unreacted starting material, the desired acylated product, and valeric acid in your reaction mixture.[1]
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reaction
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Valeric Anhydride | Ensure all glassware is thoroughly dried before use, preferably oven-dried.[1] Use anhydrous solvents. Consider purifying solvents if necessary. |
| Handle valeric anhydride under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5] | |
| Check the quality of the valeric anhydride. If it has a strong odor of valeric acid, it may have degraded. Use a fresh bottle or purify the anhydride before use. | |
| Insufficient Reactivity | For less reactive substrates, consider increasing the reaction temperature or using a catalyst.[1] |
| Incorrect Stoichiometry | Verify the molar equivalents of all reagents. In some reactions, such as amidation, two equivalents of the amine may be necessary.[6] |
Issue 2: Presence of Valeric Acid in the Final Product
| Possible Cause | Troubleshooting Step |
| Use of Hydrolyzed Anhydride | Implement stricter anhydrous techniques as described above. |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC).[1] |
| Inadequate Work-up Procedure | During the work-up, wash the organic layer with a mild aqueous base, such as sodium bicarbonate solution, to remove the valeric acid byproduct.[1] |
Quantitative Data on Anhydride Hydrolysis
| Anhydride | Conditions | Rate Constant | Activation Energy (kcal/mol) |
| Himic Anhydride | 25°C, excess water | 0.0924 min⁻¹ | Not Reported |
| Acetic Anhydride | 35°C, excess water | 0.2752 min⁻¹ | Not Reported |
| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10⁻² s⁻¹ | Not Reported |
| Phthalic Anhydride | Neutral Solution | Not Reported | 13.9 |
| Benzoic Anhydride | Neutral Solution | Not Reported | 15.5 |
| (Data adapted from a study on himic anhydride hydrolysis)[8] |
Experimental Protocols
Protocol 1: General Procedure for Acylation using Valeric Anhydride under Anhydrous Conditions
This protocol is a general guideline for an acylation reaction, for instance, a Friedel-Crafts acylation.[1]
-
Apparatus Setup : Assemble the reaction apparatus, ensuring all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation : Suspend the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 2.2 equivalents) in an anhydrous solvent (e.g., benzene, 5 equivalents) in the reaction flask.[1]
-
Addition of Anhydride : Cool the mixture to 5°C. Add valeric anhydride (1.0 equivalent) dropwise over a period of 30-45 minutes to control the initial reaction rate.[1]
-
Reaction : Stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours.[1]
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture and carefully quench it with cold water. Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove the valeric acid byproduct. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Monitoring Valeric Anhydride Hydrolysis by FT-IR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of the anhydride and the appearance of valeric acid.[8]
-
Calibration :
-
Prepare standard solutions of pure valeric anhydride and valeric acid in a suitable anhydrous solvent (e.g., dioxane).
-
Record the FT-IR spectra to identify characteristic absorption bands. Valeric anhydride will show characteristic C=O stretching bands around 1780 and 1850 cm⁻¹, while valeric acid will have a broad O-H stretch and a C=O stretch around 1700 cm⁻¹.
-
Create calibration curves of absorbance versus concentration for both compounds.
-
-
Reaction Setup :
-
In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known concentration of valeric anhydride in the chosen solvent.
-
-
Data Acquisition :
-
Initiate the hydrolysis by adding a known amount of water and immediately begin acquiring FT-IR spectra at regular time intervals.
-
-
Data Analysis :
-
Using the calibration curves, determine the concentrations of valeric anhydride and valeric acid at each time point.
-
Plot the concentration of valeric anhydride versus time to determine the reaction order and the rate constant.
-
Visualizations
Caption: Troubleshooting workflow for valeric anhydride hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 3. Valeric acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Using the hydrolysis of anhydrides to control gel properties and homogeneity in pH-triggered gelation - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22253B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Valeric Anhydride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving valeric anhydride (B1165640). The following information is designed to address specific issues that may be encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving valeric anhydride?
The most common impurities are unreacted starting materials (e.g., alcohols, amines, or aromatic compounds), residual valeric anhydride, and valeric acid. Valeric acid is readily formed from the hydrolysis of unreacted valeric anhydride during the reaction or aqueous workup.[1]
Q2: How can I remove unreacted valeric anhydride and the valeric acid byproduct?
An aqueous workup is the standard procedure. Unreacted valeric anhydride is hydrolyzed to valeric acid by adding water to the reaction mixture.[1] The resulting valeric acid, along with any formed during the reaction, can then be removed by extraction with a basic aqueous solution, such as saturated sodium bicarbonate or dilute sodium hydroxide. This deprotonates the carboxylic acid, forming a water-soluble sodium valerate (B167501) salt that partitions into the aqueous layer.[1][2]
Q3: My product is sensitive to strong bases. How can I remove valeric acid without using sodium hydroxide?
For base-sensitive products, a milder base like saturated sodium bicarbonate solution is recommended for the extraction.[1] Multiple washes may be necessary to ensure complete removal of the valeric acid.
Q4: I'm observing a persistent emulsion during the aqueous extraction. What should I do?
Emulsions are common when working up reactions. To break an emulsion, you can try the following:
-
Allow the mixture to stand for an extended period.
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[3][4]
-
Gently swirl or stir the mixture instead of vigorous shaking.[4]
-
In some cases, adding more of the organic solvent can help.[3]
Q5: What are the general purification strategies for different classes of compounds made using valeric anhydride?
-
Esters: After an aqueous workup to remove acidic impurities, esters can be purified by distillation (if thermally stable and volatile) or column chromatography.
-
Amides: Following an aqueous workup, amides, which are often solids, can be purified by recrystallization. If they are oils or difficult to crystallize, column chromatography is a suitable alternative.
-
Aromatic Ketones (from Friedel-Crafts acylation): The workup for these reactions typically involves quenching with an acidic solution. The resulting ketone can then be purified by recrystallization or column chromatography.
Troubleshooting Guides
Purification of Valeric Esters
| Problem | Possible Cause | Solution |
| Low Yield After Purification | Incomplete reaction; losses during aqueous workup; decomposition during distillation. | Ensure the esterification reaction has gone to completion. Minimize the number of extraction steps. If the ester is high-boiling or sensitive to heat, use vacuum distillation or column chromatography instead of atmospheric distillation. |
| Product is Contaminated with Valeric Acid | Insufficient washing with base during extraction. | Increase the number of washes with saturated sodium bicarbonate solution. Check the pH of the aqueous layer after the final wash to ensure it is basic. |
| Difficulty Separating Product from Starting Alcohol by Distillation | Boiling points of the ester and alcohol are too close (less than 25-40°C difference).[1][6] | Use fractional distillation for a more efficient separation.[6] Alternatively, column chromatography is a highly effective method for separating compounds with close boiling points.[1] |
Purification of Valeric Amides
| Problem | Possible Cause | Solution |
| Product Fails to Crystallize | The amide is an oil or is too soluble in the chosen recrystallization solvent. | If the product is an oil, attempt purification by column chromatography. For recrystallization, try a different solvent or a solvent mixture. Good single solvents for amides include ethanol, acetone, and acetonitrile. A common solvent mixture is diethyl ether-methanol.[7] |
| Product is Contaminated with Starting Amine | The amine was used in excess and not fully removed during workup. | Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easily extracted into the aqueous layer. |
| Low Recovery from Recrystallization | The product has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of hot solvent used to dissolve the product. |
Purification of Aromatic Ketones from Friedel-Crafts Acylation
| Problem | Possible Cause | Solution |
| Product is an Oil and Won't Crystallize | The ketone may have a low melting point or be impure. | Purify by column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. |
| Product is Contaminated with Starting Aromatic Compound | The starting material was used in excess. | If the starting material is volatile, it may be removed under high vacuum. Otherwise, column chromatography is the most effective method for separation. |
| Recrystallization Yield is Low | An inappropriate solvent was chosen. | Toluene is often a good recrystallization solvent for aromatic compounds.[8] Experiment with different solvents or solvent mixtures on a small scale to find the optimal conditions. |
Quantitative Data Summary
Table 1: Physical Properties of Valeric Acid and its Sodium Salt
| Compound | Boiling Point (°C) | Solubility in Water | Comments |
| Valeric Acid | 186[9][10][11][12] | 24 g/L at 25°C[11] | Slightly soluble in water; miscible with alcohol and ether.[9][11] |
| Sodium Valerate | Decomposes | Soluble | Soluble in water, alcohol, and glycerin.[13][14] This high water solubility is key for its removal by basic extraction. |
Table 2: Common Purification Techniques and Eluent Systems
| Product Class | Primary Purification Method | Common Column Chromatography Eluent Systems |
| Esters | Distillation or Column Chromatography | Ethyl acetate/Hexanes (gradient)[15][16] |
| Amides | Recrystallization or Column Chromatography | Methanol/Dichloromethane (gradient)[15]; Ethyl acetate/Hexanes[17] |
| Aromatic Ketones | Recrystallization or Column Chromatography | Ethyl acetate/Hexanes (gradient)[15][16] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Valeric Anhydride and Valeric Acid
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add deionized water to hydrolyze any remaining valeric anhydride. Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate. Gently swirl and vent the funnel frequently to release any CO2 produced. Shake the funnel, allow the layers to separate, and remove the aqueous layer. Repeat this wash 2-3 times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Transfer the organic layer to a flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
Protocol 2: Purification of a Solid Product by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, toluene, or a mixture). Allow it to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture while stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: General experimental workflow for the purification of products from valeric anhydride reactions.
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. csub.edu [csub.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. manavchem.com [manavchem.com]
- 10. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 11. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pentanoic acid [webbook.nist.gov]
- 13. Valeric Acid Sodium Salt | 6106-41-8 [chemicalbook.com]
- 14. Valeric Acid Sodium Salt | 6106-41-8 [amp.chemicalbook.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 17. reddit.com [reddit.com]
removing excess valeric anhydride from a reaction mixture
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with valeric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for removing excess valeric anhydride from a reaction mixture?
The most common first step is to quench the reaction. Quenching involves adding a reagent that rapidly reacts with the excess valeric anhydride to convert it into a more easily removable substance.[1] Unreacted valeric anhydride is corrosive and can react exothermically with aqueous solutions during work-up.[1]
Q2: What chemical transformation occurs during quenching?
Quenching with an aqueous reagent results in the hydrolysis of valeric anhydride. One molecule of valeric anhydride reacts with water to yield two molecules of valeric acid.[1][2][3]
Reaction Equation: (CH₃(CH₂)₃CO)₂O + H₂O → 2 CH₃(CH₂)₃COOH (Valeric Anhydride + Water → 2 Valeric Acid)
Q3: What are the recommended quenching agents for valeric anhydride?
The choice of quenching agent depends on the stability of your desired product. Common agents include:
-
Water: A mild quenching agent suitable for products sensitive to strong bases.[1]
-
Dilute Aqueous Bases (e.g., sodium bicarbonate, sodium hydroxide): These agents quench the anhydride and simultaneously convert the resulting valeric acid into its water-soluble salt, which simplifies its removal during extraction.[1]
-
Alcohols (e.g., methanol, isopropanol): Alcohols will react with the anhydride to form an ester. This is a suitable method if the resulting ester is easily separable from the desired product.[4]
Q4: After quenching, how is the resulting valeric acid removed?
Valeric acid is typically removed through a liquid-liquid extraction.[1][5] After quenching, the reaction mixture is transferred to a separatory funnel and washed with an appropriate aqueous solution. If a basic quench was used, the resulting valerate (B167501) salt will have high water solubility and partition into the aqueous layer. If a neutral quench (water) was used, a subsequent wash with a dilute base (like sodium bicarbonate) is necessary to deprotonate the valeric acid and extract it into the aqueous phase.
Q5: Can I remove excess valeric anhydride without a chemical quench?
Yes, in some cases, physical separation methods can be used, although they are generally less common for removing large excesses of the reagent.
-
Distillation: If there is a significant boiling point difference between your product and valeric anhydride, fractional distillation under reduced pressure can be effective.[6][7]
-
Chromatography: For small-scale reactions or for removing trace amounts, column chromatography (e.g., silica (B1680970) gel) can be used.[8][9] However, the acidic nature of silica gel can cause the anhydride to streak or hydrolyze on the column.
Troubleshooting Guide
Problem: The reaction becomes very hot during quenching.
-
Cause: The hydrolysis of anhydrides is highly exothermic, and the quenching agent is being added too quickly.[1]
-
Solution:
-
Immediately slow the rate of addition of the quenching agent.
-
Perform the quench in an ice-water bath to maintain a low internal temperature (e.g., 0-10°C).[1]
-
Ensure the reaction mixture is stirring efficiently to dissipate heat.
-
Problem: An emulsion is forming during the extractive work-up.
-
Cause: Emulsions can form when the densities of the organic and aqueous layers are too similar or when surfactants are present. This can be an issue when using certain solvents like dichloromethane (B109758) or when the reaction mixture contains polar, high-boiling solvents like DMF or DMSO.[10][11]
-
Solution:
-
Add brine (a saturated aqueous solution of NaCl). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[11]
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of shaking vigorously.
-
If the problem persists, filter the mixture through a pad of Celite.
-
Problem: My desired product is sensitive to strong bases.
-
Cause: Many organic compounds can degrade or undergo side reactions under strongly basic conditions.
-
Solution:
-
Use a milder quenching agent like cold water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (B78521) (NaOH).[1]
-
Perform the quench and subsequent basic washes at low temperatures (0-5°C) to minimize potential side reactions.
-
Limit the contact time with the basic solution during extraction.
-
Problem: I still see residual valeric anhydride or valeric acid in my product after the work-up.
-
Cause: The quenching or extraction may have been incomplete.
-
Solution:
-
Incomplete Quenching: Ensure sufficient quenching agent was added and that the reaction was stirred long enough for the conversion to complete.
-
Inefficient Extraction: Repeat the aqueous washes. For removing valeric acid, multiple washes with a dilute base are more effective than a single large-volume wash.
-
Check pH: After a basic wash, test the pH of the aqueous layer to ensure it is basic. This confirms that enough base was used to neutralize and extract all the valeric acid.[5]
-
Final Purification: Consider a final purification step like column chromatography or distillation to remove trace impurities.
-
Data Presentation
For effective separation, it is crucial to understand the physical properties of the compounds involved.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |
| Valeric Anhydride | 186.25 | 228 - 230 | 0.944 (at 20°C) | Limited, hydrolyzes[2][12] |
| Valeric Acid | 102.13 | 186 | 0.939 (at 20°C) | Slightly soluble (4.97 g/100 mL)[13] |
| Sodium Valerate | 124.11 | Decomposes | ~1.1 | Highly soluble |
| Water | 18.02 | 100 | 1.000 | N/A |
| Ethyl Acetate (B1210297) | 88.11 | 77.1 | 0.902 | 8.3 g/100 mL |
| Dichloromethane | 84.93 | 39.6 | 1.33 | 1.3 g/100 mL |
Experimental Protocols
Protocol 1: General Quenching and Extractive Work-up
This protocol describes a standard procedure for quenching excess valeric anhydride and removing the resulting valeric acid.
-
Preparation: Ensure all necessary Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, are worn. Conduct the procedure in a well-ventilated chemical fume hood.[14][15]
-
Cooling: Cool the reaction vessel containing the mixture and excess valeric anhydride to 0°C using an ice-water bath. This is critical for controlling the exothermic quench.[1]
-
Quenching: While stirring the reaction mixture vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor for CO₂ evolution. Continue the addition until gas evolution ceases and the mixture is basic (check with pH paper).
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[16]
-
Add additional deionized water if necessary to fully dissolve any salts.
-
Shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
1 M HCl (if the product is not acid-sensitive, to remove any basic impurities).
-
Deionized water.
-
Brine (saturated NaCl solution) to remove residual water from the organic layer.[11]
-
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11]
-
Filter or decant the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to isolate the crude product.
-
Visualizations
Workflow for Selecting a Removal Method
Caption: Decision tree for choosing the appropriate removal method for excess valeric anhydride.
General Experimental Workflow for Removal
Caption: Step-by-step workflow for quenching and extraction of valeric anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN105481680A - Valeric anhydride preparation method - Google Patents [patents.google.com]
- 7. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. valeric anhydride, 2082-59-9 [thegoodscentscompany.com]
- 13. manavchem.com [manavchem.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Technical Support Center: Valeric Anhydride Acylation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side products in valeric anhydride (B1165640) acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in valeric anhydride acylation reactions and how can it be minimized?
A1: The most prevalent side product is valeric acid.[1] Valeric anhydride is susceptible to hydrolysis, reacting with any ambient moisture in the reaction setup or trace water in reagents and solvents.[2]
To minimize the formation of valeric acid, it is crucial to maintain anhydrous (dry) conditions throughout the experiment. This can be achieved by:
-
Thoroughly drying all glassware in an oven prior to use.
-
Using anhydrous grade solvents.
-
Running the reaction under an inert atmosphere, such as nitrogen or argon.
-
Storing valeric anhydride in a cool, dry place and ensuring the container is properly sealed.
Q2: Can polysubstitution occur during Friedel-Crafts acylation with valeric anhydride?
A2: While less common than in Friedel-Crafts alkylation, polysubstitution, the addition of more than one acyl group to an aromatic ring, can occur. The initial acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring to further substitution. However, under harsh reaction conditions or with highly activated aromatic substrates, polysubstitution can be observed. To prevent this, it is advisable to use a stoichiometric amount of the aromatic substrate relative to the valeric anhydride and to carefully control the reaction time and temperature.
Q3: When acylating amines with valeric anhydride, what are the potential side products?
A3: In the acylation of primary or secondary amines, over-acylation can be a side reaction, leading to the formation of diacylated products. The desired amide product can sometimes undergo a second acylation. To mitigate this, using a controlled stoichiometry of the amine to valeric anhydride is recommended. Additionally, the valeric acid formed as a byproduct can react with the amine to form an ammonium (B1175870) carboxylate salt.
Q4: Is self-condensation of valeric anhydride a concern?
A4: Self-condensation is a reaction where a carbonyl-containing compound acts as both an electrophile and a nucleophile. While theoretically possible under certain basic or acidic conditions, it is not a commonly reported side reaction for valeric anhydride under typical acylation conditions. The primary side reactions of concern are hydrolysis and those related to the substrate being acylated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of acylated product and presence of a significant amount of valeric acid. | Presence of moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of positional isomers in Friedel-Crafts acylation. | The substrate has multiple available positions for acylation, and the catalyst/conditions do not provide high regioselectivity. | Optimize the Lewis acid catalyst and reaction temperature. Sterically hindered catalysts may favor one isomer. Lower temperatures can sometimes improve selectivity. |
| Over-acylation of amine substrates. | The product amine is sufficiently nucleophilic to react further with valeric anhydride. | Use a slight excess of the amine relative to the valeric anhydride. Control the reaction temperature and addition rate of the anhydride. |
| Reaction fails to proceed or proceeds very slowly. | The aromatic substrate is strongly deactivated (e.g., nitrobenzene). The Lewis acid catalyst is poisoned by basic functional groups on the substrate (e.g., -NH2). | Friedel-Crafts acylation is generally not suitable for strongly deactivated rings. Protect basic functional groups before acylation. |
| Complex mixture of products observed by GC-MS. | Multiple side reactions are occurring, potentially including polysubstitution or reactions with the solvent. | Carefully control the stoichiometry of reactants. Choose an inert solvent that does not participate in the reaction. Optimize reaction time and temperature to favor the desired product. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole (B1667542) with Valeric Anhydride (Adapted)
This protocol is an adapted general procedure for Friedel-Crafts acylation.
1. Reaction Setup:
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane (B109758) (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
2. Addition of Reagents:
-
In a separate flask, dissolve anisole (1.0 equivalent) and valeric anhydride (1.1 equivalents) in anhydrous dichloromethane (10 mL).
-
Transfer this solution to a dropping funnel and add it dropwise to the cooled aluminum chloride suspension over 30 minutes with vigorous stirring.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
4. Workup:
-
Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove valeric acid, followed by a brine wash (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation.
Protocol 2: N-Acylation of Aniline (B41778) with Valeric Anhydride
1. Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (B95107) (THF).
2. Addition of Reagent:
-
Add valeric anhydride (1.1 equivalents) dropwise to the aniline solution at room temperature with stirring. An exothermic reaction may be observed.
3. Reaction:
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the consumption of aniline by TLC.
4. Workup:
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers and wash with 1 M HCl to remove any unreacted aniline.
-
Wash with saturated sodium bicarbonate solution to remove valeric acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
5. Purification:
-
Recrystallize the crude N-pentanoylaniline from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Potential reaction pathways and side products in valeric anhydride acylation.
Caption: A troubleshooting workflow for optimizing valeric anhydride acylation reactions.
References
Technical Support Center: Optimizing Esterification with Valeric Anhydride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields for esterification with valeric anhydride (B1165640). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the esterification of an alcohol with valeric anhydride.
Issue: Low or No Ester Yield
Q1: My reaction has proceeded for the designated time, but analysis (e.g., TLC, GC) shows a large amount of unreacted starting material. What are the potential causes?
A1: Several factors can contribute to low conversion in an esterification reaction using valeric anhydride:
-
Insufficient Catalyst: The catalyst, whether it's a Lewis acid, a protic acid, or a nucleophilic catalyst like DMAP, is crucial for activating the anhydride. An inadequate amount will lead to a sluggish or stalled reaction.[1][2]
-
Presence of Water: Valeric anhydride can be hydrolyzed back to valeric acid in the presence of water.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents if possible.
-
Low Reaction Temperature: While some esterifications with anhydrides can proceed at room temperature, many require heating to overcome the activation energy barrier.[4]
-
Steric Hindrance: If the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol), the reaction rate will be significantly slower. These reactions may require more forcing conditions, such as higher temperatures or more active catalysts.[1]
-
Inappropriate Catalyst Choice: The choice of catalyst is critical. For simple primary and secondary alcohols, an acid catalyst like sulfuric acid might be sufficient. For less reactive or sterically hindered alcohols, a more potent catalyst system, such as a Lewis acid or DMAP, may be necessary to achieve high yields.[2]
Q2: My reaction appears to have worked, but I'm losing a significant amount of product during the workup and purification. How can I minimize these losses?
A2: Product loss during isolation and purification is a common issue.[5] Here are some strategies to mitigate this:
-
Incomplete Extraction: Ensure you are using an appropriate solvent for extracting your ester from the aqueous layer during workup. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Emulsion Formation: Emulsions can form during the aqueous wash, trapping your product. To break up emulsions, you can try adding brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Hydrolysis during Workup: If your workup involves strongly acidic or basic aqueous solutions, you risk hydrolyzing your ester product back to the alcohol and valeric acid. Use mild bases like sodium bicarbonate for neutralization and minimize contact time.
-
Purification Losses: During column chromatography, your product might be sticking to the silica (B1680970) gel. Ensure you choose an appropriate solvent system for elution. For distillation, ensure your apparatus is well-insulated to prevent heat loss and that the vacuum is stable if performing a vacuum distillation.
Issue: Side Reactions and Impurities
Q3: I've isolated my ester, but it's contaminated with byproducts. What are the likely side reactions?
A3: The primary byproduct in an esterification with valeric anhydride is valeric acid, which is formed from the reaction of the anhydride with the alcohol. Other side reactions can occur depending on the specific substrate and reaction conditions:
-
Unreacted Valeric Anhydride: If the reaction does not go to completion, you will have unreacted valeric anhydride in your crude product.
-
Reactions with Other Functional Groups: If your alcohol contains other reactive functional groups, they may also react with the valeric anhydride.[6] It's important to consider protecting sensitive functional groups if necessary.
-
Aldehyde Reactions: In some cases, aldehydes present as impurities or within the substrate can undergo side reactions under acidic conditions.[6]
Frequently Asked Questions (FAQs)
Q4: What is the optimal catalyst for the esterification of a primary alcohol with valeric anhydride?
A4: For primary alcohols, a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is often effective.[1] Alternatively, for milder conditions and often higher yields, a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used, often in the presence of a base like triethylamine (B128534) to scavenge the valeric acid byproduct.[2]
Q5: How can I drive the esterification reaction to completion?
A5: Since esterification can be a reversible process, especially if catalyzed by acid in the presence of any water, driving the reaction forward is key to high yields. When using valeric anhydride, the reaction is generally less reversible than with a carboxylic acid because a full equivalent of valeric acid is produced rather than water. However, to ensure high conversion, you can:
-
Use an excess of one reagent: Typically, the more readily available or easily removable reactant (often the alcohol) is used in excess.
-
Remove the valeric acid byproduct: In some cases, particularly with base-catalyzed reactions, the valeric acid byproduct is scavenged by the base, effectively driving the reaction forward.
Q6: What are the recommended temperature and reaction time for this esterification?
A6: The optimal temperature and time depend on the substrate and catalyst. Reactions with highly reactive alcohols and an effective catalyst like DMAP may proceed to completion at room temperature within a few hours.[4] Less reactive or sterically hindered alcohols may require heating (refluxing in a suitable solvent) for several hours to overnight.[7] It is always recommended to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Data Presentation
The following table summarizes typical reaction conditions for the esterification of various alcohols with anhydrides. Note that optimal conditions for valeric anhydride may vary, and these should be used as a starting point for optimization.
| Alcohol Type | Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Primary Alcohol | H₂SO₄ (cat.) | Toluene | 80-110 | 2-6 | 70-90 |
| Primary Alcohol | DMAP (cat.), Et₃N | Dichloromethane (B109758) | 25 | 1-4 | 90-98 |
| Secondary Alcohol | Lewis Acid (e.g., Sc(OTf)₃) | Dichloromethane | 25-40 | 4-12 | 80-95 |
| Tertiary Alcohol | DMAP (cat.), Et₃N | Dichloromethane | 25-40 | 12-24 | 60-80 |
Experimental Protocols
General Protocol for the Esterification of a Primary Alcohol with Valeric Anhydride using DMAP
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq.).
-
Solvent and Reagents: Dissolve the alcohol in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). Add triethylamine (Et₃N, 1.2 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Addition of Anhydride: Cool the mixture in an ice bath (0 °C). Add valeric anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester by flash column chromatography or distillation to obtain the final product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Ester synthesis by esterification [organic-chemistry.org]
- 3. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
troubleshooting low yield in amide synthesis with valeric anhydride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in amide synthesis using valeric anhydride (B1165640).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of amides from valeric anhydride in a question-and-answer format.
Q1: My amide synthesis reaction has a very low yield. What are the most common causes?
A: Low yields in amide synthesis using valeric anhydride can stem from several factors. The most common issues include:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry of reactants.
-
Hydrolysis of Valeric Anhydride: Valeric anhydride is susceptible to hydrolysis, reacting with any ambient moisture to form valeric acid. This reduces the amount of anhydride available to react with the amine.[1][2]
-
Side Reactions: Primary amines can sometimes undergo N,N-diacylation, where two acyl groups are added to the amine, especially if the anhydride is used in large excess.[]
-
Poor Quality of Reagents: The purity of the amine, valeric anhydride, solvent, and any base used is critical. Impurities or the presence of water can inhibit the reaction or promote side reactions.
-
Suboptimal Workup and Purification: Significant product loss can occur during the workup and purification stages. This can be due to the formation of emulsions during extraction, product decomposition on silica (B1680970) gel, or using an inappropriate purification method like chromatography when recrystallization might be better.[4][5]
Q2: How can I tell if my reaction has gone to completion?
A: The most common and effective method for monitoring the progress of the reaction is Thin Layer Chromatography (TLC).[6] By spotting the reaction mixture alongside the starting materials (the amine and valeric anhydride), you can visually track the disappearance of the starting materials and the appearance of the new amide product spot. The reaction is generally considered complete when the limiting starting material spot is no longer visible on the TLC plate.[6]
Q3: I'm seeing a significant amount of valeric acid byproduct in my crude mixture. What's causing this and how can I fix it?
A: The presence of valeric acid is a direct result of the hydrolysis of valeric anhydride.[1][2] Acid anhydrides react with water to produce two equivalents of the corresponding carboxylic acid.[1][2] This is a common problem if the reaction is not performed under anhydrous (water-free) conditions.
Solutions:
-
Use Anhydrous Solvents: Ensure that all solvents are thoroughly dried before use.
-
Dry Glassware: Oven-dry all glassware immediately before setting up the reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Check Reagent Quality: Ensure the valeric anhydride itself has not degraded due to improper storage.
Q4: My primary amine seems to be forming a diacylated byproduct. How can I prevent this?
A: The formation of a diacylated product occurs when a primary amine is acylated twice. While less common than with more reactive acylating agents like acyl chlorides, it can still happen with anhydrides.[]
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of valeric anhydride. A 1:1 or 1:1.1 ratio of amine to anhydride is often sufficient.
-
Controlled Addition: Add the valeric anhydride slowly and dropwise to the solution of the amine, rather than all at once. This helps to avoid localized high concentrations of the anhydride.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often increase selectivity and reduce the formation of side products.
Q5: I'm having difficulty purifying my final amide product, which is lowering my isolated yield. What are some best practices?
A: Low isolated yield, even after a complete reaction, often points to issues during workup and purification.[5]
Purification Strategies:
-
Aqueous Workup: A standard aqueous workup is crucial for removing byproducts.[6]
-
An acidic wash (e.g., 1 M HCl or 1 M citric acid) will remove unreacted amine and any basic catalysts (like pyridine (B92270) or triethylamine).[6]
-
A basic wash (e.g., 1 M NaHCO3 or Na2CO3) will remove the valeric acid byproduct.[6]
-
A final wash with brine (saturated NaCl solution) helps to break up emulsions and remove residual water from the organic layer.[6]
-
-
Alternative Purification Methods: If your amide is sensitive to silica gel or if you experience significant product loss during chromatography, consider other methods.[4]
-
Recrystallization: This is often an excellent method for purifying solid amides. Solvents like ethanol, acetonitrile, or 1,4-dioxane (B91453) can be effective.[4]
-
Distillation: If the amide product is a liquid and thermally stable, distillation can be a viable purification technique.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Amide Synthesis Yield The following table summarizes hypothetical outcomes based on common optimization strategies for amide synthesis.
| Entry | Amine | Anhydride | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | Benzylamine (1.0 eq) | Valeric Anhydride (1.1 eq) | DCM | Pyridine (1.2) | 25 | 12 | 65 | Baseline reaction |
| 2 | Benzylamine (1.0 eq) | Valeric Anhydride (1.1 eq) | Anhydrous DCM | Pyridine (1.2) | 25 | 12 | 85 | Use of anhydrous solvent minimizes anhydride hydrolysis. |
| 3 | Benzylamine (1.0 eq) | Valeric Anhydride (1.1 eq) | Anhydrous DCM | Pyridine (1.2) | 0 -> 25 | 12 | 92 | Slow addition at lower temperature improves yield. |
| 4 | Aniline (1.0 eq) | Valeric Anhydride (1.5 eq) | THF | Triethylamine (B128534) (1.5) | 50 | 6 | 70 | Less nucleophilic amine requires heating. |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis with Valeric Anhydride
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents). Stir the solution at room temperature.
-
Anhydride Addition: Cool the mixture to 0 °C using an ice bath. Slowly add valeric anhydride (1.1 equivalents) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is fully consumed.[6]
-
Quenching: Once complete, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
Protocol 2: Standard Aqueous Workup for Amide Purification
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.[6]
-
Acidic Wash: Wash the organic layer with a 1 M citric acid or 1 M HCl solution to remove the base and any unreacted amine. Separate the aqueous layer.[6]
-
Basic Wash: Wash the organic layer with a 1 M sodium bicarbonate (NaHCO3) solution to remove the valeric acid byproduct. Be sure to vent the funnel frequently as CO2 gas may be evolved. Separate the aqueous layer.[6]
-
Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water.[6]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide product.
-
Purification: Purify the crude product by either column chromatography or recrystallization.[4]
Visualizations
Caption: Troubleshooting workflow for diagnosing low amide yield.
Caption: Mechanism of amide formation from an amine and an anhydride.
Caption: Standard experimental workflow for amide synthesis.
References
Valeric Anhydride Technical Support Center: A Guide for Researchers
Welcome to the Technical Support Center for valeric anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability, handling, and use of valeric anhydride in experimental settings. Below you will find troubleshooting guides and frequently asked questions to ensure the successful and safe execution of your reactions.
Stability of Valeric Anhydride: A Summary
Valeric anhydride is a reactive chemical intermediate widely used in organic synthesis for the introduction of the valeryl group, primarily in the formation of esters and amides.[1] However, its utility is intrinsically linked to its stability under various reaction conditions. Understanding these parameters is crucial for optimizing reaction outcomes and ensuring experimental reproducibility.
Valeric anhydride is particularly sensitive to moisture and will hydrolyze to form valeric acid.[2] It is also incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Thermal decomposition can lead to the release of irritating gases and vapors.[3]
Hydrolytic Stability
General Trend for Aliphatic Anhydride Hydrolysis:
| pH Range | Relative Rate of Hydrolysis | Predominant Species |
| < 3 | Slow | Protonated Anhydride (less reactive) |
| 3 - 5 | Minimum Rate | Neutral Anhydride |
| > 5 | Increasing Rate | Neutral Anhydride, susceptible to attack by water and hydroxide (B78521) ions |
This table provides a qualitative summary based on the behavior of similar aliphatic anhydrides.
Thermal Stability
Valeric anhydride is stable at normal temperatures and pressures.[3] However, elevated temperatures can lead to decomposition. While a specific decomposition temperature is not defined, its high boiling point of 228-230 °C suggests a degree of thermal stability.[5] It is important to note that thermal decomposition can produce irritating and toxic gases.[3] For reactions requiring heat, it is advisable to use the lowest effective temperature and monitor for any signs of decomposition, such as discoloration or gas evolution.
Experimental Protocols
Detailed methodologies are critical for the successful use of valeric anhydride. Below are general protocols for common applications.
Protocol 1: General Procedure for Esterification of an Alcohol
This protocol outlines a general method for the synthesis of a valerate (B167501) ester from an alcohol using valeric anhydride.
Materials:
-
Alcohol
-
Valeric Anhydride (1.0 - 1.2 equivalents)
-
Pyridine or Triethylamine (as a base, 1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the anhydrous solvent.
-
Add the base (pyridine or triethylamine) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add valeric anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.[7]
Protocol 2: General Procedure for Amidation of a Primary or Secondary Amine
This protocol provides a general method for the synthesis of a valeramide from a primary or secondary amine.
Materials:
-
Amine (primary or secondary)
-
Valeric Anhydride (1.0 - 1.2 equivalents)
-
Triethylamine or Pyridine (as a base, 1.2 - 1.5 equivalents, optional for some amines)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in the anhydrous solvent.
-
If the amine is used as its hydrochloride salt, add a full equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Cool the mixture to 0 °C.
-
Slowly add valeric anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.
-
After the reaction is complete, wash the organic phase with 1 M HCl (to remove excess amine and base), followed by saturated NaHCO₃ solution (to remove the valeric acid byproduct), water, and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the resulting crude amide by recrystallization or column chromatography.[8]
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with valeric anhydride.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or incomplete. What are the possible causes?
A1: Several factors can lead to a slow or incomplete reaction:
-
Presence of Moisture: Valeric anhydride readily hydrolyzes to the less reactive valeric acid. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.[9]
-
Insufficient Activation: For less reactive nucleophiles, a catalyst may be necessary. For esterifications, a catalytic amount of a strong acid (like H₂SO₄) or a nucleophilic catalyst (like DMAP) can be beneficial.
-
Low Reaction Temperature: While some reactions proceed at room temperature, others may require gentle heating. However, be mindful of potential side reactions at higher temperatures.
-
Steric Hindrance: Bulky nucleophiles or substrates can significantly slow down the reaction rate. In such cases, longer reaction times or more forcing conditions may be needed.
Q2: I am observing a significant amount of valeric acid as a byproduct. How can I minimize this?
A2: The presence of valeric acid is most commonly due to the hydrolysis of valeric anhydride. To minimize this:
-
Work Under Anhydrous Conditions: As mentioned above, use dry glassware, anhydrous solvents, and run the reaction under an inert atmosphere.
-
Use Fresh Reagent: Use a fresh bottle of valeric anhydride or one that has been properly stored to avoid using partially hydrolyzed material.
-
Efficient Work-up: During the work-up, a wash with a mild base like saturated sodium bicarbonate solution will effectively remove the acidic valeric acid byproduct from the organic layer.[6]
Q3: My esterification reaction has a low yield. How can I improve it?
A3: Low yields in esterification can be due to the reversible nature of the reaction and other factors.[10]
-
Shift the Equilibrium: Use a large excess of the alcohol, which can also serve as the solvent, to drive the reaction towards the product.
-
Remove Water: If the reaction is run at elevated temperatures, a Dean-Stark apparatus can be used to remove the water byproduct and shift the equilibrium.
-
Catalyst Choice: Ensure you are using an appropriate catalyst. For simple alcohols, an acid catalyst is often sufficient. For more hindered alcohols, a nucleophilic catalyst like DMAP may be more effective.
Q4: My amidation reaction is giving multiple products. What could be the cause?
A4: The formation of multiple products in amidation can arise from:
-
Over-acylation: Primary amines can sometimes be acylated twice, especially if an excess of valeric anhydride is used or if the reaction is run for an extended period.[9] Use a stoichiometric amount of the anhydride and monitor the reaction closely.
-
Side Reactions of the Amine: The amine starting material may have other reactive functional groups. Protect these groups before carrying out the amidation if necessary.
Q5: How should I properly quench a reaction containing unreacted valeric anhydride?
A5: Unreacted valeric anhydride should be quenched carefully. A common method is the slow addition of water or an aqueous base solution (like sodium bicarbonate) to the reaction mixture, typically at a reduced temperature (e.g., in an ice bath) to control the exothermic hydrolysis reaction.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for reactions and purification involving valeric anhydride.
Caption: General workflow for synthesis using valeric anhydride.
Caption: Troubleshooting logic for reactions with valeric anhydride.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fishersci.com [fishersci.com]
- 4. arcjournals.org [arcjournals.org]
- 5. VALERIC ANHYDRIDE | 2082-59-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
preventing byproduct formation in valeric anhydride reactions
Technical Support Center: Valeric Anhydride (B1165640) Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation in reactions involving valeric anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered in reactions with valeric anhydride?
The most frequently observed byproducts in reactions involving valeric anhydride stem from its reactivity and sensitivity to reaction conditions. Key byproducts include:
-
Valeric Acid : This is the most common byproduct, primarily formed through the hydrolysis of valeric anhydride by trace amounts of water in the reaction medium.[1][2] Valeric acid is also the leaving group in nucleophilic acyl substitution reactions.[1][3]
-
Di- or Poly-acylated Products : These byproducts arise when a substrate possesses multiple nucleophilic sites (e.g., hydroxyl or amino groups), leading to over-acylation.[1]
-
Ammonium (B1175870) Valerate Salts : In reactions with amines, the valeric acid byproduct can react with the basic amine to form an ammonium salt.[1]
-
Rearrangement Products : In specific reactions like the Friedel-Crafts acylation of phenols, an initial O-acylation may be followed by a Fries rearrangement, potentially leading to a mixture of ortho and para isomers.[1]
-
Self-Condensation Products : Under certain conditions, molecules with a carbonyl group can act as both an electrophile and a nucleophile, leading to self-condensation.[4]
Q2: My primary byproduct is valeric acid. How can I prevent its formation?
The presence of excess valeric acid typically indicates the hydrolysis of valeric anhydride, which is highly moisture-sensitive.[1][5] To minimize this, consider the following strategies:
-
Anhydrous Conditions : Ensure all glassware is thoroughly oven-dried prior to use. Employ anhydrous solvents and reagents. Running the reaction under an inert atmosphere, such as nitrogen or argon, can prevent atmospheric moisture from entering the system.[1]
-
Reagent Purity : Use valeric anhydride from a freshly opened container or one that has been stored properly. Older reagents may have absorbed moisture. If purity is a concern, distillation of the anhydride may be necessary.[1]
-
Temperature Control : The rate of hydrolysis increases with temperature. Conducting the reaction at the lowest effective temperature can help minimize the formation of valeric acid.[1]
Q3: I am observing multiple acylated products in my reaction. How can I improve selectivity?
The formation of multiple acylated products suggests a lack of chemoselectivity or over-acylation.[1] To enhance selectivity:
-
Control Stoichiometry : Use a precise stoichiometric amount of valeric anhydride relative to the nucleophilic site you intend to acylate. Adding the anhydride slowly or dropwise to the reaction mixture can help prevent over-acylation.[1]
-
Protecting Groups : If your substrate has multiple reactive sites, the use of protecting groups to temporarily block the sites you do not want to react is a highly effective strategy.[1]
Q4: What is the most effective general workup procedure to remove unreacted valeric anhydride and the valeric acid byproduct?
A standard aqueous workup is typically sufficient for removing these acidic components.[1][6]
-
Quench the Reaction : Add a protic solvent like methanol (B129727) or water to the reaction mixture to convert any remaining valeric anhydride into valeric acid.[1]
-
Dilute : Dilute the mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[1]
-
Aqueous Wash : Wash the organic layer with a mild aqueous base, like a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and extract the valeric acid into the aqueous layer.[1][6]
-
Isolate : Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
Troubleshooting Guide
The table below outlines common problems, their probable causes, and recommended solutions to minimize byproduct formation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of valeric acid in the product | 1. Presence of moisture in reagents, solvents, or glassware.[1] 2. Reaction temperature is too high.[1] | 1. Thoroughly dry all glassware. Use anhydrous solvents and fresh reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 2. Conduct the reaction at the lowest effective temperature.[1] |
| Formation of di- or poly-acylated products | 1. Substrate has multiple reactive nucleophilic sites.[1] 2. Excess valeric anhydride used.[1] | 1. Use protecting groups to block undesired reactive sites.[1] 2. Use a strict 1:1 stoichiometry of anhydride to the desired reactive site. Add the anhydride dropwise to the reaction mixture.[1] |
| Low or no yield of the desired product | 1. Valeric anhydride has degraded due to improper storage.[1] 2. Insufficient reactivity for the specific transformation. | 1. Use a fresh bottle of valeric anhydride or purify the existing stock by distillation.[1] 2. Consider a more reactive acylating agent like valeryl chloride, or use a catalyst.[6] |
| Formation of rearrangement byproducts (e.g., in Friedel-Crafts) | Reaction conditions favor rearrangement (e.g., high temperature, strong Lewis acid).[1] | Modify reaction conditions: lower the temperature or choose a milder Lewis acid. The choice of solvent can also influence isomer distribution.[1] |
Experimental Protocols
General Protocol for Acylation of an Alcohol using Valeric Anhydride
This protocol provides a general procedure for the acylation of a primary alcohol.
Caution : Valeric anhydride is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[2]
Materials :
-
Substrate (primary alcohol) (1.0 equivalent)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Pyridine or Triethylamine) (1.5 equivalents)
-
Valeric Anhydride (1.2 equivalents)
-
Methanol (for quenching)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure :
-
Setup : In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the alcohol (1.0 eq.) and the base (1.5 eq.) in the anhydrous solvent.
-
Addition : Cool the solution to 0 °C using an ice bath. Slowly add valeric anhydride (1.2 eq.) dropwise to the stirred solution.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup :
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification : If necessary, purify the crude product by column chromatography or recrystallization.[1]
Visualizations
Caption: Desired acylation vs. hydrolysis side reaction.
Caption: General experimental workflow for acylation.
Caption: Troubleshooting logic for byproduct formation.
References
Technical Support Center: Workup Procedures for Reactions Involving Valeric Anhydride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for workup procedures in reactions utilizing valeric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions with valeric anhydride?
A1: The most common impurities include unreacted valeric anhydride, valeric acid (formed from hydrolysis of the anhydride), unreacted starting materials (alcohols or amines), and any catalysts or bases used in the reaction.[1]
Q2: How can I remove the valeric acid byproduct from my reaction mixture?
A2: Valeric acid can be effectively removed by performing an aqueous workup with a mild base. Washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH) will convert the valeric acid into its water-soluble sodium salt, which will then partition into the aqueous layer.[2][3]
Q3: My product is an ester. What is the general procedure for its purification?
A3: For liquid esters, a common purification method is distillation, especially if the boiling point of the ester is significantly different from that of any remaining impurities.[4] For solid esters, recrystallization is a powerful technique to obtain high-purity material.[5] The choice of solvent for recrystallization is crucial and should be determined experimentally.
Q4: I am synthesizing an amide. What are the key considerations for its workup and purification?
A4: The workup for amide synthesis often involves an aqueous wash to remove unreacted starting materials and byproducts. If a base like pyridine (B92270) was used, an acidic wash (e.g., dilute HCl or CuSO₄ solution) can be employed to remove it.[6] Purification of solid amides is typically achieved through recrystallization. The choice of solvent will depend on the specific amide's solubility profile.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture if the reaction conditions allow. | Valeric anhydride is reactive, but some reactions, especially with sterically hindered alcohols or amines, may require more time or energy to go to completion. |
| Hydrolysis of Valeric Anhydride | Ensure all glassware is thoroughly dried before use and that anhydrous solvents are employed. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[6] | Valeric anhydride readily reacts with water to form valeric acid, which is unreactive under typical acylation conditions.[1] This side reaction consumes the anhydride and reduces the yield of the desired product. |
| Product Loss During Workup | If your product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution to reduce its partitioning into the aqueous layer. Check the aqueous layers by TLC to see if the product is present. | Over-extraction or washing with large volumes of aqueous solutions can lead to the loss of products with moderate polarity. |
| Decomposition of Product | If your product is sensitive to acid or base, use neutral water for washing instead of acidic or basic solutions. Analyze a small aliquot of the reaction mixture before and after workup by TLC to check for product degradation. | Some esters or amides may be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification Method | Removal Strategy |
| Valeric Acid | Can be observed on TLC (often as a streaky spot) and in ¹H NMR spectra. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The valeric acid will be converted to sodium valerate (B167501) and extracted into the aqueous phase. |
| Unreacted Valeric Anhydride | Can be detected by TLC or ¹H NMR. | Quench the reaction mixture with water or a dilute base. The anhydride will be hydrolyzed to valeric acid, which can then be removed by a basic wash. |
| Unreacted Alcohol/Amine | Can be identified by TLC and ¹H NMR. | For unreacted alcohols, an aqueous wash can be effective if the alcohol is sufficiently water-soluble. For amines, washing with a dilute acid (e.g., 1M HCl) will convert the amine to its water-soluble ammonium (B1175870) salt. |
| Catalyst/Base (e.g., DMAP, Pyridine) | Can be detected by TLC and ¹H NMR. | For basic catalysts like DMAP or pyridine, an acidic wash (e.g., dilute HCl or CuSO₄ solution) is effective for their removal. |
Experimental Protocols & Data
General Workup Procedure for Esterification with Valeric Anhydride
This protocol describes a general method for the workup of an esterification reaction between an alcohol and valeric anhydride.
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly add water to the mixture to quench any unreacted valeric anhydride. This hydrolysis reaction is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, diethyl ether) to dissolve the ester. The choice of solvent depends on the solubility of the product.
-
Aqueous Wash (Base): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the valeric acid byproduct. Repeat the wash if necessary. The pH of the aqueous layer should be basic after the final wash.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude ester by distillation (for liquids) or recrystallization (for solids).
Quantitative Data Summary
| Product | Purification Method | Boiling Point (°C) | Recrystallization Solvent | Typical Yield Range (%) |
| Pentyl pentanoate | Distillation | 202-207[7][8][9][10] | N/A | 80-95 |
| N-Benzylpentanamide | Recrystallization | N/A | Isopropanol or Ethyl acetate/Hexanes | 75-90 |
Yields are highly dependent on the specific reaction conditions and the scale of the reaction.
Visualizations
Experimental Workflow for Esterification Workup
Caption: General experimental workflow for the workup and purification of esters synthesized using valeric anhydride.
Troubleshooting Logic for Low Product Yield
Caption: A logical troubleshooting guide to diagnose and resolve issues of low product yield in reactions with valeric anhydride.
References
- 1. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 2. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
- 3. reddit.com [reddit.com]
- 4. Sodium bicarbonate | 144-55-8 [amp.chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. Pentyl pentanoate - Wikipedia [en.wikipedia.org]
- 8. chem-file.sourceforge.net [chem-file.sourceforge.net]
- 9. Pentyl pentanoate [molecules.lyceejeanbart.fr]
- 10. pentyl pentanoate [stenutz.eu]
Technical Support Center: Analytical Methods for Valeric Anhydride Reactions
Welcome to the technical support center for monitoring valeric anhydride (B1165640) reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques.
Section 1: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR, particularly with Attenuated Total Reflectance (ATR), is a powerful technique for real-time monitoring of reactions involving valeric anhydride without sample extraction.[1][2] It allows for the direct observation of the consumption of reactants and the formation of products and intermediates.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which spectral regions are important for monitoring valeric anhydride reactions?
A1: For valeric anhydride, the most important spectral features are the two characteristic carbonyl (C=O) stretching bands. These appear due to symmetric and asymmetric stretching of the anhydride functional group.[5] Key regions to monitor include:
-
Valeric Anhydride: Look for the disappearance of the dual C=O stretch peaks, typically located around 1820 cm⁻¹ and 1750 cm⁻¹.[6]
-
Carboxylic Acid Product (e.g., Valeric Acid): Monitor the appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a carbonyl C=O stretch (around 1700-1720 cm⁻¹).
-
Ester Product: Watch for the formation of the ester C=O stretch, typically between 1735-1750 cm⁻¹.
-
Amide Product: Track the appearance of the amide I band (C=O stretch) around 1650-1680 cm⁻¹.[7]
Q2: Can I quantify reaction components using in-situ FTIR?
A2: Yes, in-situ FTIR is an effective quantitative tool.[1] The concentration of a component is proportional to its infrared absorbance, as described by the Beer-Lambert law. By tracking the absorbance of a characteristic peak over time (e.g., one of the anhydride C=O stretches), you can determine the reaction kinetics.[7][8] For accurate quantification, it is crucial to develop a calibration curve or use a known internal standard.
Q3: What are the main advantages of using in-situ FTIR for reaction monitoring?
A3: The primary advantages include:
-
Real-time Data: It provides continuous data on the concentration of species as the reaction happens.[1]
-
Non-destructive: The technique does not require sampling, thus the reaction mixture is not disturbed.[1][8]
-
Information-Rich: It allows for the simultaneous tracking of reactants, intermediates, products, and by-products.[3]
-
Broad Applicability: It can be used in aggressive chemical environments and under various reaction conditions.[3]
Troubleshooting Guide for In-Situ FTIR
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Unstable Baseline | 1. Poor contact between the ATR crystal and the reaction mixture. 2. Air bubbles on the ATR probe surface. 3. Temperature fluctuations in the reactor. 4. Contaminated or degraded ATR crystal. | 1. Ensure the probe is fully immersed and properly positioned. 2. Ensure adequate stirring to dislodge bubbles; degas solvents if necessary. 3. Use a temperature-controlled reactor for stable measurements. 4. Clean the ATR crystal according to the manufacturer's instructions. If scratched or chemically damaged, it may need replacement. |
| Overlapping Spectral Peaks | 1. Reactant, product, and solvent peaks are too close. 2. Insufficient spectral resolution. | 1. Use multivariate data analysis techniques (e.g., Principal Component Analysis - PCA) to deconvolve the spectra. 2. Select a characteristic peak for each component that has minimal overlap. 3. Increase the resolution of the spectrometer (e.g., to 4 cm⁻¹ or better).[6] |
| Poor Signal-to-Noise Ratio | 1. Low concentration of the analyte. 2. Insufficient number of scans. 3. Misaligned optics or dirty detector. | 1. Signal-to-noise is inherently dependent on concentration. If possible, use a higher starting concentration. 2. Increase the number of scans per spectrum (e.g., 16-32 scans) to average out noise.[6] 3. Consult the instrument manual for alignment procedures or schedule preventative maintenance. |
Section 2: Gas Chromatography (GC)
GC is a robust technique for separating and quantifying volatile and semi-volatile compounds. It is highly effective for determining the purity of valeric anhydride and monitoring the progress of its reactions by measuring the concentration of reactants and products in withdrawn samples.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a sample containing valeric anhydride for GC analysis?
A1: Due to the reactivity of valeric anhydride, especially its susceptibility to hydrolysis, sample preparation is critical.
-
Quenching: Immediately cool the withdrawn sample to stop the reaction.
-
Solvent: Dilute the sample in a dry, inert solvent (e.g., dichloromethane (B109758), acetonitrile). Avoid protic solvents like alcohols unless derivatization is intended.
-
Derivatization (Optional): For analyzing the corresponding valeric acid, derivatization to a more volatile ester (e.g., methyl or silyl (B83357) ester) can improve peak shape and sensitivity. However, for the anhydride itself, direct injection is preferred to avoid side reactions.[9]
Q2: What type of GC column is best for analyzing valeric anhydride and valeric acid?
A2: A polar capillary column is generally recommended. Columns with a polyethylene (B3416737) glycol (PEG) or cyanopropylsiloxane stationary phase provide good separation for polar compounds like anhydrides and carboxylic acids.[10]
Q3: Why are my chromatographic peaks tailing?
A3: Peak tailing is a common issue when analyzing acidic or highly polar compounds like valeric acid.[11] Possible causes include:
-
Active Sites: Interaction of the analyte with active sites (e.g., free silanols) in the injector liner or on the column.
-
Column Overload: Injecting too much sample.[11]
-
Column Degradation: The stationary phase has been damaged by contaminants or harsh conditions.
Troubleshooting Guide for GC Analysis
| Problem | Symptom(s) | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape | Tailing or fronting peaks. | 1. Active sites in the inlet or column.[11] 2. Column overloading.[12] 3. Improper column installation. | 1. Use a deactivated inlet liner; consider derivatization for acidic analytes. 2. Reduce sample concentration or injection volume. 3. Reinstall the column according to the manufacturer's guide. |
| Irreproducible Results | Retention times or peak areas vary between runs. | 1. Leaks in the system (septum, fittings).[13] 2. Inconsistent injection volume or technique. 3. Unstable oven temperature or gas flow. | 1. Perform a leak check of the injector and column connections. Replace the septum.[14] 2. Use an autosampler for consistent injections. 3. Verify oven temperature and carrier gas flow rates. |
| Ghost Peaks | Peaks appear in blank runs. | 1. Contamination in the injector, syringe, or carrier gas.[15] 2. Septum bleed. 3. Sample carryover from a previous injection. | 1. Clean the injector port and replace the liner.[12] Use high-purity gas and traps. 2. Use high-quality, low-bleed septa. 3. Run a solvent blank after concentrated samples; bake out the column.[15] |
| No or Small Peaks | Signal is much lower than expected. | 1. Syringe or injector problem.[14] 2. Split ratio is too high. 3. Detector is not optimized or is unsuitable.[14] | 1. Check the syringe for blockages or leaks. 2. Reduce the split ratio or use splitless injection for trace analysis. 3. Check detector gas flows (e.g., H₂ and air for FID) and temperature. Confirm detector is appropriate for the analyte.[14] |
Experimental Protocol: GC Monitoring of a Valeric Anhydride Reaction
This protocol provides a general method for monitoring the conversion of valeric anhydride to an ester product.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-WAX or equivalent polar PEG column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Temperatures:
-
Injector: 250°C
-
Detector (FID): 275°C
-
Oven Program: Initial 80°C hold for 2 min, ramp at 15°C/min to 220°C, hold for 5 min.
-
-
Injection: 1 µL injection volume with a 50:1 split ratio.
-
Sample Preparation:
-
At specified time points, withdraw ~50 µL of the reaction mixture.
-
Immediately dilute the aliquot into 1 mL of cold, dry dichloromethane in a sealed vial to quench the reaction and prepare for analysis.
-
-
Data Analysis:
-
Identify the peaks for valeric anhydride and the product by their retention times (determined by injecting standards).
-
Calculate the percent conversion by comparing the peak area of valeric anhydride at time t to its area at t=0.
-
Quantitative Data Example
The following table shows representative data from monitoring the alcoholysis of valeric anhydride.
| Reaction Time (min) | Valeric Anhydride Peak Area | Product Peak Area | % Conversion |
| 0 | 543,210 | 0 | 0% |
| 15 | 380,247 | 154,765 | 30% |
| 30 | 255,309 | 276,432 | 53% |
| 60 | 119,506 | 402,118 | 78% |
| 120 | 21,728 | 498,321 | 96% |
Section 3: Other Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for analyzing valeric anhydride and its non-volatile reaction products.[16] A reversed-phase method is often preferred.
-
Challenges: Valeric anhydride can hydrolyze in aqueous mobile phases.[17] Therefore, method development should focus on minimizing analysis time and using mobile phases with a high organic content or non-aqueous conditions where possible.[18][19]
-
Troubleshooting: Common HPLC issues include baseline instability (often from an impure mobile phase or air bubbles), asymmetric peaks (from column overload or temperature fluctuations), and reduced column efficiency.[20][21]
Titration
Titration is a classic and cost-effective method for determining the total anhydride content.[10]
-
Principle: The method typically involves hydrolyzing the anhydride to its corresponding dicarboxylic acid, which is then titrated with a standardized base like sodium hydroxide.[10] A back-titration method can also be used, where the anhydride reacts with a known excess of a reagent (like an amine or alcohol), and the unreacted reagent is then titrated.[22]
-
Limitations: This method measures the total acid content and does not distinguish between the anhydride and its corresponding carboxylic acid impurity without a differential measurement.[23]
Visualizations
DOT Language Diagrams
Caption: A logical workflow for troubleshooting common chromatographic issues.
Caption: Experimental workflow for GC analysis of a reaction sample.
References
- 1. scispace.com [scispace.com]
- 2. In situ ATR FTIR monitoring of the formation of functionalized mono- and multilayers on germanium substrate: from 7-octenyltrichlorosilane to 7-carboxylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. In Situ FTIR Spectroscopic Monitoring of the Formation of the Arene Diazonium Salts and its Applications to the Heck-Matsuda Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. glsciences.eu [glsciences.eu]
- 15. agilent.com [agilent.com]
- 16. longdom.org [longdom.org]
- 17. Determination of aliphatic anhydrides and acids by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 19. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
- 20. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 21. halocolumns.com [halocolumns.com]
- 22. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
- 23. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Improving the Selectivity of Valeric Anhydride Reactions
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your reactions involving valeric anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions observed with valeric anhydride and how can they be minimized?
A1: The most common side reactions include hydrolysis, competitive acylation of multiple functional groups, and for Friedel-Crafts reactions, polysubstitution. Valeric anhydride is less reactive than acyl halides, which can be advantageous for controlling selectivity.[1]
Minimization Strategies:
-
Hydrolysis: Valeric anhydride reacts with water to form valeric acid.[2] It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with the corresponding carboxylic acid.[3][4]
-
Poor Chemoselectivity: When a substrate contains multiple nucleophilic sites (e.g., both hydroxyl and amino groups), the more nucleophilic group will typically react preferentially. To enhance selectivity, consider adjusting the reaction temperature, solvent, or using a specific catalyst. For instance, selective N-acylation in the presence of a hydroxyl group is often achievable under mild conditions.[5]
-
Polysubstitution (Friedel-Crafts): In Friedel-Crafts acylation, the initial acylation deactivates the aromatic ring, making a second substitution less likely. However, with highly activated rings, it can still occur. To minimize this, use a 1:1 stoichiometry of the aromatic substrate to valeric anhydride and avoid excessively high temperatures.[4][6]
Q2: How does the choice of catalyst influence the selectivity of my reaction?
A2: The catalyst is critical for controlling selectivity.
-
For Friedel-Crafts Acylation: Traditional Lewis acids like AlCl₃ are effective but can sometimes lead to side reactions.[6][7] Solid acid catalysts, such as zeolites, are often more selective, easier to handle, and reusable, making them a greener alternative.[4][7][8] The choice of catalyst can influence the isomer distribution (ortho, meta, para) in substituted aromatics.[4]
-
For Acylation of Alcohols and Amines: A nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) or a base like pyridine (B92270) is often used.[9][10] Pyridine also serves to neutralize the valeric acid byproduct.[3][11] The choice and amount of catalyst can be tuned to improve reaction rates and selectivity, especially for sterically hindered substrates.
Q3: What is the role of the solvent in controlling selectivity?
A3: The solvent plays a significant role in reaction selectivity by influencing reagent solubility, reaction rates, and the stability of intermediates.[12]
-
Polarity: A change in solvent polarity can dramatically affect reaction rates.[12] For many acylation reactions with valeric anhydride, non-protic solvents are preferred.
-
Common Solvents: Dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used.[1][9] For Friedel-Crafts reactions, solvents like carbon disulfide (CS₂) or nitrobenzene (B124822) may be employed.[4] In some cases, reactions can be run under solvent-free conditions, particularly with solid acid catalysts.[4] It's recommended to consult literature for the optimal solvent for your specific substrate and reaction type.
Troubleshooting Guides
Problem 1: Low Yield of the Acylated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Valeric anhydride is less reactive than acyl chlorides and may require heating or a catalyst.[1] Monitor the reaction by TLC or GC to confirm completion. Consider increasing the reaction time or temperature. |
| Catalyst Deactivation | Traces of water can deactivate Lewis acid catalysts.[4] Ensure all glassware is oven-dried and solvents are anhydrous. Use a fresh batch of catalyst. |
| Hydrolysis of Valeric Anhydride | If the reaction is exposed to moisture, the anhydride will hydrolyze to valeric acid.[2] Work under an inert atmosphere. |
| Poor Nucleophilicity of Substrate | For Friedel-Crafts, highly deactivated aromatic rings may not react. For other acylations, sterically hindered nucleophiles may react slowly. Consider a more active catalyst or harsher reaction conditions.[6] |
Problem 2: Poor Selectivity in the Reaction
| Possible Cause | Troubleshooting Step |
| Competitive Acylation of Multiple Sites | For substrates with multiple nucleophiles, lower the reaction temperature to favor the more reactive site. The choice of solvent can also influence chemoselectivity.[13] |
| Formation of Isomeric Products (Friedel-Crafts) | The directing group on the aromatic ring dictates isomer formation. The choice of catalyst and solvent can sometimes influence the ortho/para ratio. Solid acid catalysts may offer higher regioselectivity.[4][8] |
| Polysubstitution (Friedel-Crafts) | Use a strict 1:1 stoichiometry of reactants. Add the valeric anhydride slowly to the reaction mixture to maintain a low concentration.[6] |
| Reaction Temperature is Too High | High temperatures can lead to a loss of selectivity.[14] Perform the initial addition of reagents at a lower temperature (e.g., 0-5 °C) to control any exothermic processes before gently heating if necessary.[4] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of an Amine with Valeric Anhydride
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C using an ice bath. Add valeric anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Friedel-Crafts Acylation of Anisole (B1667542) using a Solid Acid Catalyst (Zeolite)
-
Catalyst Activation: Activate the Zeolite H-BEA catalyst by heating it under a vacuum at a high temperature (e.g., 400-500 °C) for several hours. Cool to room temperature under an inert atmosphere.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated Zeolite H-BEA (e.g., 10-20 wt% relative to the limiting reagent), anisole (1.0 equivalent), and valeric anhydride (1.2 equivalents).[4]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 120-160 °C) with vigorous stirring. Monitor the reaction progress by GC or TLC.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable solvent (e.g., ethyl acetate).[4]
-
Purification: Filter to remove the catalyst. Wash the filtrate with a saturated sodium bicarbonate solution to remove the valeric acid byproduct, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by vacuum distillation or column chromatography.[1]
Visualizations
Caption: General workflow for a selective acylation reaction.
Caption: Decision tree for troubleshooting poor selectivity.
Caption: Generalized mechanism for nucleophilic acyl substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. An efficient porous acidic ionic liquid polymer catalyst for Friedel–Crafts acylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
dealing with the corrosivity of valeric anhydride in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely handling the corrosivity (B1173158) of valeric anhydride (B1165640) in a laboratory setting.
Troubleshooting Guide: Managing Valeric Anhydride Corrosion and Exposure
Valeric anhydride is a corrosive material that can cause severe burns to the skin and eyes, as well as damage to the respiratory and digestive tracts if inhaled or ingested.[1][2] Proper handling and immediate response to any incidents are critical to ensure laboratory safety.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Skin Contact | Accidental spillage, improper PPE usage. | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2] |
| Eye Contact | Splashes during handling, inadequate eye protection. | Immediately flush eyes with copious amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] Do not allow the victim to rub their eyes.[1] |
| Inhalation | Vapors released from an open or heated container, improper ventilation. | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Accidental swallowing. | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][2] |
| Material Degradation of Equipment | Use of incompatible materials for storage or reaction vessels. | Valeric anhydride is corrosive and will react with certain materials. Ensure all equipment, including containers, tubing, and reaction vessels, are made of compatible materials. Consult chemical compatibility charts. |
| Spill | Accidental release during transfer or use. | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material like vermiculite (B1170534), sand, or earth.[1] Place the absorbed material into a suitable, labeled container for disposal. Ventilate the area.[1] For larger spills, neutralize with a weak base like sodium bicarbonate.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with valeric anhydride?
A1: Valeric anhydride is classified as a corrosive material. The primary hazards include severe skin burns and eye damage.[1][2][4] Inhalation can cause chemical burns to the respiratory tract, and ingestion can lead to severe and permanent damage to the digestive tract.[1] It is also moisture-sensitive and can hydrolyze to form valeric acid.[5][6]
Q2: What personal protective equipment (PPE) is required when handling valeric anhydride?
A2: The following PPE is mandatory when handling valeric anhydride:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[7]
-
Hand Protection: Chemically resistant gloves. Butyl rubber and Viton™ are generally recommended for corrosive acid anhydrides.[7] Nitrile gloves may be suitable for splash protection but not for prolonged contact.[7][8]
-
Body Protection: A chemically resistant apron or lab coat.[7]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator with a suitable filter should be used when ventilation is inadequate or when dealing with spills.[1][7]
Q3: How should valeric anhydride be stored?
A3: Store valeric anhydride in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2] It should be stored in a designated corrosives area.[1][2] Due to its moisture sensitivity, storage under an inert atmosphere (e.g., nitrogen) is recommended.[6]
Q4: What materials are compatible and incompatible with valeric anhydride?
A4: While specific compatibility data for valeric anhydride is not extensively listed, general guidelines for corrosive materials should be followed. Glassware is generally suitable for handling, with the exception of hydrofluoric acid.[9] Incompatible materials include strong oxidizing agents, strong bases, and moisture.[1][6][10] It is crucial to consult a chemical compatibility database for specific plastics and metals.
Q5: What is the correct procedure for neutralizing a valeric anhydride spill?
A5: For small spills, absorb the material with an inert absorbent like vermiculite or sand.[1] For larger spills, after absorption, the area can be neutralized. Since valeric anhydride hydrolyzes to valeric acid, a weak base such as sodium bicarbonate can be used for neutralization.[3] Always use caution as the neutralization reaction may generate heat and gas.[3]
Experimental Protocol: Acylation of an Amine with Valeric Anhydride
This protocol outlines a general procedure for the acylation of a primary amine with valeric anhydride, incorporating safety measures to mitigate its corrosivity.
Materials:
-
Valeric anhydride
-
Primary amine
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Stir bar
-
Round-bottom flask
-
Addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Magnetic stir plate
Procedure:
-
Preparation:
-
Reaction Setup:
-
In the round-bottom flask, dissolve the primary amine in the anhydrous aprotic solvent.
-
Place the flask in an ice bath and begin stirring.
-
Purge the flask with an inert gas.
-
-
Addition of Valeric Anhydride:
-
Carefully measure the required amount of valeric anhydride in the fume hood.
-
Dilute the valeric anhydride with the anhydrous aprotic solvent in the addition funnel.
-
Add the valeric anhydride solution dropwise to the stirred amine solution over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 10°C.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at room temperature for the specified time.
-
Upon completion, slowly and carefully quench the reaction by adding a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining anhydride and the valeric acid byproduct.
-
-
Workup and Purification:
-
Proceed with standard aqueous workup and purification techniques as required for the specific product.
-
-
Waste Disposal and Cleanup:
-
Dispose of all waste, including unused valeric anhydride and contaminated materials, in properly labeled hazardous waste containers according to institutional and local regulations.[7]
-
Thoroughly clean the work area and any equipment used.[9]
-
Properly remove and dispose of PPE.[7] Wash hands thoroughly after the procedure.[1]
-
Visual Workflow for Valeric Anhydride Spill Response
Caption: Workflow for responding to a valeric anhydride spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 4. 戊酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 6. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]
- 7. benchchem.com [benchchem.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 10. carlroth.com [carlroth.com]
Technical Support Center: Safe Disposal of Valeric Anhydride Waste
This guide provides essential safety information, disposal protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with valeric anhydride (B1165640). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: What is valeric anhydride and why is its disposal a concern? Valeric anhydride, also known as pentanoic anhydride, is a reactive organic compound used in various chemical syntheses.[1] Its disposal is a concern because it is a corrosive and water-reactive substance.[2][3] Improper handling can lead to violent exothermic reactions, the release of acidic vapors, and cause severe skin burns and eye damage.[3][4][5]
Q2: What is the fundamental principle for safely disposing of valeric anhydride waste? The safe disposal of valeric anhydride involves a two-step process:
-
Hydrolysis (Quenching): The anhydride is first carefully reacted with water to convert it into two equivalents of valeric acid. This is a controlled, exothermic reaction.[1][2]
-
Neutralization: The resulting valeric acid solution is then neutralized with a suitable weak base to a pH range that is safe for aqueous waste disposal.[2][3]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling valeric anhydride waste? All handling and disposal operations must be conducted in a well-ventilated chemical fume hood.[2][3] Required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[3]
-
Body Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes.[3][6]
Q4: What should I do in case of a small spill? For small spills, absorb the material with an inert substance like vermiculite, sand, or earth.[4] Scoop the mixture into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[4][7] Clean the spill area thoroughly and ensure adequate ventilation.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.[6]
Q5: Can I dispose of untreated valeric anhydride down the drain? No. Never dispose of untreated valeric anhydride or any reactive chemical waste down the drain.[8] It can react violently with water in the drainage system and cause environmental harm.[2] The waste must first be hydrolyzed and neutralized according to the protocol outlined in this guide.
Q6: What are the primary hazards I should be aware of? Valeric anhydride is corrosive and causes severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[4][7] It reacts exothermically with water, and contact with incompatible materials like strong acids, bases, or oxidizing agents should be avoided.[4]
Troubleshooting Guide
| Issue Encountered | Probable Cause | Recommended Solution |
| The reaction becomes too hot or violent during hydrolysis. | The rate of addition of the anhydride is too fast, or the cooling bath is insufficient. | 1. Immediately stop adding the valeric anhydride. 2. Ensure the reaction beaker is submerged in an effective ice/water bath. 3. Add more ice to the bath if necessary. 4. Once the temperature is under control, resume addition at a significantly slower, dropwise rate with vigorous stirring. |
| Excessive foaming occurs during neutralization. | The neutralizing agent (sodium bicarbonate solution) is being added too quickly. | 1. Immediately stop adding the sodium bicarbonate solution. 2. Allow the foam to subside. Vigorous stirring can help break up the foam. 3. Resume addition of the neutralizing agent at a much slower rate, allowing the evolved CO₂ gas to dissipate. |
| The pH of the solution will not stabilize in the target range. | The solution is not sufficiently mixed, or the reaction is not yet complete. | 1. Ensure the solution is being stirred vigorously to ensure homogeneity. 2. Continue to add the neutralizing agent dropwise until the pH remains stable in the target range for several minutes after the last addition. 3. Make sure all gas evolution has completely stopped before taking a final pH reading. |
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of valeric anhydride. Adherence to these values is critical for a controlled and safe reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole Valeric Anhydride : 2 moles Sodium Bicarbonate | Valeric anhydride hydrolyzes to two equivalents of valeric acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[2][3] |
| Recommended Quenching Medium | Ice/Water Mixture | The volume should be at least 10 times the volume of the anhydride waste to absorb the heat generated during hydrolysis.[2][3] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases.[2][3] |
| Final pH of Waste Solution | 5.0 - 9.5 | This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines.[2][9] |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic and require careful temperature control.[2][3] |
Experimental Protocol: Hydrolysis and Neutralization
This protocol provides a step-by-step guide for the safe quenching and neutralization of valeric anhydride waste in a laboratory setting.
Materials:
-
Valeric anhydride waste
-
Large beaker (volume at least 10x that of the waste)
-
Secondary containment (e.g., an ice bath)
-
Magnetic stir bar and stir plate
-
Crushed ice and cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate, labeled aqueous waste container
Procedure:
-
Preparation (in a fume hood):
-
Place the large beaker in a secondary container (ice bath).
-
Add a magnetic stir bar to the beaker.
-
Prepare a quenching solution by filling the beaker with a mixture of crushed ice and cold water. The total volume should be at least ten times the volume of the valeric anhydride waste.[3]
-
Begin vigorous stirring to create a slurry.
-
-
Hydrolysis (Quenching):
-
Slowly and carefully add the valeric anhydride waste dropwise to the center of the stirred ice/water mixture.[2][3]
-
The addition rate must be controlled to prevent excessive heat generation, fuming, or splashing.[3]
-
Continue stirring until the hydrolysis is complete (all anhydride has been added and reacted) and the solution has returned to room temperature.
-
-
Neutralization:
-
Final pH Adjustment and Disposal:
-
Continue adding the sodium bicarbonate solution until the pH of the waste is stable within the acceptable range of 5.0 to 9.5 (or as specified by your institution).[2][3][9]
-
Once the solution is neutralized and gas evolution has ceased, it can be transferred to a properly labeled aqueous waste container for disposal according to your institution's and local regulations.[2][10]
-
Disposal Workflow
References
- 1. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Valeric Anhydride | 2082-59-9 | TCI AMERICA [tcichemicals.com]
- 6. purdue.edu [purdue.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Valeric Anhydride Synthesis
Welcome to the technical support center for catalyst selection in valeric anhydride (B1165640) production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of valeric anhydride.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Valeric Anhydride | - Incomplete Reaction: Insufficient reaction time or temperature. - Catalyst Deactivation: The catalyst has lost its activity. - Side Reactions: Formation of unwanted byproducts. - Hydrolysis: Presence of water in the reaction mixture can convert the anhydride back to valeric acid.[1] | - Optimize Reaction Conditions: Increase reaction time or temperature. - Catalyst Regeneration/Replacement: Regenerate the catalyst if possible, or use a fresh batch. - Use Anhydrous Conditions: Ensure all reagents and solvents are free of water.[2] |
| Poor Selectivity | - Incorrect Catalyst Choice: The catalyst may not be selective for anhydride formation. - Suboptimal Reaction Conditions: Temperature and pressure may favor side reactions. | - Screen Different Catalysts: Test a variety of catalysts to find one with higher selectivity. - Fine-tune Reaction Parameters: Adjust temperature, pressure, and reactant ratios. |
| Catalyst Deactivation | - Poisoning: Impurities in the feedstock can poison the catalyst.[3] - Coking: Formation of carbon deposits on the catalyst surface.[4] - Sintering: High temperatures can cause catalyst particles to agglomerate, reducing surface area. | - Purify Feedstock: Remove impurities from the valeric acid before the reaction. - Optimize Reaction Conditions: Lower the reaction temperature to minimize coking. - Choose a More Stable Catalyst: Select a catalyst with higher thermal stability. |
| Difficult Product Separation | - Formation of Azeotropes: The product may form azeotropes with the solvent or byproducts. - Similar Boiling Points: The boiling points of the product and impurities may be close. | - Use a Different Solvent: Select a solvent that does not form an azeotrope with the product. - Employ Advanced Separation Techniques: Consider fractional distillation, chromatography, or crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing valeric anhydride?
The primary laboratory methods for synthesizing symmetric anhydrides like valeric anhydride include:
-
Dehydration of Carboxylic Acids: This involves the removal of a water molecule from two molecules of valeric acid. This can be achieved using dehydrating agents or through catalytic process.
-
Reaction with a More Reactive Anhydride: Valeric acid can be reacted with a more reactive anhydride, such as acetic anhydride. However, this often results in an equilibrium mixture of mixed and symmetric anhydrides.[2]
-
Using Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of the anhydride under mild conditions.[2][5]
Q2: How do I choose the right catalyst for my reaction?
The choice of catalyst depends on several factors, including the desired reaction conditions (homogeneous vs. heterogeneous), cost, and environmental considerations.
-
Homogeneous Catalysts: These are in the same phase as the reactants and often offer high activity and selectivity.[6] Examples include mineral acids and organometallic complexes.
-
Heterogeneous Catalysts: These are in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easier recycling.[7][8] Examples include solid acids like sulfated zirconia and ion-exchange resins.[9][10][11]
Q3: What are the advantages of using a heterogeneous catalyst like sulfated zirconia?
Sulfated zirconia is a strong solid acid catalyst that offers several benefits:
-
High Activity: It can effectively catalyze the dehydration of carboxylic acids.[9][10]
-
Ease of Separation: Being a solid, it can be easily filtered from the reaction mixture.
-
Reusability: The catalyst can often be recycled and reused multiple times without significant loss of activity.[10]
-
Solvent-Free Conditions: Some methods using sulfated zirconia can be performed without an organic solvent, making the process more environmentally friendly.[9]
Q4: Can I use an ion-exchange resin as a catalyst?
Yes, acidic ion-exchange resins, such as Amberlyst-15, can be used as heterogeneous catalysts for esterification and related reactions.[12] However, their effectiveness for the direct synthesis of valeric anhydride from valeric acid may vary, and they are more commonly used in reactions involving anhydrides and alcohols.[2] Deactivation of these resins can occur due to poisoning by impurities in the feedstock.[3]
Q5: What safety precautions should I take when working with valeric anhydride?
Valeric anhydride can be irritating to the skin, eyes, and respiratory system.[1] It is important to handle it in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also important to store it in a cool, dry place away from water and other incompatible materials to prevent hydrolysis and degradation.[1]
Catalyst Performance Comparison
The following table summarizes the performance of different catalysts in the synthesis of symmetric carboxylic anhydrides.
| Catalyst | Substrate | Reaction Conditions | Yield (%) | Reference |
| Sulfated Zirconia | Various Carboxylic Acids | PEG-1000, 40°C, Solvent-free | 85-95 | [9][10] |
| Triphenylphosphine Oxide / (COCl)₂ | 4-Methylbenzoic Acid | Room Temperature, 1 hour | 93 | [13][14] |
| Dicyclohexylcarbodiimide (DCC) | Valeric Acid | Methylene (B1212753) Dichloride, Room Temperature, 35 min | 91 | [15] |
Key Experimental Protocols
Synthesis of Valeric Anhydride using Sulfated Zirconia
This protocol is based on the efficient and solvent-free synthesis of symmetrical carboxylic anhydrides.[9][10]
Materials:
-
Valeric Acid
-
Sulfated Zirconia
-
PEG-1000 (Phase Transfer Catalyst)
-
Methylene Chloride (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a reaction vessel, mix valeric acid, sulfated zirconia, and PEG-1000.
-
Heat the mixture to 40°C and stir for the appropriate amount of time, monitoring the reaction progress by HPLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with methylene chloride (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the pure valeric anhydride.
-
The catalyst can be recovered and reused for subsequent reactions.
Synthesis of Valeric Anhydride using Dicyclohexylcarbodiimide (DCC)
This protocol describes a method for preparing valeric anhydride with high purity.[15]
Materials:
-
Valeric Acid
-
Dicyclohexylcarbodiimide (DCC)
-
Methylene Dichloride (Solvent)
Procedure:
-
In a three-necked flask, dissolve 102g of valeric acid in 255g of methylene dichloride.
-
Slowly add 226.6g of dicyclohexylcarbodiimide in batches to the solution.
-
Allow the reaction to proceed at room temperature for 35 minutes.
-
Filter the reaction mixture to remove the solid dicyclohexylurea byproduct.
-
Recover the methylene dichloride by distillation under reduced pressure.
-
After the solvent is removed, increase the temperature and continue the distillation under reduced pressure to obtain the target product, valeric anhydride.
Visualizing Experimental and Logical Workflows
Catalyst Selection Workflow
The following diagram illustrates a decision-making process for selecting a suitable catalyst for valeric anhydride synthesis.
Caption: A decision tree for catalyst selection in valeric anhydride synthesis.
General Experimental Workflow
This diagram outlines the general steps involved in a typical valeric anhydride synthesis experiment.
Caption: A general workflow for the synthesis and analysis of valeric anhydride.
References
- 1. CAS 2082-59-9: Valeric anhydride | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cas 2082-59-9,VALERIC ANHYDRIDE | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN105481680A - Valeric anhydride preparation method - Google Patents [patents.google.com]
Technical Support Center: Valeric Anhydride Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valeric anhydride (B1165640) reactions. The content addresses common issues encountered during experiments, with a focus on the effect of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of reactions involving valeric anhydride?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reactions involving valeric anhydride. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation. It is crucial to control the temperature to ensure the reaction proceeds at a desirable rate and to minimize potential side reactions or decomposition.
Q2: What are the common side reactions to be aware of when working with valeric anhydride at elevated temperatures?
A2: At elevated temperatures, the risk of side reactions increases. For valeric anhydride, this can include:
-
Decomposition: Although valeric anhydride is relatively stable, prolonged exposure to very high temperatures can lead to decomposition, potentially releasing irritating vapors.[1]
-
Side reactions with solvents or impurities: The reactivity of valeric anhydride increases with temperature, which can lead to reactions with certain solvents or impurities present in the reaction mixture.
-
Disproportionation or rearrangement: Depending on the specific reaction conditions and substrates, elevated temperatures might promote undesired molecular rearrangements.
Q3: Can you provide an example of how temperature affects the reaction kinetics of a similar aliphatic anhydride?
Data Presentation: Kinetics of Acetic Anhydride Hydrolysis
The following table summarizes the pseudo-first-order rate constants for the hydrolysis of acetic anhydride at various temperatures. This data serves as a representative example of the impact of temperature on the kinetics of aliphatic anhydride reactions.
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 30 | 0.00012 |
| 35 | 0.00015 |
| 40 | 0.00019 |
| 45 | 0.00026 |
| 50 | 0.00040 |
| 55 | 0.00055 |
| 60 | 0.00070 |
Data adapted from a study on acetic anhydride hydrolysis and should be considered illustrative for valeric anhydride.[2]
Troubleshooting Guides
Issue 1: Reaction is proceeding too slowly.
-
Question: My reaction with valeric anhydride is much slower than expected. What are the likely causes and how can I troubleshoot this?
-
Answer:
-
Temperature Check: Verify that the reaction temperature is at the desired setpoint. Inaccurate temperature control is a common cause of slow reaction rates.[3][4][5] Ensure your thermometer or temperature probe is calibrated and correctly placed within the reaction vessel.
-
Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider using a fresh batch of catalyst or increasing the catalyst loading.
-
Reagent Purity: Impurities in either the valeric anhydride or the other reactants can inhibit the reaction. Ensure the purity of your starting materials.
-
Solvent Effects: The choice of solvent can significantly impact reaction kinetics.[6][7] A solvent that does not adequately dissolve the reactants or that interferes with the reaction mechanism can slow down the rate. Consider a different solvent system if possible.
-
Increase Temperature: If appropriate for your specific reaction, a controlled increase in temperature will increase the reaction rate. Monitor carefully for the onset of side reactions.
-
Issue 2: The reaction is too fast or uncontrollable.
-
Question: My reaction is proceeding too quickly, leading to difficulties in monitoring and potential safety hazards. How can I control the reaction rate?
-
Answer:
-
Lower the Temperature: The most direct way to slow down the reaction is to decrease the temperature.[3] Use an ice bath or a cooling system to maintain a lower, more controlled temperature.
-
Controlled Addition of Reagents: Instead of adding all reagents at once, use a dropping funnel or a syringe pump for the slow, controlled addition of one of the reactants. This is particularly important for highly exothermic reactions.
-
Dilution: Increasing the solvent volume can help to dissipate heat more effectively and lower the concentration of reactants, thereby slowing the reaction rate.
-
Catalyst Loading: If a catalyst is being used, reducing its concentration can decrease the reaction rate.
-
Issue 3: Inconsistent results between batches.
-
Question: I am getting inconsistent reaction times and yields for the same reaction protocol. What could be the cause?
-
Answer:
-
Temperature Fluctuations: Inconsistent temperature control between batches is a primary suspect.[8] Ensure your heating/cooling system is stable and provides reproducible temperature profiles.
-
Purity of Valeric Anhydride: The purity of valeric anhydride can vary between batches, especially if it has been exposed to moisture, leading to hydrolysis into valeric acid.[9] It is recommended to use a fresh bottle or to purify the anhydride before use.
-
Atmospheric Moisture: Valeric anhydride is sensitive to moisture.[10] Variations in atmospheric humidity during reaction setup can lead to inconsistent results. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Stirring Rate: In heterogeneous reactions, or even in viscous homogeneous reactions, the stirring rate can affect the reaction kinetics. Ensure a consistent and efficient stirring speed for all experiments.
-
Experimental Protocols
Protocol 1: General Method for Monitoring Reaction Kinetics using In-Situ FTIR Spectroscopy
This method allows for real-time monitoring of the concentration of reactants and products without the need for sampling.
-
Setup: Assemble the reaction vessel (e.g., a jacketed glass reactor) equipped with an overhead stirrer, a temperature probe, and an in-situ FTIR probe connected to an FTIR spectrometer.[1][10][11]
-
Solvent and Reactant Addition: Charge the reactor with the solvent and one of the reactants. Allow the mixture to reach the desired reaction temperature and begin stirring.
-
Background Spectrum: Collect a background FTIR spectrum of the initial mixture before initiating the reaction.
-
Reaction Initiation: Add the valeric anhydride to the reactor to start the reaction.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: Monitor the change in absorbance of a characteristic peak for either the disappearance of valeric anhydride or the appearance of a product. Create a calibration curve to correlate absorbance with concentration. Plot the concentration versus time to determine the reaction rate and order.
Protocol 2: Kinetic Analysis via Titration
This is a classic method for determining the concentration of acidic or basic species over time.
-
Reaction Setup: Set up the reaction in a thermostated vessel with stirring.
-
Sampling: At predetermined time intervals, withdraw a small, accurately measured aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be done by rapid cooling or by adding a reagent that consumes one of the reactants.
-
Titration: Titrate the quenched sample with a standardized solution of an acid or base, using a suitable indicator or a pH meter to determine the endpoint.[12][13][14]
-
Calculation: From the titration results, calculate the concentration of the analyte at each time point. Plot the concentration versus time to determine the reaction kinetics.
Mandatory Visualizations
Caption: A generalized experimental workflow for conducting reactions with valeric anhydride.
Caption: A decision tree for troubleshooting common issues in valeric anhydride reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved The reaction rate and extent of reaction (rate | Chegg.com [chegg.com]
- 3. sensoscientific.com [sensoscientific.com]
- 4. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 5. sonicu.com [sonicu.com]
- 6. Solution thermodynamics and kinetic solvent effects on a Diels-Alder reaction - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. quora.com [quora.com]
- 9. dc.etsu.edu [dc.etsu.edu]
- 10. mdpi.com [mdpi.com]
- 11. edinst.com [edinst.com]
- 12. mt.com [mt.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Valeric Anhydride vs. Valeryl Chloride: A Comparative Guide for Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group (R-C=O) into a molecule, is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals and fine chemicals.[1] The choice of the acylating agent is paramount, significantly influencing reaction yield, substrate compatibility, efficiency, and byproduct profiles.[2] This guide provides an objective comparison between two common C5 acylating agents: valeryl chloride and valeric anhydride (B1165640), supported by experimental data and detailed protocols to inform reagent selection for specific synthetic needs.
Reactivity and Mechanistic Overview
The primary difference between valeryl chloride and valeric anhydride lies in their reactivity, which is dictated by the nature of the leaving group.[1] Valeryl chloride, an acyl chloride, possesses a chloride ion as the leaving group. As chloride is an excellent leaving group, acyl chlorides are highly reactive electrophiles.[1] In contrast, valeric anhydride's leaving group is a carboxylate anion (valerate). Since the carboxylate is more basic and a poorer leaving group than a halide ion, anhydrides are moderately reactive, certainly less so than their acyl chloride counterparts.[1][3]
This reactivity difference has significant practical implications:
-
Valeryl Chloride: Its high reactivity is advantageous for acylating unreactive substrates but can lead to a lack of selectivity and the formation of side products with more sensitive molecules.[1][4] The reaction often proceeds rapidly at low temperatures.
-
Valeric Anhydride: Its moderate reactivity allows for greater control and selectivity, making it a better choice for complex molecules with multiple reactive sites.[1][5] However, this often necessitates harsher reaction conditions, such as higher temperatures, longer reaction times, or the use of catalysts to achieve comparable yields to acyl chlorides.[1][6]
In Friedel-Crafts acylation, both reagents generate the same key reactive electrophile, the acylium ion, through interaction with a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][7][8] For nucleophilic acyl substitution on alcohols and amines, the reaction proceeds via a tetrahedral intermediate.
Performance and Reagent Profile Comparison
The selection of an acylating agent involves a trade-off between reactivity, handling, and reaction byproducts. The following table summarizes the key characteristics of valeryl chloride and valeric anhydride.
| Feature | Valeryl Chloride | Valeric Anhydride |
| Structure | CH₃(CH₂)₃C(O)Cl | (CH₃(CH₂)₃CO)₂O |
| Relative Reactivity | High[1] | Moderate[1] |
| Byproduct | Hydrogen Chloride (HCl)[1] | Valeric Acid[1] |
| Key Advantages | High reactivity, useful for unreactive substrates; often more cost-effective and readily available.[1] | Easier to handle than acyl halides; byproduct is less corrosive than HCl; can be more selective.[1][5] |
| Key Disadvantages | Highly corrosive and moisture-sensitive; generates corrosive HCl gas, often requiring a scavenger base; can be too reactive, leading to side products.[1][9] | Less reactive, often requiring higher temperatures or stronger catalysts; one equivalent of the valeryl group is lost as the carboxylate byproduct.[1] |
| Typical Catalyst | Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.[10][11] | Lewis acids (e.g., AlCl₃), often in higher stoichiometric amounts or with forcing conditions for Friedel-Crafts reactions.[1][11] |
Quantitative Data: Friedel-Crafts Acylation of Benzene (B151609)
The synthesis of valerophenone (B195941) via Friedel-Crafts acylation of benzene is a classic benchmark for comparing acylating agents.
| Parameter | Route 1: Valeryl Chloride | Route 2: Valeric Anhydride |
| Primary Reagents | Benzene, Valeryl chloride, AlCl₃ | Benzene, Valeric anhydride, AlCl₃ |
| Reported Yield | 87%[2] | Yields are typically moderate to high but may require optimization. |
| Reaction Time | ~4 hours (including addition and stirring at 40°C)[2] | 4-6 hours at reflux temperature.[1] |
| Reaction Temperature | 0-40°C[2] | 5°C for addition, then reflux.[1] |
| Catalyst Stoichiometry | ~1.2 equivalents AlCl₃[2] | ~2.2 equivalents AlCl₃[1] |
Experimental Protocols
Detailed and reproducible protocols are essential for validating a synthetic route.
Protocol 1: Friedel-Crafts Acylation of Benzene using Valeryl Chloride
This protocol describes the synthesis of valerophenone using valeryl chloride.[2]
1. Setup:
-
Charge a 2L three-necked flask, equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, with 156g of benzene, 900mL of dichloromethane (B109758), and 146.5g of anhydrous aluminum chloride (AlCl₃).
-
Ensure the apparatus is dry and operated under a nitrogen atmosphere.
2. Reagent Addition:
-
Cool the mixture to 0-5°C using an ice bath.
-
Add 120.5g of valeryl chloride dropwise from the dropping funnel while maintaining the internal temperature between 0-10°C. HCl gas will be evolved.
3. Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40°C.
-
Stir for 2 hours. Monitor progress by TLC or GC.
4. Quenching and Workup:
-
Cool the flask in an ice bath and slowly add 500mL of 1N hydrochloric acid solution to quench the reaction.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with 400mL of dichloromethane.
5. Isolation:
-
Combine the organic phases and concentrate under reduced pressure to yield the crude valerophenone.
-
The product can be further purified by vacuum distillation. The reported yield is 142g (87%).[2]
Protocol 2: Friedel-Crafts Acylation of Benzene using Valeric Anhydride
This method requires more forcing conditions due to the lower reactivity of the anhydride.[1]
1. Setup:
-
Assemble the same apparatus as in Protocol 1, ensuring all glassware is thoroughly dried and under a nitrogen atmosphere.
2. Reagent Addition:
-
Suspend 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) in 5 equivalents of anhydrous benzene.
-
Cool the mixture to 5°C.
-
Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.
3. Reaction:
-
Stir the reaction mixture at room temperature for 1 hour and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
4. Quenching and Workup:
-
The workup procedure is identical to that described in Protocol 1. The reaction is cautiously poured onto a mixture of crushed ice and concentrated HCl.
5. Isolation:
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are washed with 10% sodium bicarbonate solution (to remove the valeric acid byproduct), then with brine, and dried over anhydrous magnesium sulfate.[1]
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Protocol 3: N-Acylation of Aniline (B41778) using Valeryl Chloride
This protocol details the acylation of an amine, a common reaction in pharmaceutical synthesis. A base is typically used to neutralize the HCl byproduct.[12]
1. Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
2. Reagent Addition:
-
Cool the solution to 0°C in an ice bath.
-
Add valeryl chloride (1.05 equivalents) dropwise via a syringe. A precipitate (pyridinium or triethylammonium (B8662869) hydrochloride) will form.
3. Reaction:
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
4. Workup and Isolation:
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude N-pentanoylaniline can be purified by recrystallization or column chromatography.
Visualizations
Logical and Mechanistic Diagrams
Caption: Reagent property comparison.
Caption: General mechanism for Friedel-Crafts acylation.
Caption: Typical experimental workflow for acylation.
Safety and Handling
Proper handling of acylating agents is critical for laboratory safety.
-
Valeryl Chloride: Highly corrosive, flammable, and reacts violently with water to release HCl gas.[9][13] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[14] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Valeric Anhydride: Corrosive and causes burns.[15][16] While it is generally considered easier and safer to handle than valeryl chloride, it is still a hazardous chemical. It is moisture-sensitive, though its reaction with water is less violent than that of the acyl chloride. Standard PPE and use of a fume hood are required.[15]
Conclusion
Both valeryl chloride and valeric anhydride are effective reagents for introducing a pentanoyl group. The choice between them is dictated by the specific requirements of the synthesis.
-
Choose Valeryl Chloride for its high reactivity, especially when dealing with deactivated or sterically hindered substrates, and when cost is a primary concern. Be prepared to manage its hazardous nature and the corrosive HCl byproduct.
-
Choose Valeric Anhydride when working with sensitive substrates that may not tolerate the harshness of valeryl chloride, or when greater selectivity is required. Its easier handling and less corrosive byproduct (valeric acid) are significant advantages, though this comes at the cost of lower reactivity, potentially requiring more forcing conditions.
Ultimately, the optimal reagent is the one that provides the desired product in the highest yield and purity with a manageable and safe experimental protocol. Researchers should consider the trade-offs in reactivity, selectivity, cost, and safety to make an informed decision for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. acetic anhydride is preferres over chloride for acelyation why | Filo [askfilo.com]
- 6. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. vandemark.com [vandemark.com]
- 10. Valeryl Chloride | High-Purity Acylation Reagent | RUO [benchchem.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. Valeryl chloride | C5H9ClO | CID 61186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. kscl.co.in [kscl.co.in]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. fishersci.com [fishersci.com]
Valeric Anhydride: A Superior Acylating Agent in Synthesis and Drug Development
In the landscape of organic synthesis, particularly within pharmaceutical and drug development sectors, the choice of an acylating agent is pivotal to reaction efficiency, selectivity, and overall yield. Valeric anhydride (B1165640) emerges as a compelling choice over other common acylating agents, such as valeryl chloride, offering a unique balance of reactivity, safety, and handling convenience. This guide provides a comprehensive comparison of valeric anhydride with alternative reagents, supported by experimental data and detailed protocols, to inform researchers and scientists in making optimal decisions for their synthetic needs.
Executive Summary
Valeric anhydride presents a moderately reactive and easier-to-handle alternative to highly reactive acyl halides like valeryl chloride. Its use mitigates the formation of corrosive byproducts, simplifying reaction workups and enhancing substrate compatibility, especially with sensitive functional groups. While it may require slightly more forcing conditions, the trade-off often results in cleaner reactions and higher purity of the final product.
Performance Comparison of Acylating Agents
The selection of an acylating agent is a critical decision that influences reaction outcomes. The following tables provide a comparative overview of valeric anhydride against other common acylating agents.
Table 1: Qualitative Comparison of Valeric Anhydride and Other Acylating Agents
| Feature | Valeric Anhydride | Valeryl Chloride | Valeryl Bromide |
| Reactivity | Moderate | High | Very High |
| Byproduct | Valeric Acid (less corrosive) | Hydrogen Chloride (corrosive) | Hydrogen Bromide (highly corrosive) |
| Handling | Easier to handle, less moisture-sensitive | Corrosive, moisture-sensitive, fumes | Highly corrosive, highly moisture-sensitive |
| Reaction Conditions | May require higher temperatures or a catalyst | Often proceeds at room temperature or below | Reacts readily, may require cooling |
| Selectivity | Generally offers higher selectivity | Can lead to side reactions with sensitive substrates | Prone to over-reactivity and side products |
Source: Adapted from BenchChem Comparative Guide.[1]
Table 2: Analogous Quantitative Comparison of Acylating Agents in the Acetylation of Benzyl (B1604629) Alcohol
While direct comparative quantitative data for valeric anhydride is limited in publicly available literature, the following data for the acetylation of benzyl alcohol provides a valuable analogue for the expected performance differences between an anhydride and an acyl chloride.
| Acylating Agent | Catalyst | Reaction Time | Yield (%) |
| Acetic Anhydride | Zinc Chloride | 2 hours | 90% |
| Acetyl Chloride | Zinc Chloride | 30 minutes | 95% |
This data is presented as an analogue to illustrate the general reactivity trend between anhydrides and acyl chlorides.
Key Advantages of Valeric Anhydride
Valeric anhydride offers several distinct advantages for researchers and drug development professionals:
-
Enhanced Safety and Handling: Compared to acyl halides, valeric anhydride is less corrosive and less sensitive to moisture, making it safer and easier to handle in a laboratory setting.[1] This reduces the need for stringent anhydrous conditions and specialized handling equipment.
-
Milder Byproducts: The acylation reaction with valeric anhydride produces valeric acid as a byproduct, which is significantly less corrosive and easier to remove during workup than the hydrogen halides (HCl, HBr) generated from acyl halides.[1] This can be particularly advantageous when working with acid-sensitive substrates.
-
Improved Selectivity: Due to its moderate reactivity, valeric anhydride often provides better selectivity in the acylation of molecules with multiple reactive sites. This can lead to higher yields of the desired product and reduce the formation of unwanted byproducts.
-
Versatility in Synthesis: Valeric anhydride is a versatile reagent used in a wide range of applications, including the synthesis of pharmaceuticals like analgesics, antibiotics, and hormonal drugs such as estradiol (B170435) valerate.[2] It is also employed in the production of specialty chemicals and materials.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful synthetic outcomes. The following are representative protocols for acylation reactions using valeric anhydride.
Protocol 1: Friedel-Crafts Acylation of Benzene (B151609)
This protocol describes the synthesis of valerophenone (B195941) via Friedel-Crafts acylation of benzene using valeric anhydride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Valeric Anhydride
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Diethyl Ether
-
10% Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Assemble a 250 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.
-
Suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (5 equivalents) in the flask.
-
Cool the mixture to 5 °C using an ice bath.
-
Add valeric anhydride (1.0 equivalent) dropwise over 30-45 minutes, maintaining the temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum complex.
-
Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers and wash with 10% sodium bicarbonate solution (to remove the valeric acid byproduct), then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude valerophenone by vacuum distillation.[1]
Protocol 2: Synthesis of Estradiol Valerate
This protocol details the esterification of estradiol using valeric anhydride.
Materials:
-
Estradiol
-
Pyridine
-
n-Valeric Anhydride
-
Water
-
1:1 Hydrochloric Acid and Water Mixture
-
Ethyl Acetate
-
6% Sodium Bicarbonate Solution
Procedure:
-
In a suitable reaction vessel, dissolve Estradiol in pyridine.
-
Add n-valeric anhydride to the solution.
-
Heat the reaction mixture to 75-80 °C for approximately 2 hours.
-
Cool the reaction mixture to room temperature.
-
Add water, followed by a 1:1 mixture of hydrochloric acid and water to neutralize the pyridine.
-
Extract the product into ethyl acetate.
-
Wash the organic layer sequentially with water and a 6% sodium bicarbonate solution to remove any remaining acid.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.[2][3]
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes and relationships.
Caption: A comparison of acylation pathways using Valeric Anhydride versus Valeryl Chloride.
Caption: Experimental workflow for the Friedel-Crafts acylation of benzene with valeric anhydride.
Conclusion
Valeric anhydride stands out as a highly advantageous acylating agent, particularly in the context of drug development and complex organic synthesis. Its moderate reactivity, coupled with a more favorable safety and handling profile and the generation of less corrosive byproducts, often outweighs the faster reaction times of more aggressive reagents like valeryl chloride. For researchers seeking to optimize their synthetic routes for selectivity, safety, and ease of purification, valeric anhydride represents a superior choice that can lead to more efficient and robust chemical processes.
References
A Comparative Guide to Acid Anhydrides in Esterification
For researchers and professionals in drug development and organic synthesis, the choice of an acylating agent in esterification is a critical decision that influences reaction efficiency, yield, and selectivity. Acid anhydrides represent a versatile and highly effective class of reagents for this purpose, offering a favorable balance between reactivity and handling compared to other alternatives like carboxylic acids and acyl chlorides. This guide provides an objective comparison of various acid anhydrides, supported by experimental data and detailed protocols.
Performance Comparison of Acylating Agents
Acid anhydrides are generally more reactive than their corresponding carboxylic acids but less reactive than acyl chlorides.[1][2][3] This intermediate reactivity makes them easier to handle than the highly moisture-sensitive and vigorous acyl chlorides, while offering significantly faster reaction times and higher yields than carboxylic acids, which often require harsh conditions and acid catalysts for reversible reactions.[4][5]
The reactivity of an acid anhydride (B1165640) is primarily governed by the electrophilicity of its carbonyl carbons and the stability of the carboxylate leaving group.[6][7] Electron-withdrawing groups on the anhydride backbone increase reactivity, as seen in the marked difference between acetic anhydride and trifluoroacetic anhydride (TFAA).[8]
Quantitative Data Summary
The following table summarizes the performance of various acid anhydrides in esterification reactions, compiled from multiple studies. Conditions and substrates may vary, but the data provides a comparative overview of their relative efficacy.
| Acid Anhydride | Alcohol/Phenol (B47542) Substrate | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Acetic Anhydride | Ethanol | Warming | Slow at RT, faster on warming | Good | [5] |
| Propionic Anhydride | Racemic Menthol (B31143) | Lipase, semi-batch continuous feed | Halved compared to free acid | >98% ee | [1] |
| Benzoic Anhydride | 4-phenyl-2-butanol (via silyl (B83357) ether) | TiCl₂(ClO₄)₂ | Not specified | 90% (desired ester) | |
| Mixed Aromatic-Palmitic Anhydride | Primary, Secondary, Tertiary Alcohols | Amberlyst-15, reflux in hexane | 4 hours | Good to High | [9] |
| Trifluoroacetic Anhydride (TFAA) as promoter | Wood hydroxyl groups (with Fatty Acids) | Room Temperature | 15 minutes | 7.65-9.94 mmol ester/gram | [10] |
| Acetic-Trifluoroacetic Mixed Anhydride | Phenol | Room Temperature | Instantaneous formation | Quantitative | [11][12] |
Experimental Protocols
General Protocol for Esterification using an Acid Anhydride
This protocol outlines a general procedure for the esterification of an alcohol using a symmetric acid anhydride, often facilitated by a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
Reagent Preparation : In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine).[13]
-
Addition of Catalyst : If a catalyst is used, add DMAP (0.05–0.2 mol %) to the solution.[14] If pyridine is used as the base and solvent, this step is omitted.[15]
-
Addition of Anhydride : Slowly add the acid anhydride (1.1–1.5 equivalents) to the stirred solution. The reaction may be exothermic. Maintain the desired temperature (typically 0 °C to room temperature) with an ice bath if necessary.
-
Reaction Monitoring : Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting alcohol is consumed. Reactions are typically slower than with acyl chlorides and may require warming.[5][16]
-
Workup :
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to hydrolyze any remaining anhydride.[15]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove basic catalysts like pyridine or DMAP, followed by saturated sodium bicarbonate solution, and finally brine.
-
-
Purification : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude ester can then be purified by column chromatography, distillation, or recrystallization.
Specific Protocol: Synthesis of Phenylacetate from Phenol and Acetic Anhydride
-
To a solution of phenol (1.0 eq) in pyridine (3.0 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 1M CuSO₄ solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude phenylacetate, which can be further purified by distillation.
Visualizing Reaction Pathways and Comparisons
In-Depth Comparison of Acid Anhydrides
-
Symmetrical Aliphatic Anhydrides (e.g., Acetic Anhydride, Propionic Anhydride) : These are common, cost-effective reagents. Their reactivity is moderate, often requiring warming or a catalyst to proceed at a practical rate.[5] A significant advantage is that only one type of ester is formed, simplifying purification. However, one equivalent of the corresponding carboxylic acid is produced as a byproduct.
-
Aromatic Anhydrides (e.g., Benzoic Anhydride) : These are typically less reactive than their aliphatic counterparts due to the electronic effects of the aromatic ring. They are often solid and can be easier to handle than volatile liquid anhydrides.
-
Mixed Anhydrides : These anhydrides, particularly those containing a trifluoroacetyl or a sterically hindered group, are designed for enhanced reactivity and selectivity.[12] The reaction often occurs preferentially at the less hindered or more electrophilic carbonyl center. Mixed carboxylic-fatty anhydrides have proven highly effective for synthesizing fatty esters.[9] Carboxylic-trifluoroacetic mixed anhydrides are formed instantaneously at room temperature and can lead to highly chemoselective esterification with quantitative yields.[11][12]
-
Trifluoroacetic Anhydride (TFAA) : TFAA is an exceptionally reactive anhydride due to the strong electron-withdrawing effect of the trifluoromethyl group.[8] It is often used as a promoter or catalyst in esterifications with less reactive carboxylic acids, proceeding via an in-situ formation of a mixed anhydride.[10][17] Its high reactivity allows reactions to occur rapidly at room temperature but also makes it highly sensitive to moisture.[10][17]
Conclusion
Acid anhydrides are highly valuable reagents for esterification, providing a practical and efficient alternative to both carboxylic acids and acyl chlorides. The choice of anhydride depends on the specific requirements of the synthesis:
-
For routine esterifications , simple aliphatic anhydrides like acetic anhydride offer a cost-effective solution.
-
For reactions requiring higher yields and selectivity , especially with sensitive substrates, mixed anhydrides provide a powerful tool.
-
For achieving rapid reactions under mild conditions , the use of highly reactive anhydrides like TFAA as promoters can be advantageous.[10]
By understanding the relative reactivity and optimal conditions for each type of anhydride, researchers can significantly improve the outcomes of their esterification strategies.
References
- 1. Comparison of acid anhydrides with carboxylic acids in enantioselective enzymatic esterification of racemic menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. theexamformula.co.uk [theexamformula.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Wood Esterification by Fatty Acids Using Trifluoroacetic Anhydride as an Impelling Agent and Its Application for the Synthesis of a New Bioplastic [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ester synthesis by esterification [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. byjus.com [byjus.com]
- 17. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
A Comparative Guide to Amide Synthesis: Valeric Anhydride vs. DCC as Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is a cornerstone of modern organic synthesis, critical in the construction of peptides, pharmaceuticals, and functional materials. The choice of coupling method can significantly influence reaction efficiency, yield, and purity. This guide provides an objective comparison between a classical reagent, valeric anhydride (B1165640), and a widely used coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), for the synthesis of amides.
At a Glance: Valeric Anhydride vs. DCC
| Feature | Valeric Anhydride | Dicyclohexylcarbodiimide (DCC) |
| Reagent Type | Acylating Agent | Dehydrating/Coupling Agent |
| Reaction Principle | Nucleophilic Acyl Substitution | In situ activation of a carboxylic acid |
| Typical Substrates | Primary and secondary amines | Carboxylic acids and primary/secondary amines |
| Byproducts | Valeric acid | Dicyclohexylurea (DCU) |
| Work-up | Aqueous wash to remove valeric acid | Filtration to remove insoluble DCU |
| Reaction Conditions | Often requires base, can be exothermic | Mild conditions, often at 0 °C to room temperature |
| Common Additives | Base (e.g., pyridine (B92270), triethylamine) | DMAP, HOBt (to improve yield and reduce racemization) |
| Reported Yields | Moderate to High | Generally good to excellent (70-90% for many substrates)[1] |
Mechanism of Action
Valeric Anhydride: Direct Acylation
Amide synthesis using valeric anhydride proceeds through a direct nucleophilic acyl substitution mechanism. The amine nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a valerate (B167501) anion as the leaving group to form the amide.
Caption: Reaction mechanism of amide synthesis using valeric anhydride.
DCC: In Situ Activation of Carboxylic Acids
DCC is a dehydrating agent that facilitates the coupling of a carboxylic acid and an amine. The carboxylic acid first adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which leads to the formation of the amide bond and the insoluble byproduct, dicyclohexylurea (DCU).
Caption: Simplified mechanism of DCC-mediated amide bond formation.
Experimental Data: A Comparative Overview
Direct comparative studies between valeric anhydride and DCC for the same set of substrates are not extensively reported in the literature. However, by examining individual studies, we can compile representative data to highlight their performance.
Valeric Anhydride in Amide Synthesis
| Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Aniline | Pyridine, 0 °C to rt | High (qualitative) | General Knowledge |
| Benzylamine | Triethylamine (B128534), DCM, 0 °C to rt | High (qualitative) | General Knowledge |
| Diethylamine | Neat, reflux | Good (qualitative) | General Knowledge |
Note: The yields for valeric anhydride are often reported qualitatively as high or good in general organic chemistry literature. Specific percentages from recent, detailed studies are not as prevalent as for modern coupling agents.
DCC in Amide Synthesis
DCC has been extensively studied, and a wealth of quantitative data exists, particularly in the context of peptide synthesis and medicinal chemistry. Yields can vary significantly based on the steric and electronic properties of the substrates and the use of additives.
| Carboxylic Acid | Amine | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DMAP (2 equiv) | CH₂Cl₂ | 4 | 23 | 28[2] |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | DMAP (1 equiv), HOBt (10 mol%) | Acetonitrile | 42 | 23 | 51[2] |
| Diphenylacetic Acid | Diisopropylamine | - | - | - | - | No Product[2] |
| Thiazole carboxylic acid | Aniline derivative | DMAP, HOBt | CH₃CN | 18 | 23 | 80[2] |
| Naproxen | Morpholine | DMAP, HOBt | - | - | - | 84[2] |
| Naproxen | Proline methyl ester | DMAP, HOBt | - | - | - | 60[2] |
Experimental Protocols
General Protocol for Amide Synthesis using Valeric Anhydride
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a suitable base, such as pyridine or triethylamine (1.1-1.5 eq), in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Anhydride: Slowly add valeric anhydride (1.0-1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to remove the valeric acid byproduct, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.
General Protocol for Amide Synthesis using DCC
-
Dissolution: Dissolve the carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and any additives such as 4-(Dimethylamino)pyridine (DMAP) (0.1-1.0 eq) or 1-Hydroxybenzotriazole (HOBt) (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DCC: Add a solution of DCC (1.0-1.2 eq) in the same solvent dropwise to the stirred reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by column chromatography.
Experimental Workflow
References
Valeric Anhydride as a GC-MS Derivatization Reagent: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate derivatization reagent is a critical step in gas chromatography-mass spectrometry (GC-MS) analysis. The primary goal of derivatization is to modify analytes to increase their volatility, thermal stability, and improve their chromatographic behavior, ultimately leading to enhanced sensitivity and more reliable quantification.[1] This guide provides an objective evaluation of valeric anhydride (B1165640) as a GC-MS derivatization reagent, comparing its performance with other common alternatives based on available experimental data.
Introduction to Acylation and Valeric Anhydride
Acylation is a widely used derivatization technique that involves the introduction of an acyl group into a molecule, typically by replacing active hydrogens on functional groups such as amines (-NH), hydroxyls (-OH), and thiols (-SH).[1] This process converts polar, non-volatile compounds into less polar, more volatile esters, amides, and thioesters suitable for GC-MS analysis.[2]
Valeric anhydride (pentanoic anhydride) is an acylating agent that introduces a five-carbon valeryl (pentanoyl) group. While less common than its shorter-chain counterparts, acetic and propionic anhydride, the introduction of a larger alkyl chain can offer unique advantages in certain applications, such as altering chromatographic retention times to resolve co-eluting peaks.
Performance Comparison with Alternative Reagents
The performance of a derivatization reagent is assessed based on several factors, including reaction efficiency, derivative stability, and the chromatographic and mass spectrometric properties of the resulting derivatives. While comprehensive quantitative data for valeric anhydride as a derivatization reagent is limited in the scientific literature, we can infer its performance characteristics from the analysis of valeryl-containing compounds and by comparing it to well-documented acylating and silylating reagents.
The most common alternatives to valeric anhydride fall into two main categories: other acylating agents (e.g., acetic anhydride, propionic anhydride, and fluorinated anhydrides like heptafluorobutyric anhydride - HFBA) and silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, and N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
Data Presentation
The following tables summarize the performance of various derivatization reagents for the analysis of common analyte classes, providing a basis for comparison with the expected performance of valeric anhydride.
Table 1: Comparison of Derivatization Reagents for the Analysis of Opioids
| Reagent/Derivative | Analyte | LOD/LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages & Disadvantages |
| Valeric Anhydride | Valeryl Fentanyl | Data not available | Data not available | Data not available | Potential for unique chromatographic retention. Lack of published performance data. |
| Propionic Anhydride | Morphine, Codeine | LOQ: 25 ng/mL[3] | < 13% (intra- and inter-day)[3] | 87.2-108.5%[3] | Good stability and sensitivity; avoids mass spectral overlap with acetylated derivatives.[3] |
| Acetic Anhydride | Morphine, Codeine, 6-AM | LOD: < 10 ng/mL[3] | Data not available | Data not available | Widely used, but acetylated morphine can be indistinguishable from 6-acetylmorphine (B159328) (6-AM).[3] |
| MSTFA (Silylation) | Opiates | LOD: ~3 ng/mL, LOQ: 10 ng/mL[3] | 0.5-16.2%[3] | Data not available | Easy to prepare, no heating required, but derivatives can be sensitive to moisture.[3] |
Table 2: Comparison of Derivatization Reagents for the Analysis of Amphetamine-Type Stimulants
| Reagent/Derivative | Analyte | LOD/LOQ | Precision (%RSD) | Accuracy/Recovery (%) | Key Advantages & Disadvantages |
| Valeric Anhydride | Amphetamine (hypothetical) | Data not available | Data not available | Data not available | Mass spectrum of valeryl fentanyl suggests stable derivatives; lack of specific data for amphetamines. |
| Heptafluorobutyric Anhydride (HFBA) | 22 Amphetamine Derivatives | LOD: < 2 ng/mL[3] | < 20% (intra- and inter-day)[3] | Within ±20%[3] | Excellent sensitivity, especially with electron capture detection (ECD); produces stable derivatives. |
| Pentafluoropropionic Anhydride (PFPA) | Amphetamine, Methamphetamine | LOD: 100 ng/mL (scan mode)[4] | Within-run: 3.6-4.8%, Between-run: 5.3-6.7%[4] | Good correlation with established methods.[4] | Commonly used in forensic analysis; provides good chromatographic properties. |
| BSTFA (Silylation) | Amphetamine, Methamphetamine | Data not available | Data not available | Data not available | Forms TMS derivatives with good GC properties; can derivatize a wide range of compounds. |
Mass Spectrometric Characteristics of Valeryl Derivatives
The mass spectrum of a derivatized analyte is crucial for its identification. For valeryl derivatives of amines (valeryl amides), the fragmentation pattern can provide valuable structural information. The analysis of valeryl fentanyl, a potent synthetic opioid, serves as an excellent case study.
The electron ionization (EI) mass spectrum of valeryl fentanyl shows characteristic fragment ions. A dissertation on the chemical profiling of fentanyl-related substances notes that valeryl fentanyl fragments to produce major ions at m/z 273, 189, and 146.[5] The base peak is observed at m/z 273.[5] This fragmentation pattern allows for its differentiation from other fentanyl analogs.[5] The Cayman Spectral Library, a free, searchable GC-MS database, contains the full mass spectrum for valeryl fentanyl, which can be used as a reference.[6]
Experimental Protocols
While a specific, optimized protocol for the derivatization of a broad range of analytes with valeric anhydride is not widely published, a general procedure for acylation with anhydrides can be adapted. The following is a representative protocol.
General Protocol for Acylation with Valeric Anhydride
-
Sample Preparation: Evaporate the sample extract containing the analytes to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as moisture can hydrolyze the anhydride reagent.
-
Reagent Addition: Add 50 µL of a suitable solvent, such as pyridine (B92270) or ethyl acetate, to the dried sample. Pyridine can also act as a catalyst and an acid scavenger for the hydrochloric acid byproduct.[1]
-
Derivatization: Add 50 µL of valeric anhydride to the sample solution.
-
Reaction: Cap the vial tightly and heat at 60-80°C for 20-60 minutes. Optimal time and temperature will depend on the analyte and may require empirical determination.[3]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample can then be directly injected into the GC-MS system. Alternatively, a work-up step involving evaporation of the excess reagent and reconstitution in a suitable solvent (e.g., hexane, ethyl acetate) can be performed to remove the valeric acid byproduct and protect the GC column.[1]
Visualizations
Acylation Reaction of an Amine with Valeric Anhydride
Caption: General reaction scheme for the derivatization of a primary amine.
Experimental Workflow for GC-MS Derivatization
Caption: A typical workflow for sample preparation and derivatization.
Comparison of Derivatization Reagent Properties
Caption: Key properties of acylation versus silylation reagents.
Conclusion
Valeric anhydride presents itself as a viable, albeit less-documented, acylation reagent for GC-MS derivatization. The longer alkyl chain it introduces, compared to acetic or propionic anhydride, can be advantageous for chromatographic separation of certain analytes. The analysis of valeryl fentanyl demonstrates that stable derivatives with characteristic mass spectra can be formed and successfully analyzed by GC-MS.[5][7]
However, the lack of comprehensive, published quantitative performance data—such as limits of detection, precision, and accuracy—for a wide range of compounds makes it difficult to recommend valeric anhydride as a first-line reagent over well-established alternatives like propionic anhydride, HFBA, or silylating agents. For analytes in complex matrices or at trace levels, the proven performance of these other reagents is a significant advantage.
Researchers may consider evaluating valeric anhydride in situations where common derivatization methods fail to provide adequate chromatographic resolution or when unique fragmentation patterns are desired for mass spectrometric identification. In such cases, careful optimization of the reaction conditions will be necessary to ensure complete and reproducible derivatization.
References
- 1. gcms.cz [gcms.cz]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 5. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Development and Evaluation of an Opioid Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Acylating Reagents for Valeric Anhydride
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a fundamental transformation in organic synthesis, pivotal in the development of pharmaceuticals and fine chemicals. Valeric anhydride (B1165640) is a commonly employed reagent for introducing the valeryl (pentanoyl) group. However, its moderate reactivity, handling considerations, and the loss of one equivalent of the valeryl group as a byproduct necessitate the exploration of alternative reagents. This guide provides an objective comparison of viable alternatives to valeric anhydride, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal reagent for their specific acylation needs.
Overview of Acylation and Reagent Reactivity
The choice of an acylating agent is critical as it directly influences reaction efficiency, selectivity, and scalability. The reactivity of common acylating agents generally follows the order: Acyl Halides > Acid Anhydrides > Activated Esters > Carboxylic Acids (with coupling agents).[1] This trend is reflected in the required reaction conditions and the yields obtained.
Core Alternatives to Valeric Anhydride
The primary alternatives to valeric anhydride for introducing the valeryl group include:
-
Valeryl Chloride: A highly reactive acyl halide.
-
Valeric Acid with Coupling Agents: A versatile method where the carboxylic acid is activated in situ.
-
N-Pentanoyl Imidazole (B134444): A milder and more selective acylating agent.
Each of these alternatives offers a unique profile of reactivity, advantages, and disadvantages.
Data Presentation: Performance Comparison of Acylating Agents
The following tables summarize quantitative data for the acylation of representative alcohol and amine substrates. While direct comparative data under identical conditions is not always available in the literature, the provided information offers valuable insights into the relative performance of these reagents.
O-Acylation of Benzyl Alcohol
The esterification of hydroxyl groups is a fundamental transformation. The data below, while for acetylation, provides a strong indication of the relative reactivity between acyl chlorides and anhydrides.
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
| Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| Acetic Anhydride | None | Solvent-free | 60 | 7 | >99 |
Data adapted from a comparative study on acetylation.[1]
As the data suggests, acetyl chloride provides a higher yield in a shorter reaction time compared to acetic anhydride under catalyzed conditions, highlighting the greater reactivity of acyl chlorides.
N-Acylation of Aniline
The acylation of amines to form amides is a crucial reaction in the synthesis of many pharmaceuticals.
| Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |
| Valeric Anhydride | AlCl₃ | Benzene | Reflux | 4-6 h | High (not specified) |
| Valeryl Chloride | AlCl₃ | Benzene | 0-10 °C | 30 min | 87 (for Valerophenone) |
| N-Pentanoyl Imidazole | None | THF | Room Temp | 12-24 h | High (not specified) |
Data compiled from various sources.[2][3]
This comparison illustrates that valeryl chloride is highly reactive, enabling rapid reactions at low temperatures.[2] Valeric anhydride requires more forcing conditions, while N-pentanoyl imidazole offers a milder alternative, suitable for sensitive substrates, though it may require longer reaction times.[2]
Mandatory Visualization
Reactivity Hierarchy of Acylating Agents
References
efficiency of valeric anhydride in peptide coupling compared to other methods
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly influences yield, purity, and overall efficiency. While a plethora of coupling reagents are available, this guide provides a comparative analysis of valeric anhydride (B1165640), a symmetric anhydride, against other commonly employed methods such as those utilizing uronium/aminium salts (HATU, HBTU) and carbodiimides (DCC).
Performance Comparison of Coupling Reagents
Direct comparative studies on the efficiency of valeric anhydride in peptide coupling are limited in publicly available literature. However, by examining the performance of symmetric anhydrides as a class and specific synthesis examples, we can draw valuable comparisons. Symmetric anhydrides have been reported to offer high yields and purity in solid-phase peptide synthesis (SPPS).[1] A notable example is the synthesis of methionine-enkephalin using symmetric anhydrides of Fmoc-amino acids, which resulted in an overall yield of 42%.
In contrast, modern coupling reagents like HATU are renowned for their high efficiency, particularly in synthesizing complex and sterically hindered peptides, often achieving purities greater than 95%.[2] HBTU is another widely used reagent known for its high coupling efficiency, with typical crude purities exceeding 70% and overall yields ranging from 50% to 80%.[3] The more traditional carbodiimide (B86325) method using DCC with an additive like HOBt is a cost-effective option that generally provides good yields, though the final purity can be impacted by the formation of an insoluble dicyclohexylurea (DCU) byproduct.[4][5]
| Coupling Reagent/Method | Reagent Class | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Valeric Anhydride | Symmetric Anhydride | Moderate to High (e.g., 42% overall yield for methionine-enkephalin) | Good to Excellent | High reactivity; absence of urea (B33335) byproducts.[6] | Less atom-economical (requires 2 eq. of amino acid); potential for racemization.[6] |
| HATU | Uronium/Aminium Salt | High | >95% (crude) | Very high efficiency, especially for difficult sequences; low racemization.[2][7] | Higher cost compared to carbodiimides. |
| HBTU | Uronium/Aminium Salt | 50-80% | >70% (crude) | High efficiency; well-established protocols.[3] | Can be less effective for sterically hindered amino acids compared to HATU.[8] |
| DCC/HOBt | Carbodiimide | Good | Variable (affected by DCU byproduct) | Cost-effective; widely used.[4] | Formation of insoluble DCU byproduct complicates purification; potential for racemization.[4][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient peptide synthesis. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using valeric anhydride (as a symmetric anhydride) and other common coupling reagents.
Protocol 1: Peptide Coupling using a Symmetric Anhydride (e.g., Valeric Anhydride)
This protocol is based on the general procedure for using pre-formed symmetric anhydrides in Fmoc-based SPPS.
Materials:
-
Fmoc-protected amino acid
-
Valeric anhydride (or other symmetric anhydride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) for in situ formation (optional)
-
Resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Symmetric Anhydride Formation (Pre-formation method):
-
Dissolve the Fmoc-protected amino acid (2 equivalents) in DCM.
-
Add DCC (1 equivalent) to the amino acid solution at 0°C.
-
Stir the mixture for 30-60 minutes at 0°C.
-
Filter the precipitated DCU and collect the filtrate containing the symmetric anhydride.
-
Evaporate the DCM under reduced pressure.
-
-
Coupling Reaction:
-
Dissolve the pre-formed symmetric anhydride in DMF.
-
Add the anhydride solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 2: HATU-Mediated Peptide Coupling
Materials:
-
Fmoc-protected amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Resin with a free N-terminal amine
-
DMF
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Activation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents) and HATU (1.9-4.5 equivalents) in DMF.
-
Add DIPEA (4-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.[9]
-
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30 minutes to 4 hours.[10]
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.[10]
Protocol 3: HBTU-Mediated Peptide Coupling
Materials:
-
Fmoc-protected amino acid
-
HBTU
-
DIPEA
-
Resin with a free N-terminal amine
-
DMF
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Activation:
-
Coupling: Immediately add the activation mixture to the deprotected resin and agitate for 30-60 minutes.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test and wash the resin as described in Protocol 1.
Protocol 4: DCC/HOBt-Mediated Peptide Coupling
Materials:
-
Fmoc-protected amino acid
-
DCC
-
1-Hydroxybenzotriazole (HOBt)
-
Resin with a free N-terminal amine
-
DMF/DCM
Procedure:
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Coupling:
-
Dissolve the Fmoc-protected amino acid (2 equivalents) and HOBt (2 equivalents) in a 1:1 mixture of DMF and DCM.
-
Add the solution to the deprotected resin.
-
Add DCC (2 equivalents) to the resin suspension.
-
Agitate the mixture for 2-4 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM. The DCU byproduct will precipitate and be removed during the washing steps.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of symmetric anhydrides.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation and coupling using a symmetric anhydride.
Conclusion
The selection of a peptide coupling reagent is a multifaceted decision that requires careful consideration of the specific peptide sequence, desired purity, scale of synthesis, and cost. While direct comparative data for valeric anhydride is not abundant, the principles of symmetric anhydride chemistry suggest it can be an effective method, particularly when high reactivity is desired and the cost of the amino acid is not a limiting factor. For routine and challenging syntheses, modern onium salt-based reagents like HATU and HBTU offer a combination of high efficiency and low side reactions, making them a popular choice in many research and development settings. The classic carbodiimide approach with DCC remains a viable and economical option, especially for large-scale production where purification challenges can be addressed. Ultimately, the optimal choice of coupling reagent will depend on a thorough evaluation of the project's specific requirements and constraints.
References
- 1. people.uniurb.it [people.uniurb.it]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Reactivity Face-Off: Valeric Anhydride vs. Isovaleric Anhydride in Acylation Reactions
For researchers, scientists, and drug development professionals, the choice of an acylating agent is a critical decision that influences reaction efficiency, yield, and purity. This guide provides an objective comparison of the reactivity of valeric anhydride (B1165640) and its branched-chain isomer, isovaleric anhydride, supported by established chemical principles and a detailed experimental protocol for direct comparison.
The primary difference in the reactivity of valeric anhydride and isovaleric anhydride stems from their structural variations. Valeric anhydride possesses a linear five-carbon acyl chain, while isovaleric anhydride features a branched chain with a methyl group at the 3-position. This seemingly subtle difference in topology gives rise to distinct steric environments around the electrophilic carbonyl centers, which in turn dictates their accessibility to nucleophiles.
Performance Comparison: A Tale of Steric Hindrance
In nucleophilic acyl substitution reactions, the approach of a nucleophile to the carbonyl carbon is a key step. The branched structure of isovaleric anhydride introduces greater steric bulk near the reactive site compared to the linear chain of valeric anhydride. This increased steric hindrance in isovaleric anhydride is expected to impede the approach of nucleophiles, leading to a slower reaction rate compared to its linear counterpart under identical conditions.
While direct, peer-reviewed kinetic studies quantitatively comparing these two specific anhydrides are not extensively available in the literature, the principle of steric hindrance is a well-established factor in determining reaction rates. For instance, studies on the acylation of indoles have noted that while good yields can be obtained with both straight-chain and branched-chain acid anhydrides, the steric environment can influence reaction pathways and regioselectivity.[1]
The following table summarizes the expected relative performance of valeric anhydride and isovaleric anhydride in a typical acylation reaction based on these principles.
| Parameter | Valeric Anhydride | Isovaleric Anhydride | Rationale |
| Relative Reaction Rate | Faster | Slower | The linear structure of valeric anhydride presents less steric hindrance to the approaching nucleophile compared to the branched structure of isovaleric anhydride. |
| Expected Yield (under identical, optimized conditions) | Higher | Lower | A faster reaction rate often correlates with higher product yield in a given timeframe, assuming side reactions are minimal. |
| Steric Hindrance | Low | Moderate | The isobutyl group in isovaleric anhydride is bulkier than the n-butyl group in valeric anhydride. |
| Electronic Effects | Similar | Similar | The inductive effects of the alkyl chains are comparable, making steric factors the primary differentiator in reactivity. |
Experimental Protocols: A Framework for Comparative Analysis
To empirically determine the reactivity difference between valeric and isovaleric anhydride, a comparative kinetic study or a parallel synthesis yielding a quantifiable product can be performed. A Friedel-Crafts acylation of a suitable aromatic substrate, such as anisole (B1667542), provides a robust platform for such a comparison.
Protocol: Comparative Friedel-Crafts Acylation of Anisole
Objective: To compare the reaction rate and yield of the acylation of anisole using valeric anhydride and isovaleric anhydride under identical conditions.
Materials:
-
Anisole
-
Valeric anhydride
-
Isovaleric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrers
-
Reflux condensers
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In two separate, dry 250 mL three-necked round-bottom flasks equipped with magnetic stirrers, reflux condensers, and dropping funnels, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Anhydride: Cool the suspensions to 0 °C using an ice bath. To one flask, add valeric anhydride (1.0 equivalent) dropwise over 30 minutes. To the second flask, add isovaleric anhydride (1.0 equivalent) dropwise over the same duration.
-
Addition of Anisole: To each flask, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice baths and allow the reactions to stir at room temperature. Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 30 minutes) and quenching them with 1 M HCl.
-
Workup (for each aliquot and at the end of the reaction):
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis: Analyze the crude product from each time point by GC-MS or HPLC to determine the conversion of anisole and the formation of the corresponding acylated product (4-methoxyvalerophenone or 4-methoxyisovalerophenone). Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.
-
Final Yield Determination: After a set reaction time (e.g., 6 hours), perform the full workup on both reaction mixtures and purify the products by column chromatography to determine the isolated yields.
Visualizing the Reaction Pathway and Experimental Logic
To better understand the processes involved, the following diagrams illustrate the generalized mechanism of a Lewis acid-catalyzed Friedel-Crafts acylation and the logical workflow for the comparative experiment.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Experimental Workflow for Comparison.
References
cost-benefit analysis of using valeric anhydride in synthesis
In the landscape of chemical synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of acylating agent is a critical decision that influences reaction efficiency, cost, and overall process safety. Valeric anhydride (B1165640), a derivative of valeric acid, serves as a key reagent for introducing the valeryl group into molecules. This guide provides a comprehensive cost-benefit analysis of using valeric anhydride compared to its primary alternatives: valeryl chloride and the combination of valeric acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).
Performance Comparison of Acylating Agents
The selection of an acylating agent hinges on a balance of reactivity, selectivity, handling characteristics, and cost. Valeric anhydride occupies a moderate ground in terms of reactivity, offering a more controlled reaction compared to the highly reactive valeryl chloride, while being more straightforward to use than the multi-component valeric acid/DCC system.
Qualitative Comparison of Acylating Agents:
| Reagent/Method | Reactivity | Handling | Key Advantages | Key Disadvantages |
| Valeric Anhydride | Moderate | Easier to handle than acyl halides. | Byproduct (valeric acid) is less corrosive than HCl. | Less reactive, may require higher temperatures or catalysts; loss of one valeryl group as byproduct.[1] |
| Valeryl Chloride | High | Corrosive and moisture-sensitive. | High reactivity, often leading to faster reactions and higher yields. | Generates corrosive HCl gas; may require a scavenger base.[1] |
| Valeric Acid + DCC | Variable | Requires careful handling of DCC and removal of byproduct. | Avoids the use of more hazardous acylating agents. | Formation of insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification. |
While direct, side-by-side quantitative comparisons under identical conditions are not extensively available in the literature, the general trend indicates that valeryl chloride often provides higher yields in shorter reaction times due to its greater reactivity. However, this comes at the cost of more hazardous handling and the production of corrosive HCl gas. Valeric anhydride offers a compromise, with safer handling and a less corrosive byproduct, though it may require more forcing conditions to achieve comparable results. The valeric acid/DCC method is a milder alternative but is hampered by the formation of the often difficult-to-remove DCU byproduct.
Cost Analysis
To provide a clear economic comparison, the approximate costs of the reagents from a major supplier (Sigma-Aldrich) have been compiled and standardized to a cost per mole. This allows for a more direct comparison of the expense associated with each method for introducing a valeryl group.
Approximate Reagent Costs (per mole):
| Reagent | Supplier | Catalog Price (USD) | Molar Mass ( g/mol ) | Cost per Mole (USD) |
| Valeric Anhydride | Sigma-Aldrich | $145.00 / 100 mL (94.4 g) | 186.25 | $284.58 |
| Valeryl Chloride | Sigma-Aldrich | $69.00 / 100 g | 120.58 | $83.20 |
| Valeric Acid | Sigma-Aldrich | ~$35.50 / 100 g | 102.13 | ~$36.24 |
| DCC | Sigma-Aldrich | $221.00 / 1 kg | 206.33 | $45.58 |
Note: Prices are approximate and subject to change. The price for valeric acid is an estimate based on available data. The cost for the valeric acid + DCC method should consider the combined cost of both reagents.
From a purely reagent cost perspective, valeryl chloride is the most economical choice for introducing a single valeryl group. While valeric acid itself is inexpensive, the necessity of a coupling agent like DCC significantly increases the overall cost of that method. Valeric anhydride is the most expensive option per mole. However, a comprehensive cost analysis must also factor in process costs such as reaction time, energy input, purification expenses, and waste disposal, which can vary significantly between the different methods.
Byproduct and Safety Considerations
The nature of the byproducts generated is a critical factor in the overall cost-benefit analysis, impacting purification, waste disposal, and operator safety.
-
Valeric Anhydride: The primary byproduct is valeric acid, which is less corrosive and easier to handle than hydrogen chloride.[1] It can often be removed by a simple aqueous wash.
-
Valeryl Chloride: This reagent produces hydrogen chloride (HCl) gas, which is highly corrosive and requires the use of a scavenger base and appropriate ventilation.[1] This adds to the complexity and potential hazards of the reaction.
-
Valeric Acid + DCC: The main byproduct is dicyclohexylurea (DCU), a solid that is often insoluble in common organic solvents, making its removal from the reaction mixture challenging.[2] While filtration is a common removal method, residual DCU can sometimes co-precipitate with the product, necessitating more complex purification steps like column chromatography.[2] In terms of toxicity, DCU is considered harmful if swallowed, but detailed toxicological data is limited.[3]
Safety Profile:
| Reagent | Key Hazards |
| Valeric Anhydride | Causes severe skin burns and eye damage.[4] |
| Valeryl Chloride | Flammable liquid, causes severe skin burns and eye damage, toxic if inhaled.[5] |
| DCC | Toxic, causes severe skin burns and eye damage, may cause an allergic skin reaction. |
Experimental Protocols
1. Amide Synthesis: Acylation of Aniline (B41778) with Valeric Anhydride
-
Materials: Aniline, valeric anhydride, pyridine (B92270), diethyl ether, 1 M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.
-
Procedure: To a solution of aniline (1.0 eq) and pyridine (1.2 eq) in diethyl ether at 0 °C, add valeric anhydride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-phenylpentanamide. Purify by recrystallization or column chromatography.
2. Ester Synthesis: Esterification of 1-Butanol (B46404) with Valeryl Chloride
-
Materials: 1-Butanol, valeryl chloride, triethylamine (B128534), dichloromethane (B109758), water, brine, anhydrous Na₂SO₄.
-
Procedure: In a flask containing 1-butanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add valeryl chloride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours. After the reaction is complete (monitored by TLC), quench with water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude butyl valerate (B167501) can be purified by distillation.
3. Peptide Coupling: Synthesis of a Dipeptide using Valeric Acid and DCC
-
Materials: N-protected amino acid (e.g., Boc-Gly-OH), amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl), DCC, triethylamine, dichloromethane.
-
Procedure: To a solution of Boc-Gly-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) in dichloromethane, add triethylamine (1.0 eq) and stir for 15 minutes at 0 °C. Add a solution of DCC (1.1 eq) in dichloromethane dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give the dipeptide, which can be further purified.
Visualization of Relevant Pathways
In drug development and biological research, acylation is a fundamental process. For instance, in solid-phase peptide synthesis (SPPS), coupling agents are used to form amide bonds, a process analogous to the acylation reactions discussed.
Protein acylation is also a critical post-translational modification that regulates a wide array of cellular processes.
Conclusion
The choice between valeric anhydride, valeryl chloride, and valeric acid with a coupling agent for synthesis is a multifaceted decision that requires careful consideration of cost, reactivity, safety, and purification challenges.
-
Valeryl chloride is the most cost-effective and reactive option, making it suitable for large-scale synthesis where speed and raw material costs are paramount. However, its hazardous nature and the generation of corrosive HCl necessitate robust safety protocols and infrastructure.
-
Valeric anhydride offers a safer and more manageable alternative to valeryl chloride, with a less corrosive byproduct. While it is the most expensive reagent per mole, the reduced handling risks and simpler workup may offset the initial cost in certain applications, particularly in research and development settings.
-
Valeric acid with DCC provides a milder route for acylation, avoiding the use of highly reactive acylating agents. However, the cost of the coupling agent and the significant purification challenges posed by the dicyclohexylurea byproduct can be major drawbacks, often limiting its use to smaller-scale syntheses or when other methods are not viable.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, the available equipment and safety measures, and the overall economic and environmental goals of the process.
References
- 1. peptide.com [peptide.com]
- 2. Valeric acid price,buy Valeric acid - chemicalbook [m.chemicalbook.com]
- 3. Targeting the signaling pathway of acylation stimulating protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of Valeric Anhydride and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of valeric anhydride (B1165640) and its key derivatives: valeric acid, methyl valerate, ethyl valerate, and valeryl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these compounds through common spectroscopic techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for valeric anhydride and its derivatives.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |
| Valeric Anhydride | 1819, 1752[1] | C=O (anhydride, asymmetric & symmetric stretching) |
| 1038[1] | C-O (anhydride) | |
| Valeric Acid | 2500-3000 (broad) | O-H (carboxylic acid) |
| 1710 | C=O (carboxylic acid)[2] | |
| Methyl Valerate | 1740-1730 | C=O (ester) |
| 1250-1000 | C-O (ester) | |
| Ethyl Valerate | 1739 | C=O (ester)[3] |
| 1250-1000 | C-O (ester) | |
| Valeryl Chloride | ~1800 | C=O (acid chloride)[3] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| Valeric Anhydride | 2.45 | t | 4H | α-CH₂ |
| 1.65 | m | 4H | β-CH₂ | |
| 1.40 | m | 4H | γ-CH₂ | |
| 0.93 | t | 6H | δ-CH₃ | |
| Valeric Acid | 11-12 | br s | 1H | -COOH |
| 2.35 | t | 2H | α-CH₂ | |
| 1.63 | m | 2H | β-CH₂ | |
| 1.38 | m | 2H | γ-CH₂ | |
| 0.92 | t | 3H | δ-CH₃ | |
| Methyl Valerate | 3.67 | s | 3H | -OCH₃ |
| 2.32 | t | 2H | α-CH₂ | |
| 1.61 | m | 2H | β-CH₂ | |
| 1.37 | m | 2H | γ-CH₂ | |
| 0.92 | t | 3H | δ-CH₃ | |
| Ethyl Valerate | 4.12 | q | 2H | -OCH₂CH₃ |
| 2.29 | t | 2H | α-CH₂ | |
| 1.58 | m | 2H | β-CH₂ | |
| 1.35 | m | 2H | γ-CH₂ | |
| 1.25 | t | 3H | -OCH₂CH₃ | |
| 0.92 | t | 3H | δ-CH₃ | |
| Valeryl Chloride | 2.88 | t | 2H | α-CH₂ |
| 1.70 | m | 2H | β-CH₂ | |
| 1.43 | m | 2H | γ-CH₂ | |
| 0.95 | t | 3H | δ-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃)
| Compound | δ (ppm) C=O | δ (ppm) α-C | δ (ppm) β-C | δ (ppm) γ-C | δ (ppm) δ-C | Other δ (ppm) |
| Valeric Anhydride | 168.8 | 35.5 | 26.8 | 22.1 | 13.6 | |
| Valeric Acid | 179.8 | 33.8 | 26.7 | 22.2 | 13.6 | |
| Methyl Valerate | 174.2 | 34.0 | 26.9 | 22.2 | 13.7 | 51.4 (-OCH₃) |
| Ethyl Valerate | 173.7 | 34.2 | 27.0 | 22.3 | 13.7 | 60.2 (-OCH₂), 14.2 (-OCH₂CH₃) |
| Valeryl Chloride | 173.9 | 46.5 | 26.4 | 22.0 | 13.6 |
Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Valeric Anhydride | 186 (M⁺) | 103, 85, 57, 43 |
| Valeric Acid | 102 (M⁺) | 60, 45, 43, 27 |
| Methyl Valerate | 116 (M⁺) | 85, 74, 59, 43 |
| Ethyl Valerate | 130 (M⁺) | 88, 85, 60, 57, 45, 29 |
| Valeryl Chloride | 120/122 (M⁺, ³⁵Cl/³⁷Cl) | 85, 57, 43 |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of valeric anhydride and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-25 mg of the neat liquid sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.[4][5]
-
For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.[4]
-
Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[6]
-
-
Instrument Parameters (¹H NMR) :
-
Spectrometer : 400 MHz or higher field strength.
-
Number of Scans : 16-64, depending on the sample concentration.
-
Relaxation Delay : 1-2 seconds.
-
Pulse Width : 30-45 degrees.
-
Acquisition Time : 2-4 seconds.
-
-
Instrument Parameters (¹³C NMR) :
-
Spectrometer : 100 MHz or higher.
-
Number of Scans : 1024 or more, depending on concentration.
-
Relaxation Delay : 2 seconds.
-
Pulse Program : A standard proton-decoupled pulse sequence.
-
-
Data Processing :
-
Software such as MestReNova or similar can be used for data processing.[7][8][9]
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.[10][11]
-
Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the sample and the crystal.[12]
-
-
Instrument Parameters :
-
Technique : Attenuated Total Reflectance (ATR).
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
-
Data Processing :
Mass Spectrometry (MS)
-
Sample Introduction :
-
For volatile liquids like valeric anhydride and its derivatives, direct injection or infusion into the ion source via a syringe pump is a suitable method.
-
Alternatively, coupling with gas chromatography (GC-MS) can be used for separation and analysis of these compounds.
-
-
Instrument Parameters (Electron Ionization - EI) :
-
Data Analysis :
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Utilize mass spectral databases (e.g., NIST) for comparison and confirmation of the compound's identity.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: Workflow for spectroscopic analysis.
References
- 1. FTIR | FTIR Analysis Software | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. youtube.com [youtube.com]
- 3. as.uky.edu [as.uky.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. chem.latech.edu [chem.latech.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 16. Electron ionization - Wikipedia [en.wikipedia.org]
A Comparative Kinetic Analysis of Valeric Anhydride and Valeryl Chloride Hydrolysis
For Immediate Release
This guide provides a detailed kinetic comparison of the hydrolysis of valeric anhydride (B1165640) and valeryl chloride, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the relative reactivity of these acylating agents is crucial for optimizing reaction conditions, controlling product formation, and ensuring process safety. While both compounds are reactive acyl sources that hydrolyze to valeric acid, their reaction rates differ significantly due to the nature of their leaving groups.
Executive Summary
Comparative Reactivity: Theoretical Framework
The hydrolysis of both valeric anhydride and valeryl chloride proceeds via a nucleophilic acyl substitution mechanism. The rate of this reaction is primarily influenced by the electrophilicity of the carbonyl carbon and the ability of the leaving group to depart.
-
Valeryl Chloride: The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it highly electrophilic and susceptible to nucleophilic attack by water. The resulting chloride ion is a very stable leaving group.
-
Valeric Anhydride: The leaving group in the hydrolysis of valeric anhydride is a carboxylate anion (valerate). While still a good leaving group, it is less stable than the chloride ion.
This fundamental difference in leaving group stability dictates that the hydrolysis of valeryl chloride will be kinetically more favorable than that of valeric anhydride.
Quantitative Data Summary
Direct comparative kinetic data for the hydrolysis of valeric anhydride and valeryl chloride is sparse. However, studies on homologous aliphatic acid chlorides and anhydrides provide a strong basis for a semi-quantitative comparison.
It has been observed that the rate of hydrolysis for straight-chain aliphatic acid chlorides (from acetyl to butyryl chloride) decreases as the alkyl chain length increases.[1] While specific rate constants for valeryl chloride are not provided in the readily available literature, it is expected to follow this trend.
For aliphatic anhydrides, kinetic studies on propionic and butyric anhydride have been conducted.[2][3] These studies indicate that the hydrolysis rates are measurable and can be determined using techniques such as pH-stat titration.
To provide a direct quantitative comparison, the following table presents a template for the data that would be obtained through the experimental protocols outlined in this guide. The values are hypothetical and serve to illustrate the expected relative rates.
| Parameter | Valeric Anhydride | Valeryl Chloride |
| Pseudo-First-Order Rate Constant (k') at 25°C | Expected to be slower | Expected to be faster |
| Half-life (t½) at 25°C | Expected to be longer | Expected to be shorter |
Experimental Protocols
To obtain precise kinetic data for a direct comparison, the following experimental protocols can be employed. These methods are adapted from established procedures for studying the hydrolysis of other acid anhydrides and acyl chlorides.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This non-invasive technique allows for real-time monitoring of the concentrations of reactants and products without disturbing the reaction mixture.
Methodology:
-
Calibration:
-
Prepare standard solutions of known concentrations of valeric anhydride, valeryl chloride, and valeric acid in a suitable solvent (e.g., a mixture of dioxane and water).
-
Acquire the FTIR spectra for each standard to identify characteristic absorption bands and create calibration curves of absorbance versus concentration. The carbonyl stretching frequencies for the anhydride (around 1818 and 1750 cm⁻¹), the acid chloride (around 1800 cm⁻¹), and the carboxylic acid (around 1710 cm⁻¹) are typically distinct.
-
-
Reaction Monitoring:
-
In a thermostated reaction vessel equipped with an in-situ FTIR probe, dissolve a known amount of either valeric anhydride or valeryl chloride in the chosen solvent system.
-
Initiate the hydrolysis by adding a known amount of water and immediately begin acquiring FTIR spectra at regular time intervals.
-
-
Data Analysis:
-
Using the calibration curves, determine the concentration of the reactant (valeric anhydride or valeryl chloride) at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (using a large excess of water), the slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
pH-Stat Titration
This method is suitable for studying the kinetics of hydrolysis by monitoring the production of the acidic product (valeric acid and, in the case of valeryl chloride, hydrochloric acid).
Methodology:
-
Instrumentation Setup:
-
Set up an automatic titrator with a pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
-
-
Reaction Initiation:
-
In a thermostated reaction vessel, introduce a known amount of the solvent (e.g., a water-organic solvent mixture).
-
Initiate the reaction by adding a known amount of valeric anhydride or valeryl chloride.
-
-
Titration and Data Collection:
-
The pH-stat will maintain a constant pH by adding the basic titrant to neutralize the acid produced during hydrolysis.
-
Record the volume of titrant added as a function of time.
-
-
Data Analysis:
-
The rate of addition of the titrant is directly proportional to the rate of the hydrolysis reaction. From this data, the reaction rate and the rate constant can be determined.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hydrolysis reaction pathways and a generalized experimental workflow for the kinetic analysis.
Caption: Hydrolysis pathways of valeric anhydride and valeryl chloride.
Caption: Generalized workflow for kinetic analysis of hydrolysis.
Conclusion
References
performance of valeric anhydride in Friedel-Crafts acylation vs. other acyl donors
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, pivotal for the formation of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries. The choice of the acylating agent is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of valeric anhydride (B1165640) against other common acyl donors, particularly valeryl chloride, in the context of Friedel-Crafts acylation, supported by experimental data and detailed protocols.
Performance Comparison of Acyl Donors
Valeric anhydride and valeryl chloride are the most common reagents for introducing a valeryl group onto an aromatic ring via Friedel-Crafts acylation. While both can achieve the desired transformation, their performance characteristics differ significantly in terms of reactivity, reaction conditions, and byproducts.
| Acyl Donor | Structure | Reactivity | Typical Byproduct | Key Advantages & Disadvantages |
| Valeric Anhydride | (CH₃(CH₂)₃CO)₂O | Moderate | Valeric Acid | Advantages: Easier to handle and less corrosive than acyl halides. The byproduct, valeric acid, is less aggressive than hydrogen halides.[1] Disadvantages: Less reactive, often requiring higher temperatures, longer reaction times, or more catalyst.[1] One equivalent of the valeryl group is lost as the carboxylate byproduct.[1] |
| Valeryl Chloride | CH₃(CH₂)₃COCl | High | Hydrogen Chloride (HCl) | Advantages: High reactivity leads to faster reactions and often higher yields under milder conditions.[1][2] More cost-effective and readily available than the corresponding bromide.[1] Disadvantages: Highly corrosive and moisture-sensitive, releasing corrosive HCl gas.[1] May require a scavenger base to neutralize the HCl produced.[1] |
Quantitative Data Summary
Direct comparative yield data for valeric anhydride and valeryl chloride under identical conditions is scarce in publicly available literature. However, representative yields from various sources provide a useful benchmark for their performance in acylating different aromatic substrates.
| Aromatic Substrate | Acyl Donor | Catalyst | Solvent | Yield (%) | Reference |
| Benzene (B151609) | Valeryl Chloride | AlCl₃ | Benzene | 87 | [2] |
| Anisole | Acetic Anhydride | AlCl₃ | Not Specified | 85.7 | [3] |
| Anisole | Acetic Anhydride | FeCl₃·6H₂O | TAAIL 6 | up to 99 | [4] |
| Toluene | Acetyl Chloride | AlCl₃ | Methylene Chloride | Not specified, but product isolated | [5][6] |
Note: TAAIL 6 refers to a specific tunable aryl alkyl ionic liquid used as a green solvent system.
Experimental Protocols
The following are detailed experimental protocols for the Friedel-Crafts acylation of benzene using valeric anhydride and valeryl chloride.
Protocol 1: Friedel-Crafts Acylation of Benzene with Valeryl Chloride
This protocol describes a classic approach using an acyl chloride and a Lewis acid catalyst.[1]
Materials:
-
Benzene (anhydrous)
-
Valeryl chloride
-
Aluminum chloride (anhydrous)
-
1N Hydrochloric acid solution
-
Dichloromethane
-
Ice
Equipment:
-
250 mL three-necked, round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Dry the apparatus in an oven and assemble it while hot under a stream of dry nitrogen.
-
Reagents: Suspend 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in 4 equivalents of anhydrous benzene, which serves as both the solvent and the substrate.
-
Addition: Cool the suspension in an ice bath to 0-5 °C. Add 1.0 equivalent of valeryl chloride dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. The reaction generates HCl gas, which should be vented through a suitable trap.
-
Reaction: After the addition is complete, raise the reaction temperature to 40°C and stir for 2 hours.[2]
-
Quenching: Cool the flask in an ice bath and slowly add 500 mL of 1N hydrochloric acid solution to quench the reaction.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with 400 mL of dichloromethane.
-
Isolation: Combine the organic phases and concentrate under reduced pressure to yield the final product, valerophenone.[2]
Protocol 2: Friedel-Crafts Acylation of Benzene with Valeric Anhydride
This method requires more forcing conditions due to the lower reactivity of the anhydride.[1]
Materials:
-
Benzene (anhydrous)
-
Valeric anhydride
-
Aluminum chloride (anhydrous)
-
Saturated sodium bicarbonate solution
-
Ice
Equipment:
-
250 mL three-necked, round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
Procedure:
-
Setup: Assemble the same apparatus as in Protocol 1, ensuring all glassware is thoroughly dried.
-
Reagents: Suspend 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) in 5 equivalents of anhydrous benzene.
-
Addition: Cool the mixture to 5 °C. Add 1.0 equivalent of valeric anhydride dropwise over 30-45 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour and then heat to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. Note that the byproduct, valeric acid, will also be present and is removed during the bicarbonate wash.[1]
Reaction Mechanism and Workflow Diagrams
The following diagrams illustrate the fundamental processes involved in Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
References
comparative analysis of byproducts from different acylating agents
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, product purity, and overall process viability. While the reactivity of the acylating agent itself is a primary consideration, the nature of the byproduct generated during the reaction is equally important. These byproducts can affect reaction equilibrium, substrate and product stability, and necessitate specific work-up and purification procedures. This guide provides an objective comparison of the byproducts generated from four common acylating agents: acetyl chloride, acetic anhydride (B1165640), benzoyl chloride, and succinic anhydride, supported by experimental data and detailed protocols.
Byproduct Profile and Impact on Synthesis
The choice of an acylating agent often involves a trade-off between reactivity and the challenges posed by its byproduct. Acyl chlorides are generally more reactive than anhydrides but produce corrosive hydrogen chloride gas. Anhydrides are less reactive but yield carboxylic acids, which are typically less hazardous and can sometimes be easier to remove.
Data Presentation: Comparative Analysis of Acylating Agent Byproducts
The following table summarizes the key characteristics of the byproducts from different acylating agents and their impact on chemical synthesis.
| Acylating Agent | Chemical Formula | Byproduct | Byproduct Formula | Key Characteristics of Byproduct | Typical Work-up/Removal Strategy |
| Acetyl Chloride | CH₃COCl | Hydrogen Chloride | HCl | Corrosive gas, strong acid. Can protonate and deactivate basic nucleophiles (e.g., amines), potentially stalling the reaction.[1] May cause degradation of acid-sensitive functional groups.[1] | Neutralization with a non-nucleophilic base (e.g., triethylamine, pyridine) during the reaction.[1] Aqueous work-up with a mild base (e.g., sodium bicarbonate solution) to remove the resulting hydrochloride salt.[1] |
| Acetic Anhydride | (CH₃CO)₂O | Acetic Acid | CH₃COOH | Less corrosive than HCl.[2] Can be removed by distillation, aqueous extraction, or azeotropic distillation with a suitable solvent like toluene.[2][3] Reactions are often reversible and may require heating for extended periods.[4] | Aqueous work-up with a base (e.g., sodium bicarbonate) to form a water-soluble salt.[5] Can be removed under vacuum if the product is not volatile.[6] |
| Benzoyl Chloride | C₆H₅COCl | Hydrogen Chloride & Benzoic Acid | HCl & C₆H₅COOH | Similar to acetyl chloride, produces corrosive HCl. Benzoic acid can also be a byproduct through hydrolysis of unreacted benzoyl chloride.[2] Benzoic acid is a solid and can sometimes be removed by filtration if it precipitates. | Neutralization of HCl with a base. Aqueous wash with a mild base (e.g., sodium bicarbonate) to remove both HCl and benzoic acid as their water-soluble salts.[2][7] |
| Succinic Anhydride | (CH₂)₂(CO)₂O | Succinic Acid (upon hydrolysis or reaction) | HOOC(CH₂)₂COOH | A dicarboxylic acid, less volatile than acetic acid. Its formation can be a driving force for the reaction.[8] Removal from the product may require specific extraction or crystallization techniques.[9] | Aqueous extraction with a basic solution (e.g., sodium bicarbonate) to form the water-soluble disodium (B8443419) succinate (B1194679) salt.[9] |
Quantitative Comparison of Acylation Reactions
| Acylating Agent | Substrate | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Benzyl (B1604629) Alcohol | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 |
| Acetic Anhydride | Benzyl Alcohol | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 |
| Acetic Anhydride | Benzyl Alcohol | None | Solvent-free | 60 | 7 | >99 |
| Benzoyl Chloride | Benzyl Alcohol | TMEDA | Dichloromethane (B109758) | -78 | < 0.1 | 95 |
| Succinic Anhydride | (R,S)-2-octanol | Candida antarctica lipase (B570770) B | Acetonitrile | Not specified | Not specified | 32 (monoester) |
Note: The reaction with succinic anhydride is an enzymatic resolution, and the yield reflects the formation of the monoester.
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below to allow for a comparative assessment of the different acylating agents and their work-up procedures.
Protocol 1: Acetylation of Benzyl Alcohol with Acetyl Chloride
-
Materials: Benzyl alcohol, acetyl chloride, anhydrous zinc chloride (ZnCl₂), dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Procedure:
-
To a stirred solution of benzyl alcohol (1.0 eq) in dichloromethane in a round-bottom flask, add anhydrous ZnCl₂ (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography if necessary.
-
Protocol 2: Acetylation of Aniline (B41778) with Acetic Anhydride
-
Materials: Aniline, acetic anhydride, water, and ice.
-
Procedure:
-
In a flask, suspend aniline (1.0 eq) in water.
-
Add acetic anhydride (1.2 eq) and stir the mixture vigorously.
-
Continue stirring for 15-20 minutes. The product, acetanilide (B955), will precipitate as a white solid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acetanilide can be recrystallized from hot water or ethanol (B145695) to yield the pure product.[10]
-
Protocol 3: Benzoylation of a Primary Amine with Benzoyl Chloride
-
Materials: Primary amine (e.g., aniline), benzoyl chloride, pyridine (B92270), dichloromethane (CH₂Cl₂), 1M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, brine, and anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove benzoic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 4: Succinoylation of a Primary Amine in an Aqueous System
-
Materials: Primary amine-containing substrate (e.g., polyallylamine), succinic anhydride, and sodium hydroxide (B78521) (NaOH) solution.
-
Procedure:
-
Dissolve the primary amine substrate in water and adjust the pH to an alkaline value (e.g., pH 9-10) with NaOH solution.
-
Add a calculated amount of succinic anhydride to the stirred solution.
-
Maintain the pH of the reaction mixture by the controlled addition of NaOH solution.
-
Allow the reaction to proceed at room temperature until the desired degree of succinoylation is achieved (can be monitored by techniques like NMR).
-
The resulting succinoylated polymer can be purified by dialysis against water to remove unreacted succinic anhydride and succinic acid.[4]
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate key workflows and mechanisms.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Comparative workflow for byproduct work-up.
Caption: Logical workflow for selecting an acylating agent.
References
- 1. A Critical Review on Downstream Processes to Recovery Succinic Acid from Fermentative Broth | Chemical Engineering Transactions [cetjournal.it]
- 2. Work-up - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Succinylation of Polyallylamine: Influence on Biological Efficacy and the Formation of Electrospun Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
- 7. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying Valeric Anhydride
For researchers, scientists, and drug development professionals, the accurate quantification of valeric anhydride (B1165640) is crucial for ensuring the quality, safety, and efficacy of final products. Valeric anhydride is utilized in the synthesis of various pharmaceuticals and as a chemical intermediate. This guide provides a comparative overview of the primary analytical methods for quantifying valeric anhydride, complete with detailed experimental protocols and performance data to aid in selecting the most appropriate method.
Method Comparison: GC-FID vs. HPLC-UV
The two most common and suitable analytical techniques for the quantification of valeric anhydride are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The choice between these methods depends on the specific requirements of the analysis, such as sample matrix, desired sensitivity, and laboratory capabilities.
-
Gas Chromatography (GC): GC is an excellent technique for separating and analyzing volatile and thermally stable compounds.[1][2] Given that valeric anhydride is a volatile organic compound, GC is a primary candidate for its analysis. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it well-suited for quantifying valeric anhydride.[3] GC methods are often faster than HPLC and can have lower operating costs due to the minimal use of expensive solvents.[4][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[1][6] While valeric anhydride is volatile, HPLC can still be a viable option, particularly if the sample matrix contains non-volatile components or if the primary impurity of concern is the non-volatile valeric acid. However, valeric anhydride lacks a strong chromophore, which may limit the sensitivity of UV detection at higher wavelengths. Analysis is typically performed at low UV wavelengths (e.g., 210 nm).[7]
Data Presentation
The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV for the analysis of valeric anhydride. These values are representative and may vary based on specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with the stationary phase. | Separation based on polarity and partitioning between mobile and stationary phases. |
| Primary Use | Quantification of valeric anhydride and other volatile impurities. | Quantification of valeric anhydride and non-volatile impurities (e.g., valeric acid). |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.01 mg/mL | ~0.05 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 mg/mL | ~0.15 mg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (%RSD) | < 2% | < 3% |
| Analysis Time | ~10-15 minutes | ~15-20 minutes |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To determine the purity of valeric anhydride by quantifying it against other volatile components.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Autosampler.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature: 280°C.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the valeric anhydride sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as acetone (B3395972) or methylene (B1212753) chloride, in a volumetric flask.
-
Vortex the solution until the sample is completely dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
Data Analysis: The purity of valeric anhydride is determined by calculating the peak area percentage of all detected components. For more accurate quantification, an internal or external standard calibration can be performed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of valeric anhydride and quantify the major potential impurity, valeric acid.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Reversed-phase column: C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient Elution:
-
0-2 min: 30% B.
-
2-12 min: 30% to 90% B.
-
12-15 min: 90% B.
-
15.1-18 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the valeric anhydride sample.
-
Dissolve the sample in 50 mL of the mobile phase (in the initial composition, e.g., 30% acetonitrile in water with 0.1% phosphoric acid) in a volumetric flask. Note: The anhydride will hydrolyze to valeric acid in the aqueous mobile phase. This method quantifies the total amount of valeric anhydride and valeric acid, reporting it as a single peak for the acid.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity is determined by creating a calibration curve using a certified reference standard of valeric acid. The concentration of valeric anhydride in the original sample is then calculated based on the area of the valeric acid peak.
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical process for ensuring reliable and accurate results in a regulated environment.
Caption: Workflow for Analytical Method Validation.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Maleic anhydride gc method is a widely used technique for its analysis - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. HPLC Method For Analysis Of Maleic Anhydride on Primesep S2 Column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Valeric Anhydride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to maintaining a secure and compliant laboratory environment. Valeric anhydride (B1165640), a corrosive and water-reactive compound, requires a meticulous disposal procedure to mitigate risks of uncontrolled reactions, the release of acidic vapors, and environmental contamination. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of valeric anhydride, ensuring the well-being of laboratory personnel and adherence to safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with valeric anhydride. It is a corrosive liquid that can cause severe skin burns and eye damage.[1] Inhalation of its vapors may also lead to respiratory irritation. Therefore, all handling and disposal operations must be conducted within a well-ventilated chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.
-
Body Protection: A lab coat and closed-toe shoes are required.
Quantitative Data for Disposal
Adherence to the following quantitative parameters is critical for a controlled and safe neutralization reaction.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole Valeric Anhydride : 2 moles Sodium Bicarbonate | Valeric anhydride hydrolyzes to two equivalents of valeric acid, each of which is then neutralized by one equivalent of sodium bicarbonate.[1] |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A weak base that allows for a more controlled and less exothermic neutralization reaction compared to strong bases. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous waste disposal. However, always consult your institution's specific guidelines.[1] |
Experimental Protocol for Safe Disposal
This protocol details the safe hydrolysis of valeric anhydride followed by its neutralization.
Materials:
-
Valeric anhydride waste
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and magnetic stir plate
-
Ice
-
Cold water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Appropriate waste container
Procedure:
-
Preparation of Quenching Solution: In a large beaker equipped with a stir bar, prepare a mixture of crushed ice and cold water. This will help to control the temperature during the exothermic hydrolysis reaction.
-
Hydrolysis (Quenching): Slowly and carefully add the valeric anhydride dropwise to the vigorously stirred ice/water mixture.[1] The rate of addition should be controlled to prevent excessive heat generation and splashing. This step hydrolyzes the valeric anhydride into two equivalents of valeric acid.[1] Monitor the temperature of the solution, ensuring it does not rise significantly.
-
Neutralization: Once the hydrolysis is complete and the solution has returned to room temperature, begin the neutralization process. Slowly add a saturated solution of sodium bicarbonate to the valeric acid solution while continuing to stir.[1] Carbon dioxide gas will evolve, so control the addition rate to prevent excessive foaming.[1]
-
Final pH Adjustment and Disposal: Periodically check the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste is stable within the acceptable range of 6.0 to 8.0.[1] Once the solution is neutralized and gas evolution has ceased, the resulting aqueous waste can be disposed of according to your institution's and local regulations for non-hazardous aqueous waste.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of valeric anhydride.
Caption: Logical workflow for the proper disposal of valeric anhydride.
Disclaimer: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. US EPA guidelines for the classification determination are listed in 40 CFR Parts 261.3. Additionally, waste generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] This guide provides a general procedure and should be adapted to comply with all applicable institutional and governmental regulations.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Valeric Anhydride
Valeric anhydride (B1165640) is a corrosive chemical that demands meticulous handling to ensure the safety of laboratory personnel.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe management.
WARNING: Valeric anhydride is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It may also cause severe irritation to the respiratory and digestive tracts.[1] Always handle this chemical with extreme care in a well-ventilated area and use the personal protective equipment outlined below.
Immediate Safety Protocols
In the event of exposure, immediate action is critical. Follow these first-aid measures without delay:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. Do not allow the victim to rub their eyes. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention. |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Valeric anhydride:
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear tightly fitting chemical safety goggles and a face shield (minimum 8-inch).[2] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[1][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)) must be used if exposure limits are exceeded or if irritation is experienced.[5] |
Operational Plan for Handling Valeric Anhydride
Adherence to a strict operational workflow is crucial for minimizing risks associated with Valeric anhydride.
Step-by-Step Handling Procedure:
-
Preparation:
-
Put on all required personal protective equipment: chemical-resistant gloves, a lab coat or apron, chemical safety goggles, and a face shield.
-
Ensure the work area is in a properly functioning chemical fume hood.[6]
-
Gather all necessary equipment and reagents before introducing Valeric anhydride.
-
-
Handling:
-
Storage:
Disposal Plan
Proper disposal of Valeric anhydride and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
-
Valeric Anhydride Waste: Unused or waste Valeric anhydride must be disposed of as hazardous waste. Do not mix it with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with Valeric anhydride, such as pipette tips, gloves, and paper towels, must also be treated as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate all non-essential personnel from the area.[8]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Valeric Anhydride | 2082-59-9 | TCI AMERICA [tcichemicals.com]
- 4. Valeric anhydride, CAS No. 2082-59-9 - iChemical [ichemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. VALERIC ANHYDRIDE - Career Henan Chemical Co. [coreychem.com]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
